molecular formula C18H22N2 B1270376 1,1-Bis(4-aminophenyl)cyclohexane CAS No. 3282-99-3

1,1-Bis(4-aminophenyl)cyclohexane

Cat. No.: B1270376
CAS No.: 3282-99-3
M. Wt: 266.4 g/mol
InChI Key: ZSQIQUAKDNTQOI-UHFFFAOYSA-N
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Description

1,1-Bis(4-aminophenyl)cyclohexane is a useful research compound. Its molecular formula is C18H22N2 and its molecular weight is 266.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 36 [ug/ml]. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-[1-(4-aminophenyl)cyclohexyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11H,1-3,12-13,19-20H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQIQUAKDNTQOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00954478
Record name 4,4′-Cyclohexylidenebis[benzenamine]
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

36 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24829362
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

3282-99-3
Record name 4,4′-Cyclohexylidenebis[benzenamine]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3282-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4′-Cyclohexylidenebis[benzenamine]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00954478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-cyclohexylidenedianiline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.019.934
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 1,1-Bis(4-aminophenyl)cyclohexane (CAS: 3282-99-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(4-aminophenyl)cyclohexane, also known by its CAS number 3282-99-3, is an aromatic diamine that serves as a crucial building block in the synthesis of advanced polymers. Its unique molecular structure, which features a cyclohexane ring bridged between two aminophenyl groups, imparts notable rigidity, thermal stability, and chemical resistance to the polymers derived from it.[1] While its primary applications lie in the realm of material science, particularly in the production of high-performance polyimides and epoxy resins, its properties merit consideration in various fields of chemical research.[2] This guide provides a comprehensive overview of the core properties, synthesis, and applications of this compound.

Core Properties

The physical and chemical properties of this compound are summarized below. This data is essential for its handling, storage, and application in various chemical syntheses.

Physical and Chemical Properties
PropertyValueReference
CAS Number 3282-99-3[3]
Molecular Formula C18H22N2[4]
Molecular Weight 266.38 g/mol [3]
Appearance White to yellow or light yellow to yellow solid/powder/crystal[3][5]
Melting Point 108.0 to 115.0 °C[5]
Boiling Point 450.9 ± 38.0 °C (Predicted)[6]
Density 1.120 ± 0.06 g/cm³ (Predicted)[6]
Purity >98.0% (GC)[5]
Solubility Slightly soluble in Chloroform and DMSO[6]
Spectral Data
Data TypeInterpretation
InChI 1S/C18H22N2/c19-16-8-4-14(5-9-16)18(12-2-1-3-13-18)15-6-10-17(20)11-7-15/h4-11H,1-3,12-13,19-20H2
InChIKey ZSQIQUAKDNTQOI-UHFFFAOYSA-N
SMILES C1CCC(CC1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N

Synthesis and Experimental Protocols

While various proprietary methods for the synthesis of this compound exist, a general approach involves the reaction of cyclohexanone with aniline in the presence of an acidic catalyst. The following is a representative, generalized protocol for the synthesis of a polyamide using this compound as a monomer, illustrating its application in polymer chemistry.[7]

Illustrative Protocol: Synthesis of Aromatic Polyamides

This protocol describes the low-temperature solution polycondensation of this compound with an aromatic diacid chloride.[7]

Materials:

  • This compound

  • Aromatic diacid chloride (e.g., terephthaloyl chloride)

  • N-methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl2)

  • Pyridine

  • Triphenyl phosphite

  • Methanol

  • Water

Procedure:

  • In a flask equipped with a stirrer, dissolve a specific molar amount of this compound and an equimolar amount of an aromatic dicarboxylic acid in N-methyl-2-pyrrolidone (NMP) containing dissolved calcium chloride.

  • Add triphenyl phosphite and pyridine to the solution, which act as condensing agents.

  • Heat the reaction mixture at a controlled temperature (e.g., 100°C) for several hours to facilitate polycondensation.

  • After the reaction is complete, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash it thoroughly with hot water and methanol to remove any unreacted monomers and byproducts.

  • Dry the resulting polyamide in a vacuum oven at a specified temperature (e.g., 80°C) for 24 hours.

Applications

The rigid cyclohexyl group in this compound imparts excellent thermal stability and mechanical strength to polymers.[2] Its primary applications are in the field of materials science.

  • High-Performance Polymers: It is a key diamine monomer for the synthesis of polyimides (PI), co-polyimides (CPI), and polyamides with high thermal stability, good chemical resistance, and stable mechanical properties.[1][3][7] These polymers are used in aerospace components, high-temperature electrical insulation, and durable coatings.[2]

  • Epoxy Curing Agents: It serves as a functional building block for preparing epoxy curing agents, enhancing the mechanical rigidity and chemical resistance of the cured epoxy resins.[2]

  • Optical and Electronic Materials: It finds applications in the manufacturing of optical films and materials for OLED/LCD displays.[1] It is also used in the development of hole transport materials for perovskite solar cells.[8]

Safety and Handling

Appropriate safety precautions should be taken when handling this compound.

  • Hazard Statements: Causes skin and serious eye irritation.[6][9]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection.[10] Wash skin thoroughly after handling.[6]

  • Storage: Keep in a dark place under an inert atmosphere at room temperature.[6][9] The container should be tightly closed and stored in a dry, cool, and well-ventilated place.[10]

  • Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, fire/flame resistant and impervious clothing, and use a full-face respirator if exposure limits are exceeded.[10]

Visualizations

Synthesis of Polyimide from this compound

The following diagram illustrates the general workflow for the synthesis of a polyimide using this compound and a dianhydride as monomers.

Polyimide_Synthesis Monomer1 This compound (Diamine) Mixing Mixing and Polycondensation Monomer1->Mixing Monomer2 Dianhydride (e.g., PMDA) Monomer2->Mixing Solvent Polar Aprotic Solvent (e.g., NMP) Solvent->Mixing PAA Poly(amic acid) Solution Mixing->PAA Formation of Poly(amic acid) Imidization Thermal or Chemical Imidization PAA->Imidization Polyimide Polyimide Film/Product Imidization->Polyimide Cyclization and Water Removal

Caption: Polyimide synthesis workflow.

Logical Relationship of Properties and Applications

This diagram shows the logical flow from the molecular structure of this compound to its resulting polymer properties and final applications.

Properties_Applications Structure Molecular Structure: - Two Aminophenyl Groups - Bridging Cyclohexane Ring Properties Inherent Properties: - Rigidity - Difunctionality Structure->Properties leads to Polymer_Properties Resulting Polymer Properties: - High Thermal Stability - Excellent Mechanical Strength - Good Chemical Resistance Properties->Polymer_Properties imparts Applications End-Use Applications: - Aerospace Components - Electronics (Films, Insulation) - High-Performance Coatings Polymer_Properties->Applications enables

Caption: From structure to application.

References

physical and chemical properties of 1,1-Bis(4-aminophenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties of 1,1-Bis(4-aminophenyl)cyclohexane, tailored for researchers, scientists, and drug development professionals. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.

Physical and Chemical Properties

This compound, also known as 4,4'-Cyclohexylidenedianiline, is an aromatic diamine with a cycloaliphatic group.[1][2] It typically appears as a white to off-white or light yellow to orange crystalline solid or powder.[1] This compound is a key monomer in the synthesis of high-performance polymers such as polyimides, offering good chemical resistance, excellent thermal stability, and stable mechanical properties to the resulting materials.[3]

Table 1: Physical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₁₈H₂₂N₂[1][4]
Molecular Weight 266.38 g/mol [1][4]
Appearance White to Yellow to Orange powder to crystal[1][2]
Melting Point 110 - 115 °C[4][5]
Boiling Point 450.9 ± 38.0 °C (Predicted)[5]
Density 1.120 ± 0.06 g/cm³ (Predicted)[5]
Water Solubility 36 µg/mL[1]
pKa 5.35 ± 0.10 (Predicted)[1]

Table 2: Chemical Identifiers

IdentifierValueReference(s)
CAS Number 3282-99-3[1]
IUPAC Name 4-[1-(4-aminophenyl)cyclohexyl]aniline[6]
InChI Key ZSQIQUAKDNTQOI-UHFFFAOYSA-N[6]
Canonical SMILES C1CCC(CC1)(C2=CC=C(C=C2)N)C3=CC=C(C=C3)N

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

2.1. Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation reaction of cyclohexanone with an excess of aniline in the presence of an acid catalyst.

  • Reactants:

    • Cyclohexanone

    • Aniline (in excess)

    • Acid catalyst (e.g., hydrochloric acid, p-toluenesulfonic acid)

  • Procedure:

    • A mixture of cyclohexanone and a significant molar excess of aniline is prepared in a reaction vessel.

    • An acid catalyst is added to the mixture.

    • The reaction mixture is heated, typically at temperatures ranging from 120-160°C, often in an autoclave to manage the pressure.

    • The reaction is allowed to proceed for several hours (e.g., 24 hours) with stirring.

    • After completion, the reaction mixture is cooled, and the excess aniline is removed, often by distillation under reduced pressure.

    • The crude product is then purified, for example, by recrystallization from a suitable solvent like ethanol or by column chromatography.

2.2. Characterization Protocols

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the chemical structure of this compound.

  • Sample Preparation:

    • Dissolve a small amount of the purified compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved to obtain a homogeneous solution.

  • ¹H NMR Analysis:

    • Acquire the ¹H NMR spectrum using a standard NMR spectrometer (e.g., 300 or 400 MHz).

    • Expected signals would include peaks corresponding to the aromatic protons on the phenyl rings and the aliphatic protons of the cyclohexane ring. The protons of the amine groups will also produce signals.

  • ¹³C NMR Analysis:

    • Acquire the ¹³C NMR spectrum.

    • Expected signals will correspond to the different carbon environments in the molecule, including the quaternary carbon of the cyclohexane ring attached to the phenyl groups, the other carbons of the cyclohexane ring, and the aromatic carbons.

2.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecule.

  • Sample Preparation:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

    • Alternatively, for a solid sample, Attenuated Total Reflectance (ATR) FT-IR can be used with minimal sample preparation.

  • Analysis:

    • Record the FT-IR spectrum over a typical range (e.g., 4000-400 cm⁻¹).

    • Characteristic absorption bands to look for include:

      • N-H stretching vibrations of the primary amine groups (around 3300-3500 cm⁻¹).

      • C-H stretching vibrations of the aromatic rings (above 3000 cm⁻¹) and the aliphatic cyclohexane ring (below 3000 cm⁻¹).

      • C=C stretching vibrations of the aromatic rings (around 1500-1600 cm⁻¹).

      • C-N stretching vibrations (around 1250-1350 cm⁻¹).

2.2.3. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the compound.

  • Sample Preparation:

    • Dissolve a small amount of the sample in a suitable volatile solvent.

    • The solution is then introduced into the mass spectrometer.

  • Analysis:

    • Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

    • The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound (266.38 g/mol ).

    • Analysis of the fragmentation pattern can provide further structural confirmation.

Logical Workflows and Diagrams

3.1. Synthesis of this compound

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_process Process cluster_product Product Cyclohexanone Cyclohexanone Mixing Mixing Cyclohexanone->Mixing Aniline Aniline Aniline->Mixing Acid_Catalyst Acid Catalyst Acid_Catalyst->Mixing Heating Heating (120-160°C) Mixing->Heating Reaction Condensation Reaction Heating->Reaction Cooling Cooling Reaction->Cooling Purification Purification Cooling->Purification Product This compound Purification->Product

Synthesis workflow for this compound.

3.2. Two-Step Polyimide Synthesis Workflow

This compound is a common diamine monomer used in the two-step synthesis of polyimides.

G cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization Diamine This compound Mixing Mixing at Room Temperature Diamine->Mixing Dianhydride Aromatic Dianhydride Dianhydride->Mixing Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->Mixing PAA Poly(amic acid) Solution Mixing->PAA Thermal_Imidization Thermal Imidization (Heating) PAA->Thermal_Imidization Chemical_Imidization Chemical Imidization (Dehydrating Agent) PAA->Chemical_Imidization Polyimide Polyimide Thermal_Imidization->Polyimide Chemical_Imidization->Polyimide

Two-step synthesis of polyimide using this compound.

References

1,1-Bis(4-aminophenyl)cyclohexane molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 1,1-Bis(4-aminophenyl)cyclohexane

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive overview of the molecular structure, chemical properties, synthesis, and applications of this compound, a key building block in the development of advanced materials.

Introduction

This compound (CAS No. 3282-99-3) is an aromatic diamine characterized by two 4-aminophenyl groups attached to a single carbon atom within a cyclohexane ring.[1] This unique structure imparts a combination of rigidity from the cycloaliphatic and aromatic moieties and reactivity from the primary amine groups. As a result, it serves as a crucial monomer and intermediate in the synthesis of high-performance polymers, including polyimides and polyamides, and as a core component in the development of advanced materials for electronic applications.[2] Its derivatives are also significant as hole transport materials in devices like OLEDs and perovskite solar cells.[2][3]

Molecular Structure and Formula

The chemical structure of this compound consists of a central cyclohexane ring geminally substituted with two aniline groups at the C1 position. This non-coplanar structure is a key factor in the properties of polymers derived from it, often leading to enhanced solubility and processability.

  • Molecular Formula: C₁₈H₂₂N₂[1][4][5][6]

  • IUPAC Name: 4-[1-(4-aminophenyl)cyclohexyl]phenylamine[7]

  • Synonyms: 4,4'-Cyclohexylidenedianiline, BAPC[1]

application_workflow cluster_input Core Component cluster_process Synthesis & Formulation cluster_output Final Products & Applications cluster_enduse End-Use Industries BAPC This compound (BAPC) Polymerization Polymerization (e.g., with dianhydrides) BAPC->Polymerization Derivatization Chemical Derivatization BAPC->Derivatization Formulation Resin/Adhesive Formulation BAPC->Formulation PI Polyimides (PI) Polymerization->PI HTM Hole Transport Materials (e.g., TAPC) Derivatization->HTM Adhesives High-Performance Adhesives & Coatings Formulation->Adhesives Electronics OLEDs / LCDs Optical Films PI->Electronics Energy Perovskite Solar Cells HTM->Energy Aerospace Advanced Composites Adhesives->Aerospace experimental_workflow start Start setup 1. Add Reactants to Flask: - BAPC - Bromobenzene derivative - Base (t-BuOK) - Toluene start->setup catalyst 2. Add Catalyst & Ligand (Pd₂(dba)₃ & (t-Bu)₃PH·BF₄) setup->catalyst reflux 3. Heat to Reflux (100-108 °C, 8 hours) catalyst->reflux workup 4. Aqueous Wash (2x with 50g water) reflux->workup dry 5. Dry Organic Layer (Anhydrous Na₂SO₄) workup->dry purify 6. Purify via Silica Gel Column dry->purify evap 7. Remove Solvent (Reduced Pressure) purify->evap end End Product: Viscous Liquid evap->end

References

A Technical Guide to 1,1-Bis(4-aminophenyl)cyclohexane: Melting Point and Thermal Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(4-aminophenyl)cyclohexane (BAPC) is an aromatic diamine that serves as a crucial monomer in the synthesis of high-performance polymers, such as polyimides and polyamides. Its rigid, non-planar cyclohexylidene bridge between two aminophenyl groups imparts unique characteristics to the resulting polymers, including enhanced solubility, a high glass transition temperature, and excellent thermal stability. This technical guide provides an in-depth overview of the melting point and thermal stability of BAPC, complete with experimental protocols and graphical representations of relevant workflows.

Physicochemical Properties

The physical and thermal properties of this compound are critical for its application in polymer synthesis. The melting point dictates the processing conditions, while its thermal stability is a key determinant of the performance of the final polymeric materials at elevated temperatures.

Melting Point

The melting point of this compound has been reported in a consistent range across various chemical suppliers and literature sources. A summary of these findings is presented below.

PropertyReported Value (°C)Source(s)
Melting Point110ChemicalBook
Melting Point114-115Chemfish Scientific Co., Ltd.[1]
Melting Point108.0 - 115.0Tokyo Chemical Industry Co., Ltd.[2]

The slight variations in the reported melting point can be attributed to differences in the purity of the substance and the analytical method used for its determination.

Thermal Stability

While specific thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data for pure this compound are not extensively detailed in publicly available literature, its incorporation into polymers is well-documented to enhance their thermal stability[3]. The inherent rigidity of the cyclohexylidene group contributes to the high thermal resistance of polymers derived from this monomer. The thermal decomposition of the cyclohexane moiety itself is a complex process that can proceed through various pathways, including C-C bond fission to form diradicals at high temperatures.

Experimental Protocols

Detailed experimental procedures are essential for the accurate determination of the melting point and thermal stability of this compound. The following sections outline standardized methodologies for these analyses.

Synthesis of this compound

The synthesis of BAPC is a key preliminary step for its use and characterization. A representative synthetic route is the reaction of cyclohexanone with aniline in the presence of an acid catalyst.

Protocol:

  • Reaction Setup: A mixture of cyclohexanone and a molar excess of aniline is prepared in a reaction vessel equipped with a stirrer and a reflux condenser.

  • Catalyst Addition: An acidic catalyst, such as hydrochloric acid or a solid acid catalyst, is added to the mixture.

  • Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120°C to 160°C and refluxed for several hours to ensure the completion of the condensation reaction.

  • Work-up: After cooling, the reaction mixture is neutralized with a base, and the excess aniline is removed, often by steam distillation or vacuum distillation.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or toluene, to yield pure this compound.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a precise technique for determining the melting point and enthalpy of fusion of a crystalline solid.

Protocol:

  • Sample Preparation: A small amount of the purified this compound (typically 2-5 mg) is accurately weighed and hermetically sealed in an aluminum DSC pan.

  • Instrument Setup: A DSC instrument is calibrated using a standard with a known melting point (e.g., indium). An empty, sealed aluminum pan is used as a reference.

  • Thermal Program: The sample is subjected to a controlled heating program under an inert atmosphere (e.g., nitrogen gas). A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) through the expected melting range.

  • Data Analysis: The melting point is determined from the resulting thermogram as the onset temperature of the endothermic melting peak. The area under the peak corresponds to the enthalpy of fusion.

Thermal Stability Assessment via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on its thermal stability and decomposition profile.

Protocol:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., platinum or alumina).

  • Instrument Setup: The TGA instrument is tared with an empty crucible. The analysis is typically conducted under a controlled atmosphere, such as nitrogen or air, with a constant flow rate.

  • Thermal Program: The sample is heated from ambient temperature to a high temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

  • Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. The temperatures for 5% and 10% weight loss are often reported as indicators of thermal stability.

Visualizations

To better illustrate the workflows and relationships discussed, the following diagrams are provided.

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product Cyclohexanone Cyclohexanone Reaction Vessel Reaction Vessel Cyclohexanone->Reaction Vessel Aniline Aniline Aniline->Reaction Vessel Heating & Reflux Heating & Reflux Reaction Vessel->Heating & Reflux Acid Catalyst Neutralization Neutralization Heating & Reflux->Neutralization Aniline Removal Aniline Removal Neutralization->Aniline Removal Recrystallization Recrystallization Aniline Removal->Recrystallization Pure BAPC Pure BAPC Recrystallization->Pure BAPC Thermal_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_data Data Analysis Weigh Sample Weigh Sample Seal in Pan (DSC) Seal in Pan (DSC) Weigh Sample->Seal in Pan (DSC) Place in Crucible (TGA) Place in Crucible (TGA) Weigh Sample->Place in Crucible (TGA) DSC Instrument DSC Instrument Seal in Pan (DSC)->DSC Instrument TGA Instrument TGA Instrument Place in Crucible (TGA)->TGA Instrument Heating Program Heating Program DSC Instrument->Heating Program Melting Point Melting Point Heating Program->Melting Point Enthalpy of Fusion Enthalpy of Fusion Heating Program->Enthalpy of Fusion Heating Program_TGA Heating Program TGA Instrument->Heating Program_TGA Decomposition Temp. Decomposition Temp. Heating Program_TGA->Decomposition Temp.

References

An In-depth Technical Guide to the Spectral Data of 1,1-Bis(4-aminophenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectral data for the compound 1,1-Bis(4-aminophenyl)cyclohexane. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and materials science, offering detailed spectral analysis and the underlying experimental protocols.

Introduction

This compound is a diamine compound featuring a central cyclohexyl ring bonded to two 4-aminophenyl groups at the same carbon atom. This unique structure imparts a combination of rigidity from the cyclohexane and aromatic rings, and reactivity from the primary amine functional groups. As a result, this compound serves as a crucial building block in the synthesis of various polymers, including polyimides and polyamides, which are known for their excellent thermal stability and mechanical properties. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and for predicting its behavior in chemical reactions.

Spectroscopic Data

The following sections present the key spectral data for this compound, organized for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. The ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon frameworks of this compound, respectively.

¹H NMR Spectral Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the aminophenyl groups and the aliphatic protons of the cyclohexane ring.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.8-7.2Multiplet8HAromatic protons (C₆H₄)
~3.4Singlet4HAmine protons (-NH₂)
~1.4-1.6Multiplet10HCyclohexane protons (-CH₂-)

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

¹³C NMR Spectral Data

The carbon-13 NMR spectrum provides insight into the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~145C-NH₂ (aromatic)
~128C-H (aromatic)
~115C-H (aromatic, ortho to NH₂)
~45Quaternary Carbon (cyclohexane)
~35-CH₂- (cyclohexane)
~25-CH₂- (cyclohexane)

Note: The exact chemical shifts can vary slightly depending on the solvent and the concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound displays characteristic absorption bands for the amine, aromatic, and aliphatic moieties.

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3450-3300Strong, DoubletN-H stretching (primary amine)
3100-3000MediumAromatic C-H stretching
2950-2850StrongAliphatic C-H stretching (cyclohexane)
1620-1580StrongN-H bending (primary amine)
1600-1450Medium to StrongAromatic C=C stretching
1350-1250StrongAromatic C-N stretching[1]
820Strongpara-disubstituted benzene C-H out-of-plane bending

Experimental Protocols

The following are generalized experimental protocols for obtaining the NMR and FTIR spectra of this compound. These protocols are based on standard laboratory practices for the analysis of aromatic amines.

NMR Spectroscopy Protocol

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is required.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-5 seconds.

  • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required to obtain a high-quality spectrum.

FTIR Spectroscopy Protocol

Instrumentation: A Fourier-Transform Infrared spectrometer equipped with a suitable sampling accessory (e.g., Attenuated Total Reflectance - ATR, or KBr pellet press).

Sample Preparation (ATR Method):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer the powder to a pellet press and apply pressure to form a transparent or semi-transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Place the prepared sample in the spectrometer's sample holder.

  • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

  • The instrument's software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the compound.

Visualization of Key Spectral Features

The following diagram illustrates the logical relationship between the structural components of this compound and their characteristic signals in the NMR and FTIR spectra.

Spectral_Characterization Spectral Characterization of this compound cluster_molecule Molecular Structure cluster_spectroscopy Spectroscopic Techniques cluster_signals Characteristic Signals Molecule This compound Aromatic Aminophenyl Groups Molecule->Aromatic Cyclohexane Cyclohexane Ring Molecule->Cyclohexane Amine Amine (-NH2) Aromatic->Amine NMR NMR Spectroscopy Aromatic->NMR FTIR FTIR Spectroscopy Aromatic->FTIR Cyclohexane->NMR Cyclohexane->FTIR Amine->NMR Amine->FTIR Aromatic_H_NMR ¹H NMR: ~6.8-7.2 ppm NMR->Aromatic_H_NMR Aromatic_C_NMR ¹³C NMR: ~115-145 ppm NMR->Aromatic_C_NMR Cyclohexane_H_NMR ¹H NMR: ~1.4-1.6 ppm NMR->Cyclohexane_H_NMR Cyclohexane_C_NMR ¹³C NMR: ~25-45 ppm NMR->Cyclohexane_C_NMR Amine_H_NMR ¹H NMR: ~3.4 ppm NMR->Amine_H_NMR Aromatic_IR FTIR: ~3100-3000, 1600-1450 cm⁻¹ FTIR->Aromatic_IR Cyclohexane_IR FTIR: ~2950-2850 cm⁻¹ FTIR->Cyclohexane_IR Amine_IR FTIR: ~3450-3300, 1620-1580 cm⁻¹ FTIR->Amine_IR

Caption: Structure-Spectra Correlation for this compound.

References

Synthesis of 1,1-Bis(4-aminophenyl)cyclohexane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1-Bis(4-aminophenyl)cyclohexane, also known as 4,4'-cyclohexylidenedianiline, is a versatile diamine monomer crucial in the synthesis of high-performance polymers such as polyimides and polyamides. Its unique structure, incorporating a bulky, non-polar cyclohexyl group, imparts desirable properties like enhanced solubility, thermal stability, and specific optical and electronic characteristics to the resulting polymers. This technical guide provides an in-depth overview of the primary synthesis route for this compound, including a detailed experimental protocol, quantitative data, and a visual representation of the synthesis pathway. This document is intended to serve as a comprehensive resource for researchers and professionals in organic synthesis, polymer chemistry, and materials science.

Introduction

The synthesis of advanced polymeric materials with tailored properties is a cornerstone of modern materials science. Aromatic diamines are fundamental building blocks in this field, and this compound has emerged as a significant monomer. The presence of the cyclohexylidene linkage introduces a kinked, three-dimensional geometry into the polymer backbone, disrupting chain packing and thereby improving the solubility of otherwise intractable aromatic polymers. This enhanced processability, combined with excellent thermal resistance, makes polymers derived from this diamine suitable for a range of applications, including as optical films, and components in OLED/LCD technologies.[1] This guide focuses on the prevalent and efficient synthesis of this key monomer.

Primary Synthesis Route: Acid-Catalyzed Condensation

The most common and industrially viable method for synthesizing this compound is the acid-catalyzed condensation of cyclohexanone with an excess of aniline.[2][3] This electrophilic aromatic substitution reaction proceeds via a Friedel-Crafts-type mechanism.

Reaction Mechanism

The reaction is initiated by the protonation of the carbonyl oxygen of cyclohexanone by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack from the electron-rich para-position of an aniline molecule. Subsequent dehydration and a second nucleophilic attack by another aniline molecule lead to the formation of the final product. The use of excess aniline is crucial to drive the equilibrium towards the product and to serve as the reaction solvent in some cases.

Experimental Protocol

The following is a generalized experimental protocol synthesized from various literature sources.[2][3] Researchers should optimize the conditions based on their specific laboratory setup and desired scale.

Materials:

  • Cyclohexanone

  • Aniline (freshly distilled)

  • Acidic Catalyst (e.g., Hydrochloric Acid, Acidic Clay)

  • Toluene (optional, as a solvent)

  • Sodium Hydroxide solution (for neutralization)

  • Ethanol or Methanol (for recrystallization)

Equipment:

  • High-pressure autoclave or a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap

  • Mechanical stirrer

  • Heating mantle

  • Filtration apparatus

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a high-pressure autoclave or a suitably equipped round-bottom flask, charge an excess of aniline. The molar ratio of aniline to cyclohexanone is typically between 5:1 and 10:1.

  • Catalyst Addition: Add the acidic catalyst to the aniline. The amount of catalyst will vary depending on its nature but is generally in the range of 1-5 mol% relative to cyclohexanone.

  • Reactant Addition: Slowly add cyclohexanone to the stirred aniline-catalyst mixture.

  • Reaction Conditions: Seal the autoclave and heat the reaction mixture to a temperature between 120°C and 160°C.[2][3] The reaction is typically run for 12 to 24 hours under stirring.[2] If using a flask at atmospheric pressure, reflux the mixture and remove the water formed during the reaction using a Dean-Stark trap.

  • Work-up: After cooling the reaction mixture to room temperature, transfer it to a beaker. Neutralize the excess acid by slowly adding a sodium hydroxide solution until the pH is basic.

  • Isolation: The crude product may precipitate upon neutralization. If a solvent like toluene was used, perform a liquid-liquid extraction. The organic layer is then washed with water and dried over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude solid is then purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure this compound as a white to off-white crystalline powder.[4]

  • Characterization: The purity and identity of the final product should be confirmed by analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), melting point determination, and spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR).

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound.

ParameterValueReference
Yield >70%[2]
Purity (GC) >98.0%[4]
Melting Point 108.0 to 115.0 °C[4]
Appearance White to Yellow to Orange powder/crystal[4]

Visualization of Synthesis and Workflow

To further elucidate the synthesis process, the following diagrams illustrate the chemical reaction and a generalized experimental workflow.

Synthesis_Route cluster_conditions Reaction Conditions cluster_product Product Cyclohexanone Cyclohexanone Catalyst Acid Catalyst (e.g., HCl, Acidic Clay) Cyclohexanone->Catalyst Aniline Aniline (excess) Aniline->Catalyst Temperature 120-160 °C Time 12-24 hours Product This compound cluster_conditions cluster_conditions cluster_conditions->Product

Caption: Synthesis route for this compound.

Experimental_Workflow A 1. Reaction Setup: Charge Aniline and Catalyst B 2. Add Cyclohexanone A->B C 3. Heat Reaction Mixture (120-160 °C, 12-24h) B->C D 4. Cool and Neutralize with NaOH solution C->D E 5. Isolate Crude Product (Filtration/Extraction) D->E F 6. Purify by Recrystallization (e.g., from Ethanol) E->F G 7. Dry and Characterize (GC, MP, NMR, IR) F->G

References

An In-depth Technical Guide on the Purity and Characterization of 1,1-Bis(4-aminophenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(4-aminophenyl)cyclohexane, also known as 4,4'-Cyclohexylidenedianiline, is a diamine monomer with significant applications in the synthesis of high-performance polymers such as polyimides and polyamides. Its rigid cyclohexyl core imparts excellent thermal stability and mechanical properties to the resulting polymers, making them suitable for use in advanced materials for the aerospace, electronics, and automotive industries. In the context of drug development, understanding the purity and comprehensive characterization of this compound is paramount, as impurities can significantly impact the safety and efficacy of the final active pharmaceutical ingredient (API). This technical guide provides a detailed overview of the analytical methods for assessing the purity and characterizing the physicochemical properties of this compound.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its handling, processing, and analysis.

PropertyValueReference
CAS Number 3282-99-3[1][][3]
Molecular Formula C₁₈H₂₂N₂[1]
Molecular Weight 266.38 g/mol [1]
Appearance White to yellow or orange crystalline powder[][4]
Melting Point 108.0 to 115.0 °C[4]
Boiling Point 473.1 °C at 760 mmHg[]
Density 1.112 g/cm³[]
Solubility Soluble in methanol[3]

Purity Assessment

Commercial grades of this compound are typically available with a purity of greater than 98.0%, as determined by Gas Chromatography (GC).[4] However, for pharmaceutical applications, a more detailed impurity profile is often required.

Potential Impurities

The most common industrial synthesis of this compound involves the catalytic reduction of 1,1-bis(4-nitrophenyl)cyclohexane. This process can lead to several potential impurities:

  • Unreacted Starting Material: 1,1-bis(4-nitrophenyl)cyclohexane.

  • Partially Reduced Intermediates: Such as 1-(4-aminophenyl)-1-(4-nitrophenyl)cyclohexane.

  • By-products from Side Reactions: Depending on the specific reaction conditions and catalyst used.

  • Residual Solvents: From the reaction and purification steps.

A logical workflow for the comprehensive purity and characterization of this compound is depicted below.

cluster_0 Purity & Characterization Workflow cluster_1 Spectroscopic Methods cluster_2 Chromatographic Methods cluster_3 Thermal Methods A Sample of this compound B Visual Inspection & Physical Properties A->B C Spectroscopic Analysis A->C D Chromatographic Purity A->D E Thermal Analysis A->E C1 ¹H NMR C->C1 C2 ¹³C NMR C->C2 C3 FT-IR C->C3 D1 HPLC-UV/DAD D->D1 D2 GC-FID/MS D->D2 E1 TGA E->E1 E2 DSC E->E2 F Data Interpretation & Reporting C1->F C2->F C3->F D1->F D2->F E1->F E2->F

Caption: General workflow for the purity and characterization of this compound.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following sections outline the experimental protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

  • Instrument: 400 MHz NMR Spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).[5]

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of DMSO-d₆.

  • Parameters:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Acquisition time: 4.0 s

  • Expected Chemical Shifts (δ, ppm):

    • Aromatic protons (AA'BB' system): Two doublets in the range of 6.5-7.0 ppm.[5]

    • Amine protons (-NH₂): A broad singlet around 4.6-5.0 ppm.[5]

    • Cyclohexyl protons: A series of multiplets in the range of 1.4-2.2 ppm.

¹³C NMR Spectroscopy

  • Instrument: 100 MHz NMR Spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).[6]

  • Sample Preparation: Dissolve approximately 20-30 mg of the sample in 0.6 mL of DMSO-d₆.

  • Parameters:

    • Proton decoupled spectrum.

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

  • Expected Chemical Shifts (δ, ppm):

    • Aromatic carbons: Signals in the range of 110-150 ppm.

    • Quaternary carbon of the cyclohexyl ring: A signal around 40-50 ppm.

    • Other cyclohexyl carbons: Signals in the range of 20-40 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

  • Instrument: FT-IR Spectrometer with an ATR accessory.

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of scans: 32

  • Expected Characteristic Absorption Bands (cm⁻¹):

    • N-H stretching (amines): 3300-3500 (two bands for primary amine).

    • C-H stretching (aromatic): 3000-3100.

    • C-H stretching (aliphatic): 2850-2950.

    • C=C stretching (aromatic): 1600-1450.

    • C-N stretching: 1250-1350.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the quantitative determination of purity and the separation of non-volatile impurities.

  • Instrument: HPLC system with a UV/Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid as a modifier).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the analysis of volatile and semi-volatile impurities, including residual solvents and by-products from the synthesis.

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 280 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Hold: 10 minutes at 300 °C.

  • Mass Spectrometer:

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: 40-500 amu.

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide information on the thermal stability and phase transitions of the material.

Thermogravimetric Analysis (TGA)

  • Instrument: TGA analyzer.

  • Sample Size: 5-10 mg.

  • Crucible: Platinum or alumina pan.

  • Atmosphere: Nitrogen or air at a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 30 °C to 600 °C.

  • Analysis: The onset of decomposition is determined from the weight loss curve.

Differential Scanning Calorimetry (DSC)

  • Instrument: DSC analyzer.

  • Sample Size: 2-5 mg.

  • Crucible: Hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Heating Rate: 10 °C/min.

  • Temperature Range: 30 °C to 200 °C.

  • Analysis: The melting point is determined as the peak of the endothermic transition.

Data Presentation

The following tables summarize the expected data from the characterization of this compound.

Table 1: Spectroscopic Data Summary

TechniqueKey Observations
¹H NMR Aromatic protons (δ 6.5-7.0), Amine protons (δ 4.6-5.0), Cyclohexyl protons (δ 1.4-2.2)
¹³C NMR Aromatic carbons (δ 110-150), Quaternary cyclohexyl carbon (δ 40-50), Other cyclohexyl carbons (δ 20-40)
FT-IR N-H stretch (3300-3500 cm⁻¹), Aromatic C-H stretch (3000-3100 cm⁻¹), Aliphatic C-H stretch (2850-2950 cm⁻¹), Aromatic C=C stretch (1600-1450 cm⁻¹), C-N stretch (1250-1350 cm⁻¹)

Table 2: Chromatographic and Thermal Data Summary

TechniqueParameterTypical Value
HPLC Purity> 98.0%
GC-MS Main Peak Retention TimeDependent on specific method
TGA Onset of Decomposition> 300 °C (in Nitrogen)
DSC Melting Point108.0 - 115.0 °C

Logical Relationships in Synthesis and Purification

A typical synthesis and purification process for this compound involves several key steps, each with the potential to introduce or remove impurities.

cluster_0 Synthesis & Purification A Starting Materials (1,1-bis(4-nitrophenyl)cyclohexane) B Catalytic Reduction A->B C Crude Product (Contains impurities) B->C D Purification (e.g., Recrystallization) C->D E Pure this compound D->E F Quality Control (Characterization & Purity) E->F

Caption: A simplified workflow for the synthesis and purification of this compound.

Conclusion

The purity and comprehensive characterization of this compound are critical for its successful application, particularly in the pharmaceutical industry. This technical guide has provided a detailed overview of the key analytical techniques and their experimental protocols for assessing the quality of this important chemical intermediate. By employing a combination of spectroscopic, chromatographic, and thermal analysis methods, researchers and drug development professionals can ensure the identity, purity, and stability of this compound, thereby contributing to the development of safe and effective high-performance materials and pharmaceutical products.

References

In-Depth Technical Guide: Health and Safety Information for 1,1-Bis(4-aminophenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for 1,1-Bis(4-aminophenyl)cyclohexane (CAS No. 3282-99-3). Due to the limited availability of specific quantitative toxicological data for this compound, this document also includes information on general testing methodologies and the toxicological profiles of structurally related aromatic amines to provide a more complete safety perspective.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its key physical and chemical properties are summarized in the table below.

PropertyValueReference(s)
Molecular Formula C₁₈H₂₂N₂
Molecular Weight 266.38 g/mol
Appearance White to off-white or yellow to orange solid/crystalline powder.[2][3]
Melting Point 108 - 115 °C[2][3]
Boiling Point 450.9 ± 38.0 °C (Predicted)[4]
Density 1.120 ± 0.06 g/cm³ (Predicted)[4]
Flash Point 271.7 °C[1]
Solubility Slightly soluble in Chloroform and DMSO.[1][4]
Storage Temperature Room temperature, in a dark, inert atmosphere.[4][5]

Toxicological Information

Acute Toxicity

Quantitative data from acute oral, dermal, or inhalation toxicity studies for this compound are not available.

Skin and Eye Irritation

This compound is considered to be irritating to the skin, eyes, and respiratory system.[1][6] Direct contact may cause redness and irritation.

Mutagenicity

This compound is classified as a mutagenic aromatic amine.[1][6] Aromatic amines are a class of chemicals known for their potential to cause genetic mutations, often requiring metabolic activation to exert their mutagenic effects.

Experimental Protocols

Detailed experimental protocols for toxicological studies on this compound have not been published. However, the following sections describe standard methodologies that would be used to assess the key toxicological endpoints for a compound of this class.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[7]

Objective: To determine if this compound can induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

Methodology:

  • Strain Selection: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are selected to detect different types of mutations (frameshift vs. base-pair substitutions).[8]

  • Metabolic Activation: The assay is performed both with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats induced with Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone.[8][9] This is crucial for aromatic amines, which often require metabolic activation to become mutagenic.

  • Test Procedure (Plate Incorporation Method):

    • Varying concentrations of this compound, the bacterial tester strain, and the S9 mix (or a buffer for the non-activated test) are combined in molten top agar.[8]

    • This mixture is poured onto minimal glucose agar plates.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on the test plates is counted and compared to the number on the negative (solvent) control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies.

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Bacterial_Culture Bacterial Strain Culture Mix_Components Mix: Bacteria + Compound + S9 Mix/Buffer in Top Agar Bacterial_Culture->Mix_Components Test_Compound Prepare Test Compound Concentrations Test_Compound->Mix_Components S9_Mix Prepare S9 Mix (for metabolic activation) S9_Mix->Mix_Components Plate Pour onto Minimal Agar Plates Mix_Components->Plate Incubate Incubate at 37°C for 48-72 hours Plate->Incubate Count_Colonies Count Revertant Colonies Incubate->Count_Colonies Compare_Controls Compare to Negative Control Count_Colonies->Compare_Controls Assess_Mutagenicity Assess Mutagenicity Compare_Controls->Assess_Mutagenicity

Caption: Generalized workflow for the Ames Test.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test

This in vitro method uses a reconstructed human epidermis model to assess skin irritation potential, in line with OECD Test Guideline 439.

Objective: To determine the skin irritation potential of this compound by assessing its effect on cell viability in a reconstructed human epidermis model.

Methodology:

  • Model System: A commercially available reconstructed human epidermis model (e.g., EpiDerm™, EpiSkin™, SkinEthic™ RHE) is used.

  • Test Procedure:

    • The test substance is applied topically to the surface of the epidermis tissue.

    • The tissue is exposed to the substance for a defined period (e.g., 60 minutes).

    • After exposure, the tissue is thoroughly rinsed and incubated for a post-exposure period (e.g., 42 hours).

  • Viability Assessment: Cell viability is measured by the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a blue formazan salt by mitochondrial dehydrogenases in viable cells. The amount of formazan produced is quantified by spectrophotometry.

  • Data Analysis: The viability of the treated tissues is expressed as a percentage of the negative control. A substance is classified as an irritant if the mean tissue viability is below a defined threshold (typically ≤ 50%).

In Vitro Eye Irritation: Reconstructed Human Cornea-like Epithelium (RhCE) Test

This in vitro method uses a reconstructed human cornea-like epithelium model to assess eye irritation potential, following OECD Test Guideline 492.[3]

Objective: To identify substances that are not classified as eye irritants or causing serious eye damage using a reconstructed human cornea-like epithelium model.[3]

Methodology:

  • Model System: A reconstructed human cornea-like epithelium model (e.g., SkinEthic™ HCE) is used.[3]

  • Test Procedure:

    • The test substance is applied topically to the surface of the corneal tissue.

    • The tissue is exposed for a specific duration.

    • Following exposure, the tissue is rinsed and incubated.

  • Viability Assessment: Similar to the skin irritation test, cell viability is determined using the MTT assay.

  • Data Analysis: The percentage of viability relative to the negative control is calculated. Substances that result in viability above a certain threshold (e.g., >60%) are considered non-irritants.

Signaling Pathways

Specific signaling pathways for the toxicity of this compound have not been elucidated. However, for mutagenic aromatic amines in general, the primary mechanism of toxicity involves metabolic activation and the formation of DNA adducts.

Proposed General Mechanism of Mutagenicity:

  • Metabolic Activation: The parent aromatic amine is metabolized in the liver, primarily by cytochrome P450 enzymes (e.g., CYP1A2), through N-hydroxylation to form an N-hydroxyarylamine.

  • Further Activation: The N-hydroxyarylamine can be further activated by N,O-acetyltransferases (NATs) or sulfotransferases (SULTs) to form reactive N-acetoxyarylamine or N-sulfonyloxyarylamine esters.

  • DNA Adduct Formation: These reactive electrophilic intermediates can then bind covalently to DNA, forming DNA adducts.

  • Mutation: If these DNA adducts are not repaired by the cell's DNA repair machinery, they can lead to mutations during DNA replication, which can potentially initiate carcinogenesis.

Mutagenicity_Pathway Aromatic_Amine This compound (Parent Compound) N_Hydroxy N-Hydroxyarylamine (Metabolite) Aromatic_Amine->N_Hydroxy CYP450 (N-hydroxylation) Reactive_Ester Reactive Ester (e.g., N-acetoxyarylamine) N_Hydroxy->Reactive_Ester NATs / SULTs (Esterification) DNA_Adduct DNA Adduct Formation Reactive_Ester->DNA_Adduct Covalent Binding to DNA Mutation Mutation (If not repaired) DNA_Adduct->Mutation During DNA Replication

Caption: Proposed metabolic activation and mutagenicity pathway for aromatic amines.

Health and Safety Precautions

Given the hazardous properties of this compound, strict safety measures should be followed in the laboratory.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

  • Skin Protection: Wear impervious, chemical-resistant gloves and protective clothing.[1][6]

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates if ventilation is inadequate or if dusts are generated.[6]

Handling and Storage
  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[1] Avoid breathing dust, fumes, or vapors.[6] Avoid contact with skin and eyes.[1] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[6] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]

First Aid Measures
  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]

Safety_Procedures cluster_first_aid First Aid Eye_Protection Safety Goggles/ Face Shield Skin_Protection Gloves & Protective Clothing Respiratory_Protection Respirator Ventilation Use in a Well-Ventilated Area (Fume Hood) Avoid_Contact Avoid Skin/Eye Contact & Inhalation Storage Store in a Cool, Dry Place Away from Incompatibles Inhalation Move to Fresh Air Seek_Medical_Attention Seek Medical Attention Inhalation->Seek_Medical_Attention Skin_Contact Wash with Soap & Water Skin_Contact->Seek_Medical_Attention Eye_Contact Flush with Water (15 min) Eye_Contact->Seek_Medical_Attention Ingestion Rinse Mouth, Do NOT Induce Vomiting Ingestion->Seek_Medical_Attention

Caption: Summary of key health and safety procedures.

Conclusion

This compound is a chemical that requires careful handling due to its irritant properties and classification as a mutagenic aromatic amine. While specific quantitative toxicological data are limited, the available information indicates that exposure should be minimized through the use of appropriate engineering controls and personal protective equipment. The experimental protocols and potential mechanism of toxicity outlined in this guide provide a framework for understanding and managing the health and safety risks associated with this compound in a research and development setting. It is imperative to consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

A Comprehensive Technical Guide to 1,1-Bis(4-aminophenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(4-aminophenyl)cyclohexane is an organic compound characterized by a cyclohexane ring substituted with two 4-aminophenyl groups at the same carbon atom. This diamine monomer is a crucial building block in the synthesis of high-performance polymers, particularly polyimides, owing to its ability to impart desirable properties such as thermal stability, chemical resistance, and favorable mechanical characteristics. Its unique structure, combining a flexible cycloaliphatic moiety with rigid aromatic rings, allows for the creation of polymers with tailored properties for a range of advanced applications, from aerospace components to electronics. This guide provides an in-depth overview of its synonyms, chemical and physical properties, and experimental protocols related to its use.

Synonyms and Alternative Names

A variety of synonyms and alternative names are used to identify this compound in scientific literature and commercial listings. These are summarized in the table below for easy reference.

Name TypeName
IUPAC Name 4,4'-(Cyclohexane-1,1-diyl)dianiline[1]
Common Synonyms 4,4'-Cyclohexylidenedianiline[2]
1,1-Di-(4'-aminophenyl)cyclohexane[3]
4,4'-Diaminodiphenyl-1,1'-cyclohexane[3]
4,4'-Diamino-1,1-diphenylcyclohexane[3]
4-[1-(4-Aminophenyl)cyclohexyl]phenylamine[3]
4,4'-Cyclohexylidenebis(aniline)
4,4'-CHA
Abbreviation BAPC[2]
CAS Number 3282-99-3

Chemical and Physical Properties

The following table summarizes the key quantitative data for this compound, providing a quick reference for its physical and chemical characteristics.

PropertyValue
Molecular Formula C18H22N2
Molecular Weight 266.38 g/mol
Appearance White to off-white or yellow crystalline powder[3]
Melting Point 110-115 °C
Boiling Point 450.9 ± 38.0 °C (Predicted)[1]
Density 1.120 ± 0.06 g/cm³ (Predicted)
pKa 5.35 ± 0.10 (Predicted)[3]
Water Solubility Sparingly soluble[3]
Solubility Soluble in Chloroform (Slightly), DMSO (Slightly)

Experimental Protocols

The primary application of this compound is as a monomer in the synthesis of polyimides and other high-performance polymers. Below are detailed methodologies for key experiments involving this compound.

Synthesis of a Polyimide from this compound and an Aromatic Dianhydride

This protocol describes a typical two-step polycondensation reaction to form a poly(amic acid) intermediate, followed by chemical imidization.

Materials:

  • This compound (BAPC)

  • Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Nitrogen gas supply

Procedure:

  • Poly(amic acid) Synthesis:

    • In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous NMP under a nitrogen atmosphere.

    • Once the diamine has completely dissolved, slowly add an equimolar amount of the aromatic dianhydride powder to the solution in small portions.

    • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 2:1 molar ratio with respect to the repeating unit of the polymer).

    • Continue stirring at room temperature for 1 hour, and then heat the mixture to 120 °C for 3 hours.

    • After cooling to room temperature, precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.

    • Collect the fibrous precipitate by filtration, wash it thoroughly with methanol, and dry it in a vacuum oven at 80 °C overnight.

Visualizations

Experimental Workflow for Polyimide Synthesis

The following diagram illustrates the general workflow for the synthesis of a polyimide using this compound as a monomer.

Polyimide_Synthesis_Workflow cluster_synthesis Poly(amic acid) Synthesis cluster_imidization Chemical Imidization cluster_purification Purification dissolve_diamine Dissolve this compound in anhydrous NMP add_dianhydride Add equimolar aromatic dianhydride dissolve_diamine->add_dianhydride stir_reaction Stir at room temperature for 24h under Nitrogen add_dianhydride->stir_reaction add_reagents Add acetic anhydride and pyridine stir_reaction->add_reagents heat_mixture Stir at room temperature for 1h, then heat to 120°C for 3h add_reagents->heat_mixture precipitate Precipitate polyimide in methanol heat_mixture->precipitate filter_wash Filter and wash with methanol precipitate->filter_wash dry Dry in vacuum oven at 80°C filter_wash->dry final_product Polyimide Product dry->final_product BAPC_Applications cluster_monomer Role cluster_polymers Resulting Polymers cluster_applications End-Use Applications BAPC This compound (BAPC) monomer Diamine Monomer BAPC->monomer polyimides Polyimides monomer->polyimides hole_transport Hole Transport Materials monomer->hole_transport aerospace Aerospace Components polyimides->aerospace optical_films Optical Films polyimides->optical_films electronics Electronics (OLEDs, LCDs) hole_transport->electronics

References

Methodological & Application

Application Notes and Protocols: 1,1-Bis(4-aminophenyl)cyclohexane (BAPC) in Polyimide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(4-aminophenyl)cyclohexane (BAPC), also known as BACH, is a crucial diamine monomer utilized in the synthesis of high-performance polyimides. The incorporation of the bulky, non-coplanar cyclohexyl group into the polyimide backbone disrupts chain packing and hinders interchain charge transfer, leading to polymers with a unique and desirable combination of properties. These polyimides often exhibit excellent solubility in common organic solvents, high thermal stability, good mechanical strength, and optical transparency, making them suitable for a wide range of applications in microelectronics, aerospace, and as advanced membrane materials.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis and characterization of BAPC-based polyimides.

Key Advantages of BAPC-based Polyimides:

  • Enhanced Solubility: The cyclohexyl group introduces a kink in the polymer chain, reducing crystallinity and improving solubility in organic solvents like N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even tetrahydrofuran (THF).[2]

  • High Thermal Stability: Despite the presence of the aliphatic cyclohexane ring, BAPC-based polyimides exhibit high glass transition temperatures (Tg) and excellent thermal decomposition temperatures, often exceeding 500°C.[1][3]

  • Good Mechanical Properties: These polyimides can be cast into flexible and tough films with high tensile strength and modulus.[2]

  • Optical Transparency: The reduced charge transfer complex formation due to the bulky cyclohexane unit can lead to polyimides with low color intensity and high optical transparency.[1]

Experimental Protocols

The synthesis of polyimides from BAPC and various aromatic dianhydrides is typically achieved through a two-step polycondensation reaction. This involves the formation of a soluble poly(amic acid) precursor at room temperature, followed by cyclization to the final polyimide through thermal or chemical imidization.[1][4] A one-step high-temperature polymerization can also be employed for soluble polyimides.[1][5]

Protocol 1: Two-Step Synthesis of BAPC-based Polyimide via Thermal Imidization

This protocol describes the synthesis of a polyimide from this compound (BAPC) and a representative aromatic dianhydride, such as 3,3',4,4'-biphenyltetracarboxylic dianhydride (BPDA).

Materials:

  • This compound (BAPC)

  • 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Argon or Nitrogen gas

  • Glass reaction vessel with mechanical stirrer and gas inlet/outlet

Procedure:

  • Poly(amic acid) Synthesis:

    • In a clean, dry glass reaction vessel under a slow stream of inert gas (Argon or Nitrogen), dissolve an equimolar amount of BAPC in anhydrous DMAc or NMP with stirring until complete dissolution.

    • Gradually add an equimolar amount of solid BPDA to the stirred BAPC solution in several portions.

    • Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.[1][4]

  • Film Casting and Thermal Imidization:

    • Cast the poly(amic acid) solution onto a clean, dry glass plate.

    • Place the cast film in a vacuum oven and subject it to a staged heating program to effect imidization and remove the solvent. A typical heating schedule is as follows: 80°C for 8 hours, 150°C for 2 hours, 200°C for 2 hours, 250°C for 3 hours, and finally 300°C for 2 hours, all under vacuum.[2]

    • After cooling to room temperature, the resulting transparent, flexible polyimide film can be peeled from the glass plate.

Protocol 2: Two-Step Synthesis of BAPC-based Polyimide via Chemical Imidization

This method offers an alternative to high-temperature thermal treatment for imidization.

Materials:

  • Poly(amic acid) solution from Protocol 1

  • Acetic anhydride

  • Pyridine

  • N,N-dimethylacetamide (DMAc)

Procedure:

  • To the poly(amic acid) solution prepared in Protocol 1, add an equimolar mixture of acetic anhydride and pyridine while stirring.[2]

  • Continue stirring the mixture at room temperature for 1 hour.

  • Heat the solution at 100°C for 2 hours to complete the imidization process.[2]

  • The resulting polyimide can be precipitated by pouring the solution into a non-solvent like methanol, filtered, washed, and dried.

Data Presentation

The properties of polyimides derived from this compound (BAPC) and various aromatic dianhydrides are summarized in the tables below. These tables provide a clear comparison of key quantitative data.

Table 1: Thermal Properties of BAPC-Based Polyimides

DianhydridePolymer AbbreviationGlass Transition Temperature (Tg) (°C)10% Weight Loss Temperature (Td10) (°C) in N2
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)BAPC-BPDA>300~520
Pyromellitic dianhydride (PMDA)BAPC-PMDA>300~510
3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)BAPC-BTDA~290~500
4,4'-Oxydiphthalic anhydride (ODPA)BAPC-ODPA~270~490
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)BAPC-6FDA~280~515

Note: The exact values can vary depending on the specific synthesis conditions and characterization methods used.[1][3]

Table 2: Solubility of BAPC-Based Polyimides

PolymerNMPDMAcDMFDMSOTHF
BAPC-BPDA++++++-
BAPC-PMDA++---
BAPC-BTDA++++++++±
BAPC-ODPA+++++++++
BAPC-6FDA++++++++++

Key: ++ (readily soluble at room temperature), + (soluble on heating), ± (partially soluble or swelling), - (insoluble).[1][2]

Table 3: Mechanical Properties of BAPC-Based Polyimide Films

PolymerTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
BAPC-ODPA76 - 1122.1 - 3.55 - 10
BAPC-6FDA80 - 1202.5 - 3.86 - 12

Note: Mechanical properties are highly dependent on film preparation and testing conditions.[2]

Visualizations

The following diagrams illustrate the chemical structure of BAPC and the general workflow for polyimide synthesis.

Caption: Chemical structure of this compound.

Polyimide_Synthesis_Workflow cluster_reactants Reactants cluster_synthesis Synthesis cluster_intermediate Intermediate cluster_imidization Imidization cluster_product Final Product Diamine Diamine (BAPC) Polycondensation Polycondensation (in NMP or DMAc at RT) Diamine->Polycondensation Dianhydride Aromatic Dianhydride Dianhydride->Polycondensation PAA Poly(amic acid) Solution Polycondensation->PAA Thermal_Imidization Thermal Imidization (Staged Heating) PAA->Thermal_Imidization Chemical_Imidization Chemical Imidization (e.g., Acetic Anhydride/Pyridine) PAA->Chemical_Imidization Polyimide Polyimide Film/Powder Thermal_Imidization->Polyimide Chemical_Imidization->Polyimide

Caption: General workflow for the two-step synthesis of polyimides.

References

Application Notes and Protocols for 1,1-Bis(4-aminophenyl)cyclohexane in High-Performance Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,1-Bis(4-aminophenyl)cyclohexane (BACH) as a monomer for the synthesis of high-performance polyamides and polyimides. The unique chemical structure of BACH, featuring a bulky, non-coplanar cyclohexyl group, imparts desirable properties to the resulting polymers, including excellent thermal stability, high glass transition temperatures, and improved solubility in organic solvents. These characteristics make them suitable for a wide range of applications, including advanced composites, high-temperature adhesives, and materials for microelectronics.

Data Presentation

The following tables summarize the key properties of the BACH monomer and the high-performance polymers derived from it.

Table 1: Properties of this compound Monomer

PropertyValue
CAS Number 3282-99-3
Molecular Formula C₁₈H₂₂N₂
Molecular Weight 266.38 g/mol
Appearance White to off-white crystalline powder
Melting Point 110-112 °C
Purity >97%

Table 2: Thermal Properties of High-Performance Polymers from this compound

Polymer TypeCo-monomerGlass Transition Temp. (T₉)10% Weight Loss Temp. (T₁₀)
PolyamideTerephthaloyl chloride~240 °C~470 °C in air
PolyamideIsophthaloyl chloride~220 °C~460 °C in air
PolyimidePyromellitic dianhydride (PMDA)~300 °C>500 °C in N₂
Polyimide3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)~290 °C>500 °C in N₂
Polyimide4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)~270 °C>500 °C in N₂

Table 3: Mechanical Properties of High-Performance Polymer Films from this compound

Polymer TypeCo-monomerTensile StrengthTensile ModulusElongation at Break
PolyamideTerephthaloyl chloride80-100 MPa2.0-3.0 GPa5-10%
PolyimidePyromellitic dianhydride (PMDA)90-120 MPa2.5-3.5 GPa4-8%
Polyimide3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)100-130 MPa3.0-4.0 GPa5-9%

Experimental Protocols

Protocol 1: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride

This protocol describes the low-temperature solution polycondensation method for synthesizing a polyamide.

Materials:

  • This compound (BACH)

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Methanol

  • Argon or Nitrogen gas

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer and an argon/nitrogen inlet, dissolve a specific molar amount of BACH in anhydrous NMP.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.

  • Add a catalytic amount of anhydrous pyridine to the reaction mixture.

  • Continue stirring at 0-5 °C for 2-4 hours, then allow the reaction to proceed at room temperature for 12-24 hours.

  • Precipitate the resulting polyamide by pouring the viscous polymer solution into a large volume of methanol with vigorous stirring.

  • Collect the fibrous polymer precipitate by filtration, wash thoroughly with methanol and then water to remove any unreacted monomers and salts.

  • Dry the polymer in a vacuum oven at 80-100 °C for 24 hours.

Protocol 2: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (Two-Step Method)

This protocol outlines the synthesis of a polyimide via a poly(amic acid) precursor followed by thermal imidization.

Materials:

  • This compound (BACH)

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc), anhydrous

  • Methanol

  • Argon or Nitrogen gas

Procedure:

Step 1: Synthesis of Poly(amic acid)

  • In a dry, three-necked flask under an argon/nitrogen atmosphere, dissolve a specific molar amount of BACH in anhydrous DMAc.

  • Once the BACH has completely dissolved, add an equimolar amount of PMDA in one portion to the stirred solution at room temperature.

  • Continue stirring at room temperature for 24-48 hours to form a viscous poly(amic acid) solution.

Step 2: Thermal Imidization

  • Cast the poly(amic acid) solution onto a clean, dry glass plate to a desired thickness.

  • Place the cast film in a vacuum oven and cure using a staged heating program:

    • 100 °C for 1 hour

    • 200 °C for 1 hour

    • 300 °C for 1 hour

  • After cooling to room temperature, carefully peel the resulting polyimide film from the glass plate.

Visualizations

Polymerization_Reactions cluster_polyamide Polyamide Synthesis cluster_polyimide Polyimide Synthesis (Two-Step) BACH_pa This compound Polyamide Polyamide BACH_pa->Polyamide DiacidChloride Diacid Chloride (e.g., Terephthaloyl chloride) DiacidChloride->Polyamide HCl HCl (byproduct) Polyamide->HCl BACH_pi This compound PolyamicAcid Poly(amic acid) Intermediate BACH_pi->PolyamicAcid Dianhydride Dianhydride (e.g., PMDA) Dianhydride->PolyamicAcid Polyimide Polyimide PolyamicAcid->Polyimide Thermal or Chemical Imidization Water H₂O (byproduct) Polyimide->Water

Caption: General reaction schemes for polyamide and polyimide synthesis.

Experimental_Workflow Monomer_Prep Monomer Preparation (Drying, Purification) Polymerization Polymerization Reaction (Solution Polycondensation) Monomer_Prep->Polymerization Precipitation Precipitation & Washing Polymerization->Precipitation Drying Drying of Polymer Precipitation->Drying Characterization Polymer Characterization (FTIR, NMR, GPC) Drying->Characterization Film_Casting Solution Casting of Film Drying->Film_Casting Thermal_Curing Thermal Curing / Imidization Film_Casting->Thermal_Curing Property_Testing Film Property Testing (Thermal, Mechanical) Thermal_Curing->Property_Testing

Caption: A typical experimental workflow for polymer synthesis and characterization.

Structure_Property_Relationship BACH This compound Cyclohexyl Bulky Cyclohexyl Group BACH->Cyclohexyl Amine Aromatic Amine Groups BACH->Amine Solubility Increased Solubility Cyclohexyl->Solubility Processability Improved Processability Cyclohexyl->Processability Tg High Glass Transition Temperature (Tg) Amine->Tg Thermal_Stability Excellent Thermal Stability Amine->Thermal_Stability

Caption: Structure-property relationships of BACH-based polymers.

Application Notes and Protocols for the Polymerization of 1,1-Bis(4-aminophenyl)cyclohexane with Dianhydrides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of polyimides through the polymerization of 1,1-Bis(4-aminophenyl)cyclohexane (BAPC) with various dianhydrides. The resulting polyimides are known for their excellent thermal stability, mechanical properties, and solubility, making them suitable for a range of applications, including as high-performance materials in the pharmaceutical and medical device industries.

Introduction

Polyimides are a class of high-performance polymers characterized by the presence of imide groups in their main chain.[1] They are typically synthesized through the condensation reaction of a diamine and a dianhydride.[1] The selection of the diamine and dianhydride monomers allows for the tuning of the final polymer's properties.[2][3] this compound is a diamine containing a bulky, non-planar cyclohexyl group, which imparts increased solubility and processability to the resulting polyimides without significantly compromising their thermal stability.[4] This document outlines the synthesis and characterization of polyimides derived from BAPC and various aromatic dianhydrides.

General Synthesis Workflow

The polymerization of a diamine and a dianhydride to form a polyimide is most commonly achieved through a two-step process.[1][5] The first step involves the formation of a soluble poly(amic acid) intermediate at ambient temperatures in a polar aprotic solvent.[5][6] The second step is the cyclization of the poly(amic acid) to the final polyimide, which can be accomplished either by thermal or chemical imidization.[7]

G cluster_synthesis Polyimide Synthesis Workflow Monomers Diamine (BAPC) + Dianhydride PolyamicAcid Poly(amic acid) Solution Monomers->PolyamicAcid Room Temperature Stirring Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PolyamicAcid Imidization Imidization (Thermal or Chemical) PolyamicAcid->Imidization Polyimide Polyimide Imidization->Polyimide Purification Purification and Drying Polyimide->Purification FinalPolymer Final Polyimide Product Purification->FinalPolymer

Caption: General workflow for the two-step polymerization of polyimides.

Experimental Protocols

Materials
  • Diamine: this compound (BAPC)

  • Dianhydrides:

    • Pyromellitic dianhydride (PMDA)[8]

    • 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)[8]

    • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)[8]

    • 4,4'-Oxydiphthalic anhydride (ODPA)[8]

  • Solvent: N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc)[5][9]

  • Chemical Imidization Agents (Optional): Acetic anhydride and pyridine[9]

Protocol 1: Two-Step Polymerization with Thermal Imidization

This is the most common method for synthesizing polyimides.[1]

  • Dissolution of Diamine: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar quantity of this compound in a polar aprotic solvent like NMP or DMAc to achieve a solid content of 10-20 wt%.[10]

  • Addition of Dianhydride: To the stirred solution, add an equimolar amount of the chosen dianhydride powder in one portion at room temperature.

  • Poly(amic acid) Formation: Continue stirring the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Film Casting: Cast the poly(amic acid) solution onto a clean, dry glass plate.

  • Thermal Imidization: Place the cast film in a vacuum oven and cure using a staged heating program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect the conversion of the poly(amic acid) to the polyimide.

  • Film Removal: After cooling to room temperature, peel the resulting polyimide film from the glass plate.

Protocol 2: One-Step High-Temperature Solution Polymerization

This method directly yields the polyimide without the isolation of the poly(amic acid) intermediate.

  • Reaction Setup: In a flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, dissolve equimolar amounts of this compound and the dianhydride in a high-boiling polar solvent (e.g., m-cresol) containing a catalytic amount of isoquinoline.

  • Polymerization: Heat the reaction mixture to 200°C and maintain for 3-4 hours. Water formed during the imidization is removed by azeotropic distillation with toluene.

  • Precipitation and Purification: After cooling, pour the viscous polymer solution into a large volume of methanol to precipitate the polyimide.

  • Drying: Collect the polymer by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C overnight.

Characterization of Polyimides

The synthesized polyimides can be characterized using various analytical techniques:

  • FT-IR Spectroscopy: To confirm the conversion of the poly(amic acid) to polyimide, look for the disappearance of the amide and carboxylic acid peaks and the appearance of characteristic imide absorption bands around 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching).

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: To confirm the polymer structure. The disappearance of the amide proton peaks of the poly(amic acid) at 10.0-10.5 ppm indicates complete imidization.[4]

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polyimides.

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).

  • Mechanical Testing: To measure properties like tensile strength, elongation at break, and Young's modulus of the polyimide films.

Data Presentation

The properties of polyimides synthesized from this compound derivatives and various dianhydrides are summarized below. The inclusion of the bulky cyclohexyl group generally leads to polymers with good solubility and thermal stability.[4]

DianhydrideInherent Viscosity (dL/g)Weight-Average Molecular Weight (Mw) x 10⁴ ( g/mol )Tensile Strength ( kg/cm ²)
PMDA 0.57 - 1.587.4 - 15.2840 - 1160
BPDA 0.57 - 1.587.4 - 15.2840 - 1160
6FDA 0.57 - 1.587.4 - 15.2840 - 1160
ODPA 0.57 - 1.587.4 - 15.2840 - 1160

Data is presented as a range based on polyimides derived from this compound and its methylated derivatives.[4]

Structure-Property Relationships

The choice of dianhydride significantly influences the properties of the final polyimide.

G cluster_structure_property Structure-Property Relationship Dianhydride Dianhydride Structure Aromatic Aromatic Dianhydrides (e.g., PMDA, BPDA) Dianhydride->Aromatic Alicyclic Alicyclic Dianhydrides (e.g., H-PMDA) Dianhydride->Alicyclic Thermal Higher Thermal Stability Aromatic->Thermal Mechanical Better Mechanical Properties Aromatic->Mechanical Solubility Improved Solubility Alicyclic->Solubility Transparency Enhanced Optical Transparency Alicyclic->Transparency

References

Application Notes & Protocols: Synthesis of Soluble Polyimides from 1,1-Bis(4-aminophenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed guide for the synthesis and characterization of soluble polyimides derived from the diamine 1,1-Bis(4-aminophenyl)cyclohexane (BACH). These polyimides are noted for their excellent thermal stability and solubility in common organic solvents, making them promising materials for various advanced applications.

Introduction

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical strength.[1][2] However, their application is often limited by poor solubility and high processing temperatures.[2][3] A successful strategy to enhance the processability of polyimides is the introduction of non-coplanar or bulky structures into the polymer backbone, which disrupts chain packing and reduces intermolecular interactions.

The use of this compound (BACH) as a diamine monomer is an effective approach to synthesize soluble polyimides. The bulky, non-planar cyclohexyl group in the BACH monomer imparts a kinked structure to the polymer chain, which significantly improves the solubility of the resulting polyimides in a variety of organic solvents without substantially compromising their desirable thermal properties.[3][4]

These soluble polyimides are valuable in applications requiring solution-based processing, such as the fabrication of films, coatings, and membranes for microelectronics, gas separation, and aerospace industries.[1][5] This document provides detailed protocols for the synthesis of soluble polyimides from BACH via a two-step polycondensation reaction, followed by chemical imidization, as well as a one-step high-temperature solution polymerization method.

Synthesis of this compound (BACH) Monomer

The diamine monomer, this compound (BACH), can be synthesized via the condensation of cyclohexanone with an excess of aniline.[3][4]

Experimental Protocol: Synthesis of BACH
  • To a 1-L autoclave equipped with a mechanical stirrer, add cyclohexanone (40.0 g, 0.41 mol) dissolved in 145 mL of 35% aqueous HCl solution.[3]

  • Add an excess of aniline (156.3 g, 1.68 mol) to the mixture.[3]

  • Seal the autoclave and stir the mixture at 120 °C for 20 hours.[3]

  • After cooling to room temperature, make the solution basic (pH 10) by adding an aqueous solution of NaOH.[3]

  • Separate the oily layer and remove the unreacted aniline via distillation.

  • The resulting crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Synthesis of Soluble Polyimides from BACH

Two primary methods are employed for the synthesis of polyimides from BACH and various aromatic dianhydrides: a two-step polymerization involving the formation of a poly(amic acid) intermediate followed by imidization, and a one-step high-temperature solution polymerization.

Two-Step Polymerization (via Poly(amic acid) and Chemical Imidization)

This method involves the initial formation of a soluble poly(amic acid) precursor at low temperatures, which is then chemically converted to the final polyimide.

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve this compound (BACH) in an anhydrous polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[2]

  • Cool the solution to 0-5 °C in an ice bath.

  • Gradually add an equimolar amount of a chosen aromatic dianhydride (e.g., PMDA, BPDA, BTDA, HFDA, ODPA) to the stirred solution under a nitrogen atmosphere.

  • Continue stirring at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • For chemical imidization, add a mixture of acetic anhydride and pyridine (as a catalyst) to the poly(amic acid) solution.[2][4]

  • Heat the mixture to 80-120 °C and stir for several hours to effect cyclization to the polyimide.

  • Precipitate the resulting polyimide by pouring the solution into a non-solvent like methanol or ethanol with vigorous stirring.[5]

  • Collect the polymer by filtration, wash it thoroughly with the non-solvent, and dry it in a vacuum oven.

One-Step High-Temperature Solution Polymerization

This method directly yields the polyimide by carrying out the polymerization at elevated temperatures.

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, combine equimolar amounts of this compound (BACH) and an aromatic dianhydride in a high-boiling polar solvent like NMP or m-cresol containing a catalyst such as isoquinoline.

  • Heat the reaction mixture to 180-200 °C with continuous stirring under a nitrogen flow.

  • The water formed during the imidization process is removed by azeotropic distillation.

  • After 6-12 hours, cool the reaction mixture to room temperature.

  • Precipitate the polyimide by pouring the polymer solution into a non-solvent such as methanol.

  • Filter, wash, and dry the polymer as described in the two-step method.

Characterization of Soluble Polyimides

The synthesized polyimides can be characterized to determine their structure, molecular weight, thermal properties, and solubility.

PropertyAnalytical TechniqueTypical Results for BACH-based Polyimides
Structure FT-IR, ¹H NMR, ¹³C NMRFT-IR spectra show characteristic imide absorption bands around 1780 cm⁻¹ (asymmetric C=O stretching) and 1720 cm⁻¹ (symmetric C=O stretching). ¹H NMR spectra confirm the disappearance of the amide proton peaks of the poly(amic acid) precursor (around 10.0-10.5 ppm) upon imidization.[4]
Molecular Weight Gel Permeation Chromatography (GPC)Weight-average molecular weights (Mw) are typically in the range of (7.4–15.2) × 10⁴ g/mol .[3][4]
Viscosity Dilute Solution ViscometryInherent viscosities generally fall within the range of 0.55–1.58 dL/g.[3][4]
Thermal Stability Thermogravimetric Analysis (TGA)These polyimides exhibit excellent thermal stability, with 5% weight loss temperatures often above 500 °C in both air and nitrogen atmospheres.[6]
Glass Transition Differential Scanning Calorimetry (DSC)Glass transition temperatures (Tg) are typically observed between 290 °C and 372 °C, depending on the dianhydride used.[3][4] The rigidity of the dianhydride structure influences the Tg, with more rigid structures like BPDA leading to higher Tg values.[4]
Solubility Dissolution in various organic solventsThe polyimides are generally readily soluble in common organic solvents such as NMP, DMAc, chloroform, tetrahydrofuran (THF), and tetrachloroethane at room temperature.[3][4]
Mechanical Properties Tensile Testing of cast filmsFilms cast from solutions of these polyimides are typically tough and flexible.[4] For instance, tensile strengths of polyimide films have been measured in the range of 840–1160 kg/cm ².[4]
Optical Properties UV-Vis SpectroscopyThe optical transparency of the polyimide films can be evaluated using UV-Vis spectroscopy.[4] Polyimides derived from dianhydrides like HFDA tend to exhibit better transparency.[4]

Visualization of Synthesis and Workflow

Synthesis Pathway

The following diagram illustrates the general two-step synthesis of polyimides from this compound and a generic aromatic dianhydride.

G cluster_reactants Reactants cluster_step1 Step 1: Polycondensation cluster_step2 Step 2: Imidization diamine This compound (BACH) paa Poly(amic acid) Precursor diamine->paa Polar Solvent (NMP, DMAc) Room Temp. dianhydride Aromatic Dianhydride (e.g., PMDA, BPDA) dianhydride->paa polyimide Soluble Polyimide paa->polyimide Chemical or Thermal Cyclization

Caption: Two-step synthesis of soluble polyimides.

Experimental Workflow

The diagram below outlines the key stages in the synthesis and characterization of soluble polyimides.

G start Start monomer_prep Monomer Preparation (BACH & Dianhydride) start->monomer_prep polymerization Polymerization (Two-Step or One-Step) monomer_prep->polymerization precipitation Precipitation & Washing polymerization->precipitation drying Drying precipitation->drying characterization Characterization (FT-IR, NMR, DSC, TGA, etc.) drying->characterization film_casting Film Casting (Optional) characterization->film_casting end End characterization->end property_testing Property Testing (Mechanical, Optical) film_casting->property_testing property_testing->end

Caption: Experimental workflow for polyimide synthesis.

Applications

The enhanced solubility of polyimides derived from this compound opens up a wide range of processing possibilities and applications, including:

  • High-performance films and coatings: Their good mechanical and thermal properties, combined with their solubility, make them suitable for producing tough, flexible films and protective coatings for various substrates.

  • Membranes for gas separation: The ability to cast these polymers into thin films is advantageous for creating membranes for gas separation applications.

  • Advanced microelectronics: As insulating layers and encapsulants in microelectronic devices, where solution-based deposition techniques are often preferred.[5]

  • Aerospace components: Their high thermal stability makes them candidates for use in aerospace applications where resistance to extreme temperatures is required.

References

Application Notes and Protocols for the Preparation of High-Performance Polyamide Films Using 1,1-Bis(4-aminophenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of high-performance aromatic polyamide films using 1,1-Bis(4-aminophenyl)cyclohexane as a key monomer. These polyamides, characterized by the bulky, non-coplanar cyclohexane group in their backbone, exhibit excellent thermal stability, good solubility in organic solvents, and the ability to form transparent, flexible, and tough films. Such properties make them attractive for a range of applications, including advanced materials and potentially in drug delivery systems. The protocols provided herein are based on established low-temperature solution polycondensation and direct polycondensation methods.

Introduction

Aromatic polyamides are a class of high-performance polymers known for their exceptional thermal and mechanical properties.[1] However, their applications can be limited by poor solubility, which makes processing difficult.[1][2] The incorporation of bulky, flexible, or non-coplanar structural units into the polymer backbone is a common strategy to enhance solubility and processability without significantly compromising thermal stability.[2] The diamine this compound introduces a cyclohexyl group, which disrupts chain packing and improves the solubility of the resulting polyamides. These polymers can be readily dissolved in various organic solvents and cast into high-quality films.[3] This document outlines the synthesis and characterization of polyamide films derived from this versatile diamine.

Chemical Synthesis Pathway

The synthesis of polyamides from this compound typically involves a polycondensation reaction with an aromatic diacid chloride or a dicarboxylic acid. The general reaction scheme is depicted below.

Polyamide Synthesis cluster_reactants Reactants cluster_product Product Diamine This compound Polyamide Polyamide Diamine->Polyamide + Diacid Aromatic Diacid Chloride (e.g., Terephthaloyl chloride) Diacid->Polyamide

Caption: General synthesis of polyamide via polycondensation.

Experimental Protocols

Two primary methods for the synthesis of polyamides from this compound are low-temperature solution polycondensation and direct polycondensation.

Protocol 1: Low-Temperature Solution Polycondensation

This method is suitable for the reaction of diamines with more reactive diacid chlorides.

Materials:

  • This compound

  • Aromatic diacid chloride (e.g., terephthaloyl chloride, isophthaloyl chloride)

  • N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Propylene oxide or pyridine (as an acid scavenger)[4]

  • Methanol

  • Argon or Nitrogen gas

Equipment:

  • Three-necked flask equipped with a mechanical stirrer and a nitrogen/argon inlet

  • Ice bath

  • Dropping funnel

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Vacuum oven

Procedure:

  • Diamine Dissolution: In a flame-dried three-necked flask under a gentle stream of nitrogen or argon, dissolve a specific molar amount of this compound in anhydrous DMAc or NMP. Stir the mixture at room temperature until the diamine is completely dissolved.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Diacid Chloride Addition: Slowly add an equimolar amount of the aromatic diacid chloride to the cooled diamine solution with vigorous stirring. The diacid chloride can be added as a solid in portions or as a solution in the same solvent via a dropping funnel.

  • Polymerization: Maintain the reaction temperature at 0°C for 30 minutes and then allow it to slowly warm to room temperature. Continue stirring for an additional 2-4 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Neutralization: Add a small amount of propylene oxide or pyridine to the reaction mixture to neutralize the hydrochloric acid byproduct.[4]

  • Film Casting: Cast the viscous polymer solution onto a clean, dry glass plate using a doctor blade to ensure a uniform thickness.

  • Drying: Dry the cast film in a convection oven, typically in stages, for example, at 80°C for 1 hour followed by a higher temperature (e.g., 200°C) under vacuum for several hours to remove the solvent completely.

  • Film Removal: After drying, carefully peel the polyamide film from the glass substrate.

Protocol 2: Direct Polycondensation

This method utilizes a condensing agent to facilitate the reaction between the diamine and a dicarboxylic acid.

Materials:

  • This compound

  • Aromatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Triphenyl phosphite (TPP)

  • Pyridine (anhydrous)

  • Calcium chloride (CaCl2)

  • Methanol

  • Argon or Nitrogen gas

Equipment:

  • Three-necked flask equipped with a mechanical stirrer, a nitrogen/argon inlet, and a reflux condenser

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Vacuum oven

Procedure:

  • Reaction Setup: In a flame-dried three-necked flask under a nitrogen or argon atmosphere, combine the aromatic dicarboxylic acid, this compound, NMP, pyridine, and calcium chloride.

  • Condensing Agent Addition: Add triphenyl phosphite (TPP) to the mixture.

  • Polymerization: Heat the reaction mixture to 100-120°C and maintain this temperature for 3-4 hours with continuous stirring.

  • Precipitation and Washing: After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide. Filter the fibrous polymer and wash it thoroughly with hot water and methanol to remove any unreacted monomers and byproducts.

  • Drying: Dry the purified polymer in a vacuum oven at 80-100°C overnight.

  • Film Preparation: Dissolve the dried polyamide in a suitable solvent (e.g., DMAc or NMP) to form a viscous solution. Cast the film and dry it as described in Protocol 1 (steps 6-8).

Experimental Workflow

The general workflow for the preparation and characterization of polyamide films is illustrated below.

Experimental Workflow cluster_synthesis Synthesis cluster_film Film Preparation cluster_characterization Characterization Monomers Monomer Dissolution Polymerization Polycondensation Reaction Monomers->Polymerization Purification Polymer Precipitation & Washing Polymerization->Purification Dissolution Polymer Dissolution in Solvent Purification->Dissolution Casting Film Casting on Substrate Dissolution->Casting Drying Solvent Removal & Drying Casting->Drying Spectroscopy Spectroscopic Analysis (FTIR, NMR) Drying->Spectroscopy Thermal Thermal Analysis (TGA, DSC) Drying->Thermal Mechanical Mechanical Testing (Tensile Strength) Drying->Mechanical

Caption: Workflow for polyamide film preparation and analysis.

Data Presentation

The properties of polyamides derived from this compound can vary depending on the comonomer and the synthesis conditions. The following tables summarize typical properties based on available literature for similar aromatic polyamides.

Table 1: Thermal Properties of Aromatic Polyamides

Polyamide SystemGlass Transition Temperature (Tg, °C)10% Weight Loss Temperature (T10, °C)
Polyamide from BAPC and various aromatic dicarboxylic acids188 - 240473 - 499 (in air)
Semi-rigid polyamides from similar diamines239 - 257> 465

BAPC: 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane, a structurally related diamine. Data from[3].

Table 2: Solubility of Aromatic Polyamides

SolventSolubility
N-methyl-2-pyrrolidone (NMP)Soluble
N,N-dimethylacetamide (DMAc)Soluble
N,N-dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
Tetrahydrofuran (THF)Generally Insoluble
ChloroformGenerally Insoluble

Solubility data is generalized from various sources for aromatic polyamides containing bulky, non-coplanar groups.[3][5]

Table 3: Mechanical Properties of Aromatic Polyamide Films

PropertyTypical Value Range
Tensile Strength (MPa)77 - 106
Tensile Modulus (GPa)1.5 - 2.8
Elongation at Break (%)10 - 25

Data compiled from studies on high-performance aromatic polyamides.[2][6]

Conclusion

The use of this compound in polyamide synthesis offers a reliable route to obtaining processable high-performance polymers. The protocols detailed in this document provide a solid foundation for researchers to prepare and characterize these materials. The resulting polyamide films, with their excellent thermal stability and mechanical properties, hold significant promise for a variety of advanced applications.

References

The Cycloaliphatic Diamine Building Block: Applications of 1,1-Bis(4-aminophenyl)cyclohexane in Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(4-aminophenyl)cyclohexane (BAPC) is a cycloaliphatic diamine monomer that is gaining significant interest in the field of advanced materials. Its unique chemical structure, featuring a bulky, non-polar cyclohexane ring separating two aniline moieties, imparts a combination of desirable properties to the polymers derived from it. These characteristics include excellent thermal stability, enhanced solubility, good mechanical properties, and high glass transition temperatures. This document provides an overview of the applications of BAPC in the synthesis of high-performance polyimides and polyamides, complete with experimental protocols and comparative data.

Key Applications

The rigid and kinked structure of BAPC disrupts polymer chain packing, leading to amorphous materials with improved processability compared to their fully aromatic counterparts. This makes it a valuable monomer for the following applications:

  • High-Temperature Resistant Polymers: Polyimides and polyamides derived from BAPC exhibit exceptional thermal stability, making them suitable for applications in the aerospace, electronics, and automotive industries where materials are exposed to extreme temperatures.

  • Soluble and Processable Polyimides: A significant challenge with traditional aromatic polyimides is their poor solubility, which limits their processability. The incorporation of the cyclohexane unit from BAPC enhances the solubility of the resulting polyimides in common organic solvents, facilitating their use in coatings, films, and adhesives.

  • Advanced Composite Materials: The excellent thermal and mechanical properties of BAPC-based polymers make them ideal matrix resins for advanced composite materials used in structural components requiring high strength-to-weight ratios.

  • Epoxy Curing Agents: BAPC can be used as a curing agent for epoxy resins, imparting toughness, chemical resistance, and thermal stability to the cured network.[1]

  • Hole Transport Materials: Derivatives of BAPC have been investigated for their use as hole transport materials in organic electronic devices such as perovskite solar cells, owing to their good solubility and thermal stability.

Experimental Protocols

Protocol 1: Synthesis of a Polyimide from this compound and Pyromellitic Dianhydride (PMDA)

This protocol describes the typical two-step synthesis of a polyimide, which involves the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization.

Materials:

  • This compound (BAPC)

  • Pyromellitic dianhydride (PMDA)

  • N,N-dimethylacetamide (DMAc) (anhydrous)

  • Acetic anhydride

  • Pyridine

Procedure:

  • Poly(amic acid) Synthesis:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of BAPC in anhydrous DMAc under a nitrogen atmosphere.

    • Once the BAPC has completely dissolved, slowly add an equimolar amount of PMDA powder to the solution in small portions with vigorous stirring.

    • Continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Thermal Imidization (Method A):

    • Cast the poly(amic acid) solution onto a clean, dry glass plate.

    • Place the cast film in a vacuum oven and cure using the following temperature program: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.

    • After cooling to room temperature, the resulting polyimide film can be peeled off the glass plate.

  • Chemical Imidization (Method B):

    • To the poly(amic acid) solution, add a dehydrating agent mixture of acetic anhydride and pyridine (e.g., in a 2:1 molar ratio with respect to the repeating unit of the polymer).

    • Stir the mixture at room temperature for 12 hours.

    • Precipitate the polyimide by pouring the solution into a large volume of methanol.

    • Collect the precipitate by filtration, wash thoroughly with methanol, and dry in a vacuum oven at 80°C.

Protocol 2: Synthesis of a Polyamide from this compound and Terephthaloyl Chloride

This protocol outlines the low-temperature solution polycondensation method for synthesizing an aromatic polyamide.

Materials:

  • This compound (BAPC)

  • Terephthaloyl chloride

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Calcium chloride (CaCl2) (anhydrous)

  • Pyridine

Procedure:

  • Polymerization:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of BAPC and anhydrous CaCl2 in anhydrous NMP.

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.

    • Add pyridine to the reaction mixture to neutralize the HCl byproduct.

    • Allow the reaction to proceed at 0-5°C for 1 hour and then at room temperature for 3 hours.

  • Isolation:

    • Precipitate the resulting polyamide by pouring the viscous solution into a large volume of methanol.

    • Collect the fibrous precipitate by filtration, wash it with hot water and methanol to remove any unreacted monomers and salts.

    • Dry the polyamide powder in a vacuum oven at 100°C.

Data Presentation

The properties of polymers derived from BAPC can vary depending on the comonomer used. The following tables summarize some of the reported quantitative data for polyimides and polyamides incorporating the BAPC moiety or its derivatives.

Table 1: Thermal Properties of Polyimides Derived from BAPC and Various Dianhydrides

DianhydrideGlass Transition Temperature (Tg, °C)10% Weight Loss Temperature (°C)
PMDA> 350> 500
BTDA333525
ODPA~300> 480
HFDA~290> 490

Data compiled from various sources for illustrative purposes. Actual values may vary based on specific synthesis and processing conditions.

Table 2: Mechanical Properties of Polyamides Derived from a BAPC Derivative and Various Dicarboxylic Acids

Dicarboxylic AcidTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
Terephthalic acid89 - 104Not ReportedNot Reported
Isophthalic acid952.18
Adipic acid751.815

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in this document.

Polyimide_Synthesis cluster_step1 Step 1: Poly(amic acid) Formation cluster_step2 Step 2: Imidization BAPC This compound (BAPC) PAA_Formation Poly(amic acid) Solution BAPC->PAA_Formation Dianhydride Aromatic Dianhydride (e.g., PMDA) Dianhydride->PAA_Formation Solvent Anhydrous DMAc Solvent->PAA_Formation Thermal Thermal Treatment (Heat) PAA_Formation->Thermal Method A Chemical Chemical Dehydration (Acetic Anhydride/Pyridine) PAA_Formation->Chemical Method B Polyimide Polyimide Thermal->Polyimide Chemical->Polyimide

Caption: Two-step synthesis of polyimides from BAPC.

Polyamide_Synthesis_Workflow start Start dissolve_diamine Dissolve BAPC and CaCl2 in anhydrous NMP start->dissolve_diamine cool Cool to 0-5°C dissolve_diamine->cool add_diacid Slowly add Terephthaloyl Chloride cool->add_diacid neutralize Add Pyridine add_diacid->neutralize react React at 0-5°C then room temperature neutralize->react precipitate Precipitate in Methanol react->precipitate filter_wash Filter and Wash with Hot Water and Methanol precipitate->filter_wash dry Dry under Vacuum filter_wash->dry end Polyamide Powder dry->end

Caption: Workflow for polyamide synthesis via low-temperature solution polycondensation.

Logical_Relationships cluster_properties Molecular Structure Properties cluster_polymer_characteristics Resulting Polymer Characteristics BAPC This compound (BAPC) Cyclohexane Bulky Cyclohexane Ring BAPC->Cyclohexane Aniline Two Aniline Groups BAPC->Aniline Tg High Glass Transition Temperature (Tg) BAPC->Tg Rigid structure Mechanical Good Mechanical Properties BAPC->Mechanical Solubility Enhanced Solubility Cyclohexane->Solubility Disrupts chain packing Thermal_Stability High Thermal Stability Aniline->Thermal_Stability Aromatic nature

Caption: Structure-property relationships of BAPC-based polymers.

References

Application Notes: 1,1-Bis(4-aminophenyl)cyclohexane (BAPC) for High-Performance Gas Separation Membranes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,1-Bis(4-aminophenyl)cyclohexane (BAPC) is a diamine monomer gaining significant interest in the development of advanced polyimide membranes for gas separation applications. Its unique chemical structure, featuring a bulky, non-planar cyclohexyl group, imparts desirable properties to the resulting polymers. This bulky moiety disrupts polymer chain packing, leading to an increase in fractional free volume (FFV). A higher FFV facilitates the transport of gas molecules through the membrane, generally resulting in higher gas permeability. Concurrently, the rigidity of the aromatic polyimide backbone contributes to good size and shape discrimination between different gas molecules, thereby maintaining or enhancing selectivity. These attributes make BAPC-based polyimides promising candidates for various industrial gas separations, including carbon dioxide capture, hydrogen purification, and nitrogen production from air.

Key Advantages of BAPC-based Polyimide Membranes:

  • Enhanced Gas Permeability: The bulky cyclohexyl group hinders efficient chain packing, creating larger free volume elements that facilitate gas diffusion.

  • Good Selectivity: The inherent rigidity of the polyimide backbone allows for effective discrimination between gas molecules of different sizes.

  • Excellent Thermal Stability: Aromatic polyimides are known for their high thermal resistance, making them suitable for applications at elevated temperatures.

  • Good Mechanical Properties: These membranes typically exhibit robust mechanical strength and durability.

  • Solubility in Organic Solvents: The incorporation of the cyclohexyl group can improve the solubility of the resulting polyimides in common organic solvents, simplifying membrane fabrication.

Data Presentation: Gas Separation Performance of BAPC-Based Polyimides

The following tables summarize the gas permeability and selectivity data for various polyimides synthesized from this compound (BAPC) and different aromatic dianhydrides.

Table 1: Gas Permeability of BAPC-Based Polyimide Membranes

Polyimide (Dianhydride-BAPC)GasPermeability (Barrer)¹
6FDA-BAPC H₂135.4
CO₂58.7
O₂12.1
N₂1.8
CH₄1.2
PMDA-BAPC H₂25.6
CO₂6.5
O₂1.1
N₂0.15
CH₄0.1
BPDA-BAPC H₂45.3
CO₂15.8
O₂2.9
N₂0.3
CH₄0.2

¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)

Table 2: Gas Selectivity of BAPC-Based Polyimide Membranes

Polyimide (Dianhydride-BAPC)Gas PairIdeal Selectivity (Pₐ/Pₑ)
6FDA-BAPC H₂/N₂75.2
H₂/CH₄112.8
CO₂/N₂32.6
CO₂/CH₄48.9
O₂/N₂6.7
PMDA-BAPC H₂/N₂170.7
H₂/CH₄256.0
CO₂/N₂43.3
CO₂/CH₄65.0
O₂/N₂7.3
BPDA-BAPC H₂/N₂151.0
H₂/CH₄226.5
CO₂/N₂52.7
CO₂/CH₄79.0
O₂/N₂9.7

Experimental Protocols

This section provides detailed methodologies for the synthesis of BAPC-based polyimides, the fabrication of gas separation membranes, and the subsequent gas permeability testing.

Protocol 1: Synthesis of BAPC-Based Polyimides via a Two-Step Polycondensation Reaction

This protocol describes a common method for synthesizing polyimides from a diamine (BAPC) and a dianhydride.

Materials:

  • This compound (BAPC)

  • Aromatic dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

Procedure:

  • Poly(amic acid) Synthesis: a. In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of BAPC in anhydrous NMP under a nitrogen atmosphere. b. Once the BAPC is fully dissolved, cool the solution to 0-5 °C in an ice bath. c. Gradually add an equimolar amount of the aromatic dianhydride powder to the stirred solution. d. After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization: a. To the poly(amic acid) solution, add a 4:1 molar ratio of acetic anhydride to pyridine. The molar amount of acetic anhydride should be twice the number of amic acid repeating units. b. Stir the mixture at room temperature for 1 hour, and then heat it to 80 °C and stir for an additional 4 hours to ensure complete imidization. c. After cooling to room temperature, precipitate the polyimide by slowly pouring the solution into a large excess of methanol with vigorous stirring. d. Filter the precipitated polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 120 °C for 24 hours.

Protocol 2: Fabrication of Dense Polyimide Membranes by Solution Casting

This protocol outlines the procedure for creating thin, dense membranes suitable for gas separation testing.

Materials:

  • Synthesized BAPC-based polyimide powder

  • N-methyl-2-pyrrolidone (NMP) or another suitable solvent

  • Glass casting plate

  • Leveling device

  • Casting knife or doctor blade

Procedure:

  • Polymer Solution Preparation: a. Prepare a 15-20 wt% solution of the dried polyimide in NMP by stirring at room temperature until the polymer is completely dissolved. This may take several hours. b. Filter the polymer solution through a syringe filter (e.g., 5 µm) to remove any undissolved particles or gels. c. Allow the solution to degas by letting it stand or by using a low-power sonication bath.

  • Membrane Casting: a. Place a clean, dry glass plate on a leveling table. b. Pour the filtered and degassed polymer solution onto the glass plate. c. Use a casting knife or doctor blade with a set gap (e.g., 200-300 µm) to spread the solution evenly across the plate.

  • Solvent Evaporation and Annealing: a. Place the cast membrane in a dust-free oven with controlled temperature and nitrogen flow. b. Gradually increase the temperature to 80 °C and hold for 12 hours to slowly evaporate the solvent. c. Further, increase the temperature in stages, for example, to 120 °C, 180 °C, and finally to a temperature just below the polymer's glass transition temperature (Tg) for 1 hour at each stage to remove residual solvent and anneal the membrane. d. After the annealing process, cool the oven down to room temperature slowly. e. Carefully peel the membrane from the glass plate, often with the aid of water.

Protocol 3: Gas Permeation Measurement Using the Constant-Volume/Variable-Pressure Method

This protocol details the determination of gas permeability and selectivity of the fabricated membranes.

Apparatus:

  • Gas permeation cell (separating a feed side from a permeate side)

  • Vacuum pump

  • Pressure transducers for both feed and permeate sides

  • Gas cylinders with high-purity gases (e.g., H₂, CO₂, O₂, N₂, CH₄)

  • Thermostatically controlled chamber or water bath to maintain constant temperature

Procedure:

  • Membrane Mounting: a. Cut a circular sample from the prepared dense membrane. b. Place the membrane sample in the permeation cell, ensuring a good seal (e.g., using O-rings) to prevent leaks.

  • System Evacuation: a. Thoroughly evacuate both the feed and permeate sides of the permeation cell using a high-vacuum pump to remove any residual gases.

  • Permeation Measurement: a. Close the valve to the vacuum pump on the permeate side to isolate a constant volume. b. Introduce the test gas to the feed side of the membrane at a constant pressure (e.g., 2-10 bar). c. Record the pressure increase on the permeate side as a function of time using a pressure transducer and data acquisition software.

  • Data Analysis: a. The permeability coefficient (P) is calculated from the steady-state rate of pressure increase (dp/dt) in the permeate volume using the following equation: P = (V * l) / (A * R * T * (p_feed - p_permeate)) * (dp/dt) where:

    • V is the permeate volume

    • l is the membrane thickness

    • A is the effective membrane area

    • R is the ideal gas constant

    • T is the absolute temperature

    • p_feed is the feed pressure

    • p_permeate is the permeate pressure (often negligible compared to feed pressure)

  • Selectivity Calculation: a. The ideal selectivity (α) for a pair of gases (A and B) is calculated as the ratio of their individual permeability coefficients: α_(A/B) = P_A / P_B

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_fabrication Membrane Fabrication cluster_testing Gas Separation Testing BAPC This compound (Diamine) Polymerization Polycondensation in NMP BAPC->Polymerization Dianhydride Aromatic Dianhydride Dianhydride->Polymerization PolyamicAcid Poly(amic acid) Solution Polymerization->PolyamicAcid Imidization Chemical Imidization (Acetic Anhydride/Pyridine) PolyamicAcid->Imidization Polyimide Polyimide Powder Imidization->Polyimide Dissolution Dissolution in Solvent Polyimide->Dissolution Casting Solution Casting on Glass Plate Dissolution->Casting Annealing Solvent Evaporation & Annealing Casting->Annealing Membrane Dense Polyimide Membrane Annealing->Membrane Permeation Gas Permeation Measurement Membrane->Permeation Data Permeability (P) & Selectivity (α) Data Permeation->Data

Caption: Experimental workflow for BAPC-based gas separation membranes.

signaling_pathway cluster_monomer Monomer Structure cluster_polymer Polymer Properties cluster_performance Membrane Performance BAPC This compound (BAPC) Cyclohexyl Bulky, Non-planar Cyclohexyl Group BAPC->Cyclohexyl contains Aromatic Rigid Aromatic Backbone BAPC->Aromatic forms part of FFV Increased Fractional Free Volume (FFV) Cyclohexyl->FFV leads to Rigidity High Chain Rigidity Aromatic->Rigidity contributes to Permeability High Gas Permeability FFV->Permeability enhances Selectivity Good Gas Selectivity Rigidity->Selectivity improves

Caption: Structure-property relationship of BAPC-based polyimides.

Application Notes and Protocols: Enhancing Polymer Thermal Properties with 1,1-Bis(4-aminophenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data on the use of 1,1-bis(4-aminophenyl)cyclohexane (BAPC) as a monomer to enhance the thermal properties of high-performance polymers such as polyimides and polyamides. The incorporation of the bulky, non-coplanar cyclohexyl group into the polymer backbone disrupts chain packing and restricts segmental motion, leading to polymers with high glass transition temperatures (Tg) and excellent thermal stability.

Introduction to this compound (BAPC)

This compound is an aromatic diamine monomer that serves as a valuable building block in the synthesis of advanced polymers. Its unique structure, featuring a cyclohexyl ring bridging two aminophenyl groups, imparts significant rigidity and thermal stability to the resulting polymer chains.[1] This makes it a sought-after intermediate for creating high-performance materials for applications demanding high mechanical strength, chemical resistance, and thermal endurance.[1]

Application in Polyimide Synthesis

The use of BAPC in the synthesis of polyimides leads to polymers with excellent thermal stability and good solubility in organic solvents.[2] The bulky cyclohexyl group enhances the glass transition temperature (Tg) of the polyimides.

Quantitative Data: Thermal Properties of BAPC-Based Polyimides

The thermal properties of polyimides synthesized from BAPC and various aromatic dianhydrides are summarized in the table below. The data highlights the high glass transition temperatures and decomposition temperatures, indicating excellent thermal stability.

DianhydridePolymer DesignationGlass Transition Temperature (Tg), °C10% Weight Loss Temperature (Td10), °C (N2)Char Yield at 800°C (N2), %
Pyromellitic dianhydride (PMDA)BAPC-PMDA>35054464
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)BAPC-BPDA375523>60
4,4'-Oxydiphthalic anhydride (ODPA)BAPC-ODPA254578>60
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)BAPC-6FDA330508>60

Note: Data compiled from multiple sources which may have slight variations in experimental conditions.

Experimental Protocol: Synthesis of BAPC-Based Polyimides

This protocol describes the two-step synthesis of polyimides from BAPC and an aromatic dianhydride, involving the formation of a poly(amic acid) intermediate followed by thermal or chemical imidization.

Materials:

  • This compound (BAPC)

  • Aromatic dianhydride (e.g., PMDA, BPDA, ODPA, 6FDA)

  • N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc), anhydrous

  • Acetic anhydride

  • Pyridine

  • Methanol

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and drying tube

  • Heating mantle with temperature controller

  • Glass plate for film casting

  • Vacuum oven

Procedure:

Step 1: Poly(amic acid) Synthesis

  • In a clean, dry three-necked flask, dissolve a stoichiometric amount of BAPC in anhydrous NMP (or DMAc) under a nitrogen atmosphere. Stir until the diamine is completely dissolved.

  • Gradually add an equimolar amount of the aromatic dianhydride powder to the diamine solution in small portions over 30-60 minutes with continuous stirring.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) solution.

Step 2: Imidization (Thermal or Chemical)

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a clean glass plate.

    • Place the cast film in a vacuum oven and heat it in a stepwise manner: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to ensure complete conversion to the polyimide.

    • Cool the oven to room temperature and carefully peel the polyimide film from the glass plate.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., in a 2:1 molar ratio with respect to the repeating unit) dropwise with stirring.

    • Continue stirring at room temperature for 12-24 hours.

    • Precipitate the polyimide by pouring the reaction mixture into a large volume of methanol.

    • Filter the precipitate, wash it thoroughly with methanol, and dry it in a vacuum oven at 80-100°C.

Visualization of Polyimide Synthesis Workflow

Polyimide_Synthesis cluster_Monomers Starting Materials cluster_Reaction Polycondensation cluster_Imidization Imidization cluster_Product Final Product BAPC This compound (BAPC) PAA_synthesis Poly(amic acid) Synthesis (NMP or DMAc, Room Temp, N2) BAPC->PAA_synthesis Dianhydride Aromatic Dianhydride (e.g., PMDA, BPDA) Dianhydride->PAA_synthesis Thermal_Imidization Thermal Imidization (Stepwise Heating) PAA_synthesis->Thermal_Imidization Option 1 Chemical_Imidization Chemical Imidization (Acetic Anhydride/Pyridine) PAA_synthesis->Chemical_Imidization Option 2 Polyimide High-Performance Polyimide Thermal_Imidization->Polyimide Chemical_Imidization->Polyimide

Caption: Workflow for the synthesis of high-performance polyimides using BAPC.

Application in Polyamide Synthesis

BAPC and its derivatives can be used to synthesize aromatic polyamides with high thermal stability and good solubility. The incorporation of the cyclohexyl group enhances the glass transition temperature of the resulting polyamides.

Quantitative Data: Thermal Properties of BAPC-Derivative Based Polyamides

The following table summarizes the thermal properties of novel polyamides synthesized from 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (a derivative of BAPC) and various aromatic dicarboxylic acids.[3]

Dicarboxylic AcidPolymer DesignationInherent Viscosity (dL/g)Glass Transition Temperature (Tg), °C10% Weight Loss Temperature (Td10), °C (in Air)
Terephthalic acidBAPC-TA1.61240499
Isophthalic acidBAPC-IA1.25226495
4,4'-Biphenyldicarboxylic acidBAPC-BP1.48235498
4,4'-Oxydibenzoic acidBAPC-OBA0.97220490
4,4'-Sulfonyldibenzoic acidBAPC-SBA1.05231473

Data from a study on a BAPC derivative.[3]

Experimental Protocol: Synthesis of BAPC-Based Polyamides

This protocol outlines the direct polycondensation of BAPC with an aromatic dicarboxylic acid using the Yamazaki-Higashi phosphorylation reaction.[4]

Materials:

  • This compound (BAPC)

  • Aromatic dicarboxylic acid (e.g., terephthalic acid, isophthalic acid)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Triphenyl phosphite (TPP)

  • Pyridine, anhydrous

  • Calcium chloride (CaCl2), anhydrous

  • Methanol

  • Nitrogen gas

Equipment:

  • Three-necked round-bottom flask with a mechanical stirrer, nitrogen inlet, and thermometer

  • Heating mantle with temperature controller

  • Funnel

  • Beaker

  • Vacuum filtration apparatus

  • Vacuum oven

Procedure:

  • In a dry three-necked flask, add BAPC, the aromatic dicarboxylic acid, NMP, and anhydrous CaCl2.

  • Stir the mixture under a nitrogen stream until all solids are dissolved.

  • Add pyridine and then triphenyl phosphite to the solution.

  • Heat the reaction mixture to 100-110°C and maintain this temperature for 3-4 hours with continuous stirring.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol to precipitate the polyamide.

  • Collect the fibrous precipitate by vacuum filtration.

  • Wash the polymer thoroughly with hot water and methanol.

  • Dry the polyamide in a vacuum oven at 80°C overnight.

Visualization of Polyamide Synthesis Logical Relationship

Polyamide_Synthesis Monomers BAPC + Aromatic Dicarboxylic Acid Polymerization Direct Polycondensation Monomers->Polymerization Solvent_System NMP / CaCl2 Solvent_System->Polymerization Condensing_Agent Triphenyl Phosphite / Pyridine Condensing_Agent->Polymerization Reaction_Conditions Heating (100-110°C, 3-4h) Under Nitrogen Reaction_Conditions->Polymerization Precipitation Precipitation in Methanol Polymerization->Precipitation Purification Washing and Drying Precipitation->Purification Polyamide High-Performance Polyamide Purification->Polyamide

Caption: Logical steps in the direct polycondensation synthesis of polyamides.

Application in Epoxy Resin Systems (General Protocol)

While specific literature on the use of this compound as an epoxy curing agent is limited in the searched database, its structure as an aromatic diamine suggests its potential as a hardener for epoxy resins, likely imparting high thermal stability. A general protocol for using aromatic amines as curing agents is provided below.

General Experimental Protocol: Curing of Epoxy Resins with Aromatic Amines

Materials:

  • Epoxy resin (e.g., Diglycidyl ether of bisphenol A - DGEBA)

  • Aromatic amine curing agent (e.g., BAPC)

  • Solvent (optional, e.g., acetone, for viscosity reduction)

Equipment:

  • Beaker or container for mixing

  • Stirring rod or mechanical stirrer

  • Mold for casting the cured resin

  • Oven with temperature control

Procedure:

  • Calculate the stoichiometric amount of the aromatic amine required to cure the epoxy resin. This is based on the amine hydrogen equivalent weight (AHEW) of the curing agent and the epoxy equivalent weight (EEW) of the resin.

  • Preheat the epoxy resin to reduce its viscosity if necessary.

  • Add the calculated amount of the aromatic amine to the epoxy resin.

  • Mix the components thoroughly until a homogeneous mixture is obtained. If using a solvent, add it during this step.

  • Degas the mixture in a vacuum chamber to remove any entrapped air bubbles.

  • Pour the mixture into a pre-heated mold.

  • Cure the resin in an oven following a specific curing schedule. A typical schedule for aromatic amines might involve an initial cure at a lower temperature (e.g., 120°C for 1-2 hours) followed by a post-cure at a higher temperature (e.g., 180-200°C for 2-3 hours) to ensure complete crosslinking.

  • Allow the cured resin to cool slowly to room temperature to avoid thermal stress.

Structure-Property Relationship

The enhanced thermal properties of polymers incorporating BAPC can be attributed to its unique chemical structure.

Structure_Property cluster_Features Key Structural Features cluster_Effects Effects on Polymer Chain cluster_Properties Resulting Thermal Properties BAPC_Structure This compound (BAPC) Structure Cyclohexyl Bulky, Non-Coplanar Cyclohexyl Group BAPC_Structure->Cyclohexyl Aromatic Rigid Aromatic Rings BAPC_Structure->Aromatic Disruption Disruption of Chain Packing Cyclohexyl->Disruption Restriction Restriction of Segmental Motion Aromatic->Restriction High_Tg High Glass Transition Temperature (Tg) Disruption->High_Tg Restriction->High_Tg High_Stability Excellent Thermal Stability High_Tg->High_Stability

Caption: How BAPC's structure enhances polymer thermal properties.

The bulky and non-planar cyclohexyl group in BAPC introduces a "kink" in the polymer backbone, which disrupts the close packing of the polymer chains.[5] This, combined with the rigidity of the aromatic rings, significantly restricts the rotational freedom of the polymer segments.[6] Consequently, more thermal energy is required to induce the large-scale molecular motion associated with the glass transition, resulting in a higher Tg. The inherent stability of the aromatic and cycloaliphatic structures also contributes to high decomposition temperatures.

References

Application Notes and Protocol for Dissolving 1,1-Bis(4-aminophenyl)cyclohexane for Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1-Bis(4-aminophenyl)cyclohexane (BAPC) is a crucial diamine monomer utilized in the synthesis of high-performance polymers such as polyimides and polyamides. These polymers are noted for their excellent thermal stability, chemical resistance, and mechanical properties, making them suitable for applications in aerospace, electronics, and advanced materials. Proper dissolution of the BAPC monomer is a critical initial step to ensure a homogeneous reaction mixture, which is essential for achieving a high degree of polymerization and desirable polymer properties. This document provides a detailed protocol for the dissolution of BAPC for subsequent polymerization reactions.

Materials and Reagents

  • Monomer: this compound (BAPC), CAS: 3282-99-3

  • Solvents (High-Purity, Anhydrous):

    • N-Methyl-2-pyrrolidone (NMP)

    • N,N-Dimethylacetamide (DMAc)

    • N,N-Dimethylformamide (DMF)

    • Dimethyl sulfoxide (DMSO)

  • Equipment:

    • Three-neck round-bottom flask

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature controller

    • Nitrogen or Argon gas inlet and outlet (for inert atmosphere)

    • Condenser

    • Standard laboratory glassware (graduated cylinders, funnels, etc.)

    • Analytical balance

Safety Precautions

This compound is irritating to the eyes, respiratory system, and skin.[1] Always handle this chemical in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, must be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Solubility Data

Quantitative solubility data for this compound in various solvents is not extensively available in public literature. The following table summarizes the qualitative solubility of BAPC in common organic solvents. Researchers should perform preliminary solubility tests to determine the optimal solvent and concentration for their specific application.

SolventAbbreviationQualitative Solubility at Room Temperature
N-Methyl-2-pyrrolidoneNMPSoluble
N,N-DimethylacetamideDMAcSoluble
N,N-DimethylformamideDMFSoluble
Dimethyl sulfoxideDMSOSlightly Soluble
ChloroformSlightly Soluble
AlcoholsSoluble[1]
KetonesSoluble[1]
Aromatic HydrocarbonsSoluble[1]
WaterInsoluble[1]

Experimental Protocol for Dissolving this compound

This protocol describes a general procedure for dissolving BAPC in a polar aprotic solvent, which is a common practice for preparing a homogeneous solution for polymerization.

  • Preparation of the Reaction Setup:

    • Assemble a clean, dry three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen/argon inlet, and a condenser with a gas outlet.

    • Ensure the entire setup is under a positive pressure of inert gas to maintain an anhydrous and oxygen-free environment. This is crucial as the presence of water can interfere with the subsequent polymerization reaction.

  • Solvent Addition:

    • Measure the required volume of the chosen anhydrous solvent (e.g., NMP, DMAc, or DMF) using a graduated cylinder and add it to the reaction flask.

  • Monomer Addition:

    • Accurately weigh the desired amount of this compound using an analytical balance.

    • Slowly add the BAPC powder to the solvent in the reaction flask while stirring to prevent clumping.

  • Dissolution:

    • Continue stirring the mixture at room temperature.

    • If the monomer does not dissolve completely at room temperature, gently heat the mixture using a heating mantle or oil bath. A temperature range of 50-80 °C is typically sufficient to aid dissolution. Avoid excessive heating, which could lead to solvent degradation or premature side reactions.

    • Maintain a constant, moderate stirring speed to ensure uniform mixing.

    • Visually inspect the solution to ensure that all the solid has dissolved and the solution is clear and homogeneous before proceeding with the addition of other reactants for the polymerization.

Experimental Workflow Diagram

Dissolution_Workflow Workflow for Dissolving BAPC for Polymerization cluster_prep Preparation cluster_dissolution Dissolution Process cluster_next Next Step prep_flask 1. Assemble and dry three-neck flask prep_inert 2. Establish inert atmosphere (N2/Ar) prep_flask->prep_inert add_solvent 3. Add anhydrous solvent prep_inert->add_solvent add_bapc 4. Add weighed BAPC monomer add_solvent->add_bapc stir_rt 5. Stir at room temperature add_bapc->stir_rt heat 6. Gently heat if necessary stir_rt->heat check_sol 7. Ensure complete dissolution heat->check_sol polymerization 8. Proceed to polymerization check_sol->polymerization

Caption: Experimental workflow for dissolving this compound.

Conclusion

The successful dissolution of this compound is a foundational step for the synthesis of high-quality polyamides and polyimides. The choice of solvent and the dissolution conditions, such as temperature and atmosphere, play a significant role in the outcome of the polymerization. While quantitative solubility data is limited, the provided protocol, based on established practices for similar aromatic diamines, offers a reliable starting point for researchers. It is recommended to perform small-scale trials to optimize the dissolution parameters for specific experimental setups and desired polymer characteristics.

References

Application Notes and Protocols for the Characterization of Polymers Derived from 1,1-Bis(4-aminophenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Polymers synthesized from the diamine monomer 1,1-Bis(4-aminophenyl)cyclohexane (BACH) are a significant class of high-performance materials, primarily polyimides and polyamides. The unique structure of BACH, which includes a bulky, non-coplanar cyclohexyl group, imparts desirable properties such as good solubility, high thermal stability, and excellent mechanical strength to the resulting polymers.[1] These characteristics make them suitable for a range of applications, from advanced aerospace materials to specialized films and coatings in the electronics and medical fields.[2][3]

This document provides detailed application notes and standardized protocols for the essential characterization techniques required to analyze the structural, thermal, mechanical, and molecular weight properties of BACH-based polymers.

General Experimental Workflow

The characterization of polymers derived from this compound follows a systematic workflow, beginning with synthesis and culminating in a comprehensive analysis of the material's properties. This ensures that the polymer meets the required specifications for its intended application.

G cluster_synthesis Synthesis & Purification cluster_characterization Polymer Characterization S1 Polymerization (e.g., Polycondensation of BACH with a dianhydride/diacid chloride) S2 Precipitation & Washing (Removal of unreacted monomers and solvents) S1->S2 S3 Drying (Under vacuum at elevated temperature) S2->S3 C1 Structural Analysis (FTIR, NMR) S3->C1 C2 Molecular Weight (GPC/SEC) S3->C2 C3 Thermal Analysis (TGA, DSC) S3->C3 C4 Mechanical Testing (Tensile Analysis) S3->C4 C5 Solubility & Optical (Solvent Screening, UV-Vis) S3->C5

Caption: General workflow for synthesis and characterization of BACH-based polymers.

Structural Characterization Protocols

Structural analysis confirms the successful polymerization and imidization, verifying the chemical structure of the polymer backbone.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify characteristic functional groups in the polymer structure. For polyimides, this technique is crucial for confirming the conversion of the poly(amic acid) precursor to the final polyimide by observing the appearance of imide-specific absorption bands and the disappearance of amide and carboxylic acid bands.[2]

Protocol:

  • Sample Preparation: Prepare a thin polymer film by casting a solution of the polymer onto a glass plate and drying it. Alternatively, mix a small amount of the dried polymer powder with potassium bromide (KBr) powder and press it into a pellet.

  • Background Collection: Place the KBr pellet or an empty sample holder in the FTIR spectrometer and record a background spectrum.

  • Sample Analysis: Place the polymer sample in the spectrometer and collect the spectrum.

  • Data Acquisition: Scan the sample over a wavenumber range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify characteristic peaks. For BACH-based polyimides, look for:

    • ~1780 cm⁻¹ (C=O, asymmetric stretching in imide ring).[2]

    • ~1720 cm⁻¹ (C=O, symmetric stretching in imide ring).[2]

    • ~1370 cm⁻¹ (C-N stretching).[2]

    • ~720 cm⁻¹ (C=O, bending in imide ring).[2]

    • Absence of broad O-H and N-H peaks from the poly(amic acid) precursor.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of protons and carbons, respectively, confirming the polymer's structure.[1][4]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the polymer in 0.5-1.0 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical as many high-performance polymers have limited solubility.[1]

  • Instrument Setup: Tune and shim the NMR spectrometer to the lock signal of the deuterated solvent.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using an appropriate number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum, which may require a significantly longer acquisition time due to the low natural abundance of ¹³C.

  • Data Analysis: Integrate the proton signals and assign peaks to the corresponding protons in the polymer repeat unit. For BACH-based polymers, characteristic signals include those from the aromatic protons of the phenyl rings and the aliphatic protons of the cyclohexane ring.[4]

Molecular Weight Determination

The molecular weight and its distribution are critical parameters that influence the mechanical and thermal properties of the polymer.

Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)

GPC separates polymer molecules based on their hydrodynamic volume in solution to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).[1][5]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the polymer (e.g., 0.1-0.5% w/v) in a suitable mobile phase (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)).[1][6] Filter the solution through a 0.2 or 0.45 µm filter to remove any particulate matter.

  • System Setup:

    • Columns: Use a set of columns appropriate for the expected molecular weight range of the polymer.[7]

    • Mobile Phase: Degas and pump the mobile phase at a constant flow rate (e.g., 1.0 mL/min).[7]

    • Detectors: Utilize a refractive index (RI) detector. For absolute molecular weight, a multi-angle light scattering (MALS) detector can be used.[8]

  • Calibration: Create a calibration curve using narrow-polydispersity polymer standards (e.g., polystyrene).[1]

  • Sample Injection: Inject a known volume of the filtered polymer solution into the GPC system.

  • Data Analysis: Determine Mn, Mw, and PDI from the elution profile relative to the calibration curve.

Table 1: Molecular Weight Data for BACH-Based Polymers

Polymer Type Dianhydride/Diacid Solvent Mw ( g/mol ) PDI (Mw/Mn) Reference
Polyimide Various Aromatic Chloroform 74,000 - 152,000 N/A [1]

| Polyamide | Various Aromatic | DMAc | 37,000 - 93,000 | 2.5 - 3.1 |[5] |

Thermal Properties Analysis

Thermal analysis evaluates the stability and transition behaviors of the polymer at different temperatures.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and decomposition temperatures.

Protocol:

  • Sample Preparation: Place a small amount of the dried polymer sample (5-10 mg) into a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) or air.

  • Heating Program: Heat the sample from ambient temperature to a high temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).[2]

  • Data Analysis: Analyze the TGA curve (weight % vs. temperature). Determine the decomposition temperature (Td), often defined as the temperature at which 5% or 10% weight loss occurs. Note the char yield at the final temperature.[9][10]

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature, allowing for the determination of the glass transition temperature (Tg).[11][12]

Protocol:

  • Sample Preparation: Seal a small amount of the dried polymer (5-10 mg) in an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program:

    • First Heating Scan: Heat the sample to a temperature above its expected Tg to erase its previous thermal history. A typical rate is 10 °C/min.[1]

    • Cooling Scan: Cool the sample at a controlled rate.

    • Second Heating Scan: Heat the sample again at the same rate. The Tg is determined from this scan.

  • Data Analysis: Analyze the heat flow vs. temperature curve from the second heating scan. The Tg is identified as the midpoint of the step-like change in the heat capacity.[11]

Table 2: Thermal Properties of BACH-Based Polymers

Polymer Type Dianhydride/Diacid Td at 10% weight loss (°C) Tg (°C) Reference
Polyamide Various Aromatic 473 - 499 (in air) 188 - 240 [9]
Polyamide Various Aromatic 376 - 421 280 - 354 [9]

| Polyimide | Various Aromatic | > 500 (in N₂) | 247 - 319 |[1][10] |

G cluster_thermal Thermal Analysis Workflow cluster_dsc DSC Analysis cluster_tga TGA Analysis Start Polymer Sample D1 1. First Heating Scan (Erase Thermal History) Start->D1 T1 Heat Sample at Constant Rate (e.g., 10°C/min) Start->T1 D2 2. Controlled Cooling D1->D2 D3 3. Second Heating Scan D2->D3 D4 Determine Tg (Glass Transition Temp.) D3->D4 T2 Monitor Weight Loss T1->T2 T3 Determine Td & Char Yield (Decomposition Temp.) T2->T3

Caption: Workflow for Thermal Analysis using DSC and TGA.

Mechanical and Solubility Properties

Mechanical Properties

The mechanical properties determine the polymer's suitability for load-bearing applications. Tensile testing is a fundamental method to evaluate strength and flexibility.

Protocol:

  • Sample Preparation: Prepare uniform, defect-free polymer films or dog-bone shaped specimens with specific dimensions according to ASTM standards (e.g., ASTM D882 for thin films).

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.

  • Data Analysis: From the resulting stress-strain curve, calculate:

    • Tensile Strength: The maximum stress the material can withstand.

    • Tensile Modulus (Young's Modulus): A measure of the material's stiffness.

    • Elongation at Break: The percentage increase in length at the point of fracture, indicating ductility.

Table 3: Mechanical Properties of BACH-Based Polymer Films

Polymer Type Dianhydride Tensile Strength (MPa) Tensile Modulus (GPa) Elongation at Break (%) Reference
Polyimide Various Aromatic 82 - 114 N/A N/A [1]
Polyamide Various Aromatic 89 - 104 N/A N/A [9]

| Polyimide | BPDA Isomers | 180 - 350 | 4.0 - 9.5 | 15 - 50 |[13] |

Solubility Testing

The solubility of BACH-based polymers is a key advantage conferred by the cyclohexyl group, which disrupts chain packing.[1] Good solubility is essential for processing, such as in casting films or spinning fibers.

Protocol:

  • Solvent Screening: Place a small amount of the polymer (e.g., 10 mg) into a vial containing 1-2 mL of a test solvent.

  • Observation: Stir the mixture at room temperature and observe its solubility. If it does not dissolve, gentle heating may be applied.

  • Classification: Classify the solubility as:

    • Soluble: Forms a clear, homogeneous solution.

    • Partially Soluble: Swells or forms a cloudy solution.

    • Insoluble: No visible change.

  • Common Solvents for Testing: N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), m-cresol, chloroform, and tetrahydrofuran (THF).[1][9]

Table 4: Solubility of BACH-Based Polymers

Polymer Type Solubility in Common Organic Solvents (NMP, DMAc, DMF) Reference
Polyimides Generally soluble at room temperature [1]

| Polyamides | Readily soluble at room temperature |[9] |

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Solubility of Polyimides Based on 1,1-Bis(4-aminophenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working to improve the solubility of polyimides derived from 1,1-Bis(4-aminophenyl)cyclohexane (BACH).

Frequently Asked Questions (FAQs)

Q1: Why do my polyimides based on this compound (BACH) exhibit poor solubility?

Aromatic polyimides are known for their rigid backbones and strong intermolecular forces, which lead to high thermal stability but also poor solubility in common organic solvents.[1] The rigid structure promotes tight chain packing and charge-transfer complex (CTC) formation between polymer chains, making it difficult for solvent molecules to penetrate and dissolve the polymer.[1][2] While the non-coplanar cyclohexane unit in BACH is intended to disrupt this packing, polyimides made from rigid aromatic dianhydrides can still be insoluble.[1][3]

Q2: What are the primary strategies to improve the solubility of BACH-based polyimides?

The main goal is to reduce intermolecular interactions and hinder efficient chain packing. Key strategies include:

  • Introducing Bulky Groups: Incorporating large, sterically hindering groups into the polymer backbone increases the free volume and physically separates the polymer chains.[4][5][6]

  • Creating Asymmetric or Kinked Structures: Using monomers that disrupt the linearity and symmetry of the polymer backbone can significantly improve solubility.[3][7] The inherent kinked structure of BACH itself is a starting point.[3]

  • Incorporating Flexible Linkages: Introducing flexible units, such as ether (-O-) or hexafluoroisopropylidene (-C(CF₃)₂-), into the dianhydride monomer can increase the rotational freedom of the polymer chain, leading to better solubility.[2][7]

  • Copolymerization: Introducing a second, more soluble diamine or dianhydride into the polymerization process can disrupt the regular, ordered structure of the homopolymer, thereby enhancing solubility.[5][7]

Q3: How do bulky substituents on the diamine monomer improve solubility?

Adding bulky substituents, such as methyl (-CH₃) or isopropyl (-CH(CH₃)₂) groups, to the polymer backbone increases the distance between polymer chains.[8][9] This disruption of close packing weakens intermolecular forces and allows solvent molecules to solvate the polymer more effectively.[5] For example, modifying the BACH diamine to include methyl groups on the cyclohexane ring, as in 1,1-bis(4-aminophenyl)-3,3,5-trimethylcyclohexane (BATM), has been shown to yield polyimides with excellent solubility in common solvents like chloroform and THF.[3][10]

Q4: Can copolymerization be used to enhance solubility, and how?

Yes, copolymerization is a highly effective strategy. By reacting a mixture of two different diamines (e.g., BACH and a more flexible diamine like 4,4'-oxydianiline) with a single dianhydride, a random copolymer is formed. This randomness disrupts the crystalline packing that can occur in homopolymers, which typically leads to a significant improvement in solubility.[7] Even a small amount of a co-monomer can be sufficient to prevent the polymer from precipitating during synthesis.[7]

Q5: Which solvents are most effective for dissolving these modified polyimides?

Solubility depends heavily on the specific modification made. Generally, modified BACH-based polyimides show improved solubility in a range of solvents. They are often soluble in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethylacetamide (DMAc), and dimethylformamide (DMF).[3][11] More successfully modified polyimides also become soluble in less polar, lower-boiling-point solvents like tetrahydrofuran (THF), chloroform (CHCl₃), and γ-butyrolactone.[3][12]

Q6: How can solubility be improved without significantly compromising thermal stability?

While introducing flexible aliphatic groups can improve solubility, it often reduces the glass transition temperature (Tg).[7] A more balanced approach is to incorporate rigid, bulky pendant groups.[5][7] For instance, using fluorinated dianhydrides like 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) introduces bulky -CF₃ groups that enhance solubility and optical transparency while maintaining high thermal stability.[2][4] Similarly, incorporating large, non-coplanar structures can disrupt packing to improve solubility while the rigid aromatic backbone preserves thermal performance.[4][6]

Troubleshooting Guide

Issue 1: The synthesized polyimide precipitates from the reaction solvent during or after polymerization.

  • Possible Cause: The polymer has low solubility in the chosen reaction solvent due to high chain rigidity and strong intermolecular forces.[7] This is common for fully imidized polymers synthesized via a one-step, high-temperature method.[10]

  • Solution 1 (Adjust Synthesis Method): Use a two-step synthesis. First, synthesize the soluble poly(amic acid) precursor at a low temperature. This precursor solution can then be cast into a film or coating. Finally, convert the poly(amic acid) to the final polyimide through either thermal treatment or chemical imidization at a lower temperature.[1][2][7]

  • Solution 2 (Modify Monomer Composition): Introduce a more flexible or bulky co-monomer (diamine or dianhydride) into the reaction to create a more soluble copolyimide.[7]

  • Solution 3 (Change the Dianhydride): Replace a rigid dianhydride like pyromellitic dianhydride (PMDA) with a more flexible or kinked one, such as 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), which is known to produce more soluble polyimides.[2][4]

Issue 2: The final polyimide film is brittle and difficult to process.

  • Possible Cause: This may indicate a low molecular weight of the polymer. It can also be a characteristic of extremely rigid polymer backbones.[1]

  • Solution 1 (Optimize Polymerization): Ensure high-purity monomers and a stoichiometric balance between the diamine and dianhydride. Run the polymerization for a sufficient duration under anhydrous conditions to achieve a high molecular weight. Monitor the viscosity of the poly(amic acid) solution; a significant increase in viscosity is indicative of successful polymerization.

  • Solution 2 (Introduce Flexibility): If the brittleness is due to excessive rigidity, incorporate a more flexible dianhydride or co-diamine into the polymer structure to improve the toughness and elongation at break of the resulting films.[8]

Data Presentation

Table 1: Solubility of Polyimides Derived from BACH-Derivatives and Various Dianhydrides.

Diamine MonomerDianhydride MonomerNMPDMAcDMFChloroformTHF
BACH6FDA++++++++++
BACHBTDA++++++--
BAME6FDA++++++++++
BAMEBPDA++++++--
BATM6FDA++++++++++
BATMODPA+++++++++

Data synthesized from literature.[3][10] Key: ++ = Soluble at room temperature; + = Soluble on heating; - = Insoluble. Abbreviations: BACH: this compound; BAME: 1,1-Bis(4-aminophenyl)-4-methylcyclohexane; BATM: 1,1-Bis(4-aminophenyl)-3,3,5-trimethylcyclohexane; 6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride; BTDA: 3,3',4,4'-Benzophenonetetracarboxylic dianhydride; BPDA: 3,3',4,4'-Biphenyltetracarboxylic dianhydride; ODPA: 4,4'-Oxydiphthalic anhydride.

Key Experimental Protocols

Protocol 1: Synthesis of this compound (BACH) Monomer [3][10]

  • Reaction Setup: In a 1-L autoclave equipped with a mechanical stirrer, add a solution of cyclohexanone (0.41 mol) in 145 mL of 35% HCl aqueous solution.

  • Monomer Addition: Add an excess of aniline (1.68 mol) to the autoclave.

  • Reaction: Seal the autoclave and stir the mixture at 120 °C for 20 hours.

  • Neutralization: After cooling to room temperature, make the solution basic (pH 10) with an aqueous NaOH solution.

  • Purification: Separate the oily layer and use distillation to remove the unreacted excess aniline. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the final BACH monomer.

Protocol 2: Two-Step Synthesis of Soluble Polyimide (via Poly(amic acid)) [2][7][10]

  • Poly(amic acid) Synthesis: Dissolve the BACH diamine (1.0 eq) in an anhydrous polar aprotic solvent (e.g., NMP, DMAc) in a flask equipped with a nitrogen inlet and a mechanical stirrer. Once the diamine is fully dissolved, cool the solution to 0-5 °C. Slowly add an equimolar amount of the dianhydride powder (e.g., 6FDA, 1.0 eq) in portions, ensuring the temperature remains below 10 °C. Stir the reaction mixture under a nitrogen atmosphere at room temperature for 24 hours to form a viscous poly(amic acid) solution.

  • Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent, typically an excess of acetic anhydride (4.0 eq), and a catalyst, such as pyridine (2.0 eq). Stir the mixture at room temperature for 1-2 hours, then heat to 80-100 °C for 3-4 hours to ensure complete cyclization to the polyimide.

  • Isolation and Purification: Cool the resulting polyimide solution to room temperature. Slowly pour the solution into a large volume of a non-solvent, such as methanol, while stirring vigorously to precipitate the polymer. Collect the fibrous polymer by filtration, wash it thoroughly with additional methanol, and dry it in a vacuum oven at 150-200 °C for 24 hours.

Protocol 3: Qualitative Solubility Testing [8][13]

  • Preparation: Add 10 mg of the dried polyimide powder to a vial.

  • Solvent Addition: Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform), corresponding to a 1% (w/v) concentration.

  • Observation: Stir or shake the mixture at room temperature for 24 hours. Observe and record the solubility. If the polymer does not dissolve, gently heat the mixture to assess solubility at elevated temperatures.

Visual Guides

G start Start with BACH-based Polyimide Synthesis problem Poor Solubility or Precipitation Observed? start->problem strategy Implement Solubility Enhancement Strategy problem->strategy Yes outcome Achieve Soluble Polyimide with Desired Properties problem->outcome No mod_diamine Modify Diamine: Introduce Bulky Groups (e.g., -CH3 on BACH) strategy->mod_diamine mod_dianhydride Modify Dianhydride: Incorporate Flexible/Bulky Units (e.g., use 6FDA) strategy->mod_dianhydride copolymerize Copolymerize: Add a second, more soluble monomer strategy->copolymerize two_step Change Synthesis: Use Two-Step Method via Soluble Poly(amic acid) strategy->two_step mod_diamine->outcome mod_dianhydride->outcome copolymerize->outcome two_step->outcome G cluster_synthesis Synthesis cluster_characterization Characterization monomer 1. Select Monomers (e.g., BACH derivative + 6FDA) paa 2. Synthesize Poly(amic acid) (Low Temperature) monomer->paa imidization 3. Chemical or Thermal Imidization paa->imidization purify 4. Precipitate, Wash, and Dry Polymer imidization->purify sol_test 5. Perform Solubility Tests (NMP, THF, CHCl3) purify->sol_test film 6. Cast Film from Soluble Polymer sol_test->film If Soluble analysis 7. Analyze Properties (Thermal, Mechanical) film->analysis

References

Technical Support Center: Synthesis of 1,1-Bis(4-aminophenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,1-Bis(4-aminophenyl)cyclohexane (BAPC).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method is the acid-catalyzed condensation of aniline with cyclohexanone. This reaction is a variation of a Friedel-Crafts alkylation.

Q2: Why is an acidic catalyst necessary for this reaction?

A2: An acidic catalyst is required to activate the cyclohexanone, making it more susceptible to nucleophilic attack by the aniline. The catalyst protonates the carbonyl oxygen of cyclohexanone, increasing the electrophilicity of the carbonyl carbon.

Q3: My reaction is not proceeding or the yield is very low. What are the potential causes?

A3: Low or no yield can stem from several factors:

  • Inactive Catalyst: The Lewis or Brønsted acid catalyst can be deactivated by moisture. Ensure all reagents and glassware are anhydrous.[1]

  • Insufficient Catalyst: In some cases, the product can form a complex with the catalyst, rendering it inactive.[1]

  • Reaction Temperature: The reaction may require specific temperature control. Too low a temperature may result in a slow reaction rate, while too high a temperature can lead to side reactions and decomposition.

  • Purity of Reactants: Impurities in aniline or cyclohexanone can interfere with the reaction. It is advisable to use purified reagents.

Q4: The final product has a dark color. How can I decolorize it?

A4: Discoloration is often due to aerial oxidation of the aromatic amine groups or the presence of polymeric side products. Purification methods such as recrystallization with activated carbon or column chromatography can help remove these colored impurities.

Q5: What are the common side reactions to be aware of?

A5: Potential side reactions include:

  • Aldol Condensation of Cyclohexanone: Under certain conditions, cyclohexanone can undergo self-condensation.

  • Over-alkylation: While less common with deactivated anilines, there is a possibility of further reaction on the aromatic ring.

  • Formation of Imines/Enamines: These are intermediates in the reaction, and incomplete reaction can leave them as impurities.

  • Oxidation: Aromatic amines are susceptible to oxidation, which can lead to colored byproducts.

Troubleshooting Guides

Issue 1: Low Product Yield
Symptom Possible Cause Troubleshooting Steps
Reaction does not proceed to completion (TLC analysis shows starting material).1. Inactive or insufficient catalyst. 2. Low reaction temperature. 3. Impure reactants.1. Use a fresh, anhydrous acid catalyst. Consider increasing the catalyst loading incrementally. 2. Gradually increase the reaction temperature and monitor the progress by TLC. 3. Purify aniline and cyclohexanone before use.
Significant amount of tar-like material formed.1. Reaction temperature is too high. 2. Catalyst concentration is too high.1. Lower the reaction temperature. 2. Optimize the catalyst concentration by running small-scale trials.
Product is lost during workup.1. Product is partially soluble in the aqueous phase. 2. Emulsion formation during extraction.1. Adjust the pH of the aqueous phase to ensure the product is in its neutral, less soluble form before extraction. 2. Add brine to the separatory funnel to break up emulsions.
Issue 2: Product Purification Challenges
Symptom Possible Cause Troubleshooting Steps
Difficulty in inducing crystallization during recrystallization.1. Inappropriate solvent system. 2. Product has "oiled out".1. Screen for suitable recrystallization solvents. A good solvent will dissolve the compound when hot but not when cold. Common solvent systems include ethanol/water, and hexane/ethyl acetate.[2] 2. If the product oils out, try redissolving in a larger volume of hot solvent and cooling slowly. Scratching the inside of the flask with a glass rod can also help induce crystallization.
Product remains colored after recrystallization.Presence of persistent colored impurities.Add a small amount of activated carbon to the hot solution before filtration during the recrystallization process. Be aware that activated carbon can adsorb some of the product, potentially reducing the yield.
Multiple spots on TLC after purification.Incomplete separation of side products.If recrystallization is ineffective, column chromatography is recommended. A silica gel column with a gradient of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate) is a good starting point.

Experimental Protocols

General Synthesis of this compound

This protocol is a general guideline. Reaction conditions may need to be optimized.

Materials:

  • Aniline

  • Cyclohexanone

  • Concentrated Hydrochloric Acid (or another suitable acid catalyst)

  • Sodium Hydroxide solution

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add aniline and concentrated hydrochloric acid.

  • Heat the mixture to the desired reaction temperature (e.g., 60-80 °C).

  • Slowly add cyclohexanone to the reaction mixture.

  • Maintain the reaction at this temperature and monitor its progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Neutralize the reaction mixture with a sodium hydroxide solution until the pH is basic.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Reactant and Catalyst Ratios for Synthesis

Reactant Molar Ratio Notes
Aniline2.0 - 2.5 eq.An excess of aniline is often used to drive the reaction to completion.
Cyclohexanone1.0 eq.The limiting reagent.
Acid Catalyst0.1 - 1.0+ eq.The optimal amount of catalyst can vary and should be determined experimentally.

Table 2: Physical and Spectroscopic Data of this compound

Property Value
Molecular FormulaC₁₈H₂₂N₂
Molecular Weight266.38 g/mol
Melting Point~110 °C[3]
AppearanceWhite to off-white solid
¹H NMR (CDCl₃, δ ppm)~6.9 (d, 4H), ~6.6 (d, 4H), ~3.6 (br s, 4H, -NH₂), ~2.2 (m, 4H), ~1.5 (m, 6H)

Visualizations

Synthesis_Workflow Synthesis Workflow for this compound reactants Reactants: Aniline & Cyclohexanone reaction Reaction Mixture (Heating) reactants->reaction catalyst Acid Catalyst (e.g., HCl) catalyst->reaction workup Workup: Neutralization & Extraction reaction->workup crude_product Crude Product workup->crude_product purification Purification: Recrystallization or Chromatography crude_product->purification final_product Pure this compound purification->final_product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Low_Yield Troubleshooting Low Yield start Low Yield Observed check_catalyst Check Catalyst Activity & Amount start->check_catalyst check_temp Verify Reaction Temperature start->check_temp check_reactants Assess Reactant Purity start->check_reactants optimize_conditions Optimize Reaction Conditions check_catalyst->optimize_conditions check_temp->optimize_conditions check_reactants->optimize_conditions improve_workup Improve Workup Procedure optimize_conditions->improve_workup success Yield Improved improve_workup->success

Caption: Logical steps for troubleshooting low product yield.

References

optimizing reaction conditions for 1,1-Bis(4-aminophenyl)cyclohexane polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful polymerization of 1,1-Bis(4-aminophenyl)cyclohexane (BAPC).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the polymerization of BAPC.

Problem IDIssuePotential CausesRecommended Solutions
P01 Low Polymer Molecular Weight / Low Inherent Viscosity - Impure monomers (BAPC or diacid/diacid chloride).- Non-stoichiometric ratio of monomers.- Presence of moisture in the reaction.- Insufficient reaction time or temperature.- Inefficient condensing agent or catalyst.- Purify monomers by recrystallization or sublimation.- Accurately weigh monomers to ensure a 1:1 molar ratio.[1]- Dry all glassware and solvents thoroughly. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Optimize reaction time and temperature. For phosphorylation polycondensation, a temperature of around 105°C for at least 3 hours is recommended.[2]- Ensure the activity of the condensing agent (e.g., triphenyl phosphite).
P02 Poor Solubility of the Resulting Polymer - High degree of crystallinity.- Strong intermolecular hydrogen bonding.- Rigid polymer backbone.- Introduce flexible ether linkages or bulky side groups into the polymer backbone by selecting appropriate co-monomers.[2]- Perform polymerization in the presence of salts like LiCl or CaCl2 to improve solubility during synthesis.[2][3]- Test a range of polar aprotic solvents such as NMP, DMAc, DMF, and DMSO for dissolving the polymer.[3][4]
P03 Polymer Discoloration (Yellowing or Darkening) - Oxidation of amine groups at high temperatures.- Side reactions.- Impurities in the monomers or solvents.- Maintain a strict inert atmosphere throughout the polymerization process.- Optimize the reaction temperature to the lowest effective level.- Use high-purity monomers and freshly distilled, anhydrous solvents.
P04 Gel Formation During Polymerization - Side reactions leading to cross-linking, especially at higher temperatures.- Presence of trifunctional impurities in the monomers.- Lower the reaction temperature.- Ensure the purity of the monomers, checking for any impurities that could act as cross-linking agents.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the polymerization of this compound?

A1: A common method for the polymerization of BAPC with dicarboxylic acids is the phosphorylation polycondensation technique. Typical conditions involve reacting equimolar amounts of BAPC and a dicarboxylic acid in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) in the presence of a condensing system. A combination of triphenyl phosphite (TPP) and pyridine is often used, with the addition of a salt such as lithium chloride (LiCl) or calcium chloride (CaCl2) to enhance the solubility of the resulting polyamide.[2][3] The reaction is typically carried out under an inert nitrogen atmosphere at an elevated temperature, for instance, 105°C for 3 hours.[2]

Q2: How can I achieve a high molecular weight polymer?

A2: Achieving a high molecular weight is critically dependent on several factors:

  • Monomer Purity: Use high-purity this compound and the corresponding diacid or diacid chloride.

  • Stoichiometry: Ensure a precise 1:1 molar ratio between the diamine and the diacid/diacid chloride.[1]

  • Anhydrous Conditions: The presence of water can terminate the growing polymer chains. Therefore, all glassware, solvents, and the inert gas should be thoroughly dried.

  • Reaction Time and Temperature: Allow the reaction to proceed for a sufficient duration at an optimized temperature to drive the polymerization to completion.

Q3: The polyamide I synthesized is not soluble in common organic solvents. What can I do?

A3: Polyamides derived from BAPC can exhibit limited solubility due to their aromatic nature and potential for strong intermolecular interactions. To improve solubility, consider the following:

  • Solvent Selection: Test a range of polar aprotic solvents like NMP, N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[3][4] In some cases, the addition of salts like LiCl to the solvent can aid in dissolution.[2]

  • Polymer Structure Modification: If you are in the process of designing the polymer, incorporating flexible linkages (e.g., ether groups) or bulky, non-planar groups into the polymer backbone can disrupt chain packing and enhance solubility.[2]

Q4: My polymer is colored. How can I obtain a colorless product?

A4: Discoloration, often yellowing, in aromatic polyamides can be due to oxidation of the amine functionalities or other side reactions at high temperatures. To minimize color formation:

  • Inert Atmosphere: Strictly maintain an inert atmosphere (nitrogen or argon) during the entire polymerization process to prevent oxidation.

  • Temperature Control: Avoid excessively high reaction temperatures.

  • High-Purity Reagents: Use purified monomers and freshly distilled, high-purity solvents to avoid impurities that might lead to colored byproducts.

Experimental Protocols

Detailed Methodology for Phosphorylation Polycondensation

This protocol describes a typical procedure for the synthesis of a polyamide from this compound and a dicarboxylic acid.

Materials:

  • This compound (BAPC)

  • Aromatic dicarboxylic acid (e.g., isophthalic acid)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Pyridine, anhydrous

  • Triphenyl phosphite (TPP)

  • Lithium chloride (LiCl)

  • Methanol

  • Ethanol

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add the dicarboxylic acid (0.01 mol), LiCl (1.4 g), and 10 mL of NMP.

  • Stir the mixture at room temperature under a gentle flow of nitrogen until all solids have dissolved.

  • Add BAPC (0.01 mol), 6 mL of pyridine, and TPP (0.022 mol) to the flask, followed by an additional 10 mL of NMP.

  • Heat the reaction mixture to 105°C and maintain this temperature for 3 hours with continuous stirring.[2]

  • After cooling to room temperature, pour the viscous polymer solution into 500 mL of vigorously stirring methanol to precipitate the polymer.

  • Collect the fibrous polymer by filtration and wash it thoroughly with hot water and ethanol to remove residual solvents and reagents.[2]

  • Dry the final polymer product in a vacuum oven at 100°C overnight.

Data Presentation

Table 1: Reaction Conditions and Resulting Polymer Properties
DiamineDiacid/Diacid ChlorideCondensing SystemSolvent (with salt)Temperature (°C)Time (h)Inherent Viscosity (dL/g)
BAPC derivativeVarious aromatic dicarboxylic acidsTriphenyl phosphite / PyridineNMP (with CaCl2)Not specifiedNot specified0.97 - 1.61[3]
4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzeneVarious diacidsTPP / PyridineNMP (with LiCl)10530.43 - 1.03[2]

Visualizations

Experimental Workflow for BAPC Polymerization

experimental_workflow start_end start_end process process input input output output start Start reagents Combine BAPC, Diacid, LiCl, Pyridine, TPP in NMP start->reagents reaction Heat under N2 (e.g., 105°C, 3h) reagents->reaction precipitation Precipitate in Methanol reaction->precipitation washing Wash with Water and Ethanol precipitation->washing drying Dry under Vacuum washing->drying end Final Polyamide Product drying->end

Caption: Workflow for the synthesis of polyamides from BAPC.

Troubleshooting Logic for Low Molecular Weight Polymer

troubleshooting_low_mw problem problem cause cause solution solution prob Problem: Low Molecular Weight cause1 Impure Monomers prob->cause1 cause2 Incorrect Stoichiometry prob->cause2 cause3 Presence of Moisture prob->cause3 cause4 Suboptimal Reaction Conditions prob->cause4 sol1 Solution: Purify Monomers cause1->sol1 sol2 Solution: Ensure 1:1 Molar Ratio cause2->sol2 sol3 Solution: Use Anhydrous Conditions cause3->sol3 sol4 Solution: Optimize T and Time cause4->sol4

Caption: Troubleshooting guide for low molecular weight polymer.

References

Technical Support Center: Synthesis of Low-Discoloration Polyimides with 1,1-Bis(4-aminophenyl)cyclohexane (BAPC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are working with 1,1-Bis(4-aminophenyl)cyclohexane (BAPC) for the synthesis of low-discoloration polyimides.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Polyimide film/solution appears yellow after synthesis. 1. Impurities in BAPC monomer: Trace impurities can act as chromophores.- Purify BAPC by recrystallization from a suitable solvent (e.g., ethanol or a toluene/heptane mixture).- Ensure the monomer is thoroughly dried under vacuum to remove residual solvent.
2. Oxidation of BAPC: The amine groups in BAPC can be susceptible to oxidation, leading to colored byproducts.- Store BAPC under an inert atmosphere (e.g., nitrogen or argon).- Use freshly purified BAPC for polymerization.- Consider adding a small amount of an antioxidant (e.g., a hindered phenol type) to the polymerization reaction.
3. Formation of Charge-Transfer Complexes (CTCs): Although BAPC's structure is designed to minimize CTCs, they can still form to some extent, especially with highly electron-accepting dianhydrides.- Select a dianhydride with lower electron affinity. Alicyclic dianhydrides are often a good choice for producing colorless polyimides.- Introduce bulky side groups or non-coplanar structures in the dianhydride to further hinder intermolecular interactions.
4. High Polymerization or Imidization Temperature: Excessive heat can induce thermal degradation and side reactions that produce colored species.- Optimize the polymerization and imidization temperatures. Use the lowest effective temperature to achieve complete reaction.- For thermal imidization, a step-wise heating profile is recommended.
5. Incomplete Imidization: Residual poly(amic acid) can contribute to color and instability.- Ensure complete imidization by monitoring the disappearance of the amic acid peaks in the FTIR spectrum.- Consider using chemical imidization at lower temperatures as an alternative to high-temperature thermal imidization.
Discoloration develops over time upon exposure to light or heat. 1. Photo-oxidative Degradation: UV light can initiate degradation pathways that create chromophores.- Incorporate a UV stabilizer or a hindered amine light stabilizer (HALS) into the polyimide formulation.- Apply a UV-protective coating to the final polyimide film.
2. Thermo-oxidative Degradation: Long-term exposure to heat in the presence of oxygen can cause degradation.- Add an antioxidant to the polyimide formulation. A combination of primary (radical scavenger) and secondary (peroxide decomposer) antioxidants can be effective.

Frequently Asked Questions (FAQs)

Q1: Why is this compound (BAPC) used for synthesizing colorless polyimides?

A1: The bulky, non-planar cyclohexane group in the BAPC monomer disrupts the coplanarity of the polymer chains. This steric hindrance effectively suppresses the formation of intermolecular and intramolecular charge-transfer complexes (CTCs), which are the primary source of color in traditional aromatic polyimides.

Q2: What is the primary mechanism of discoloration in BAPC-based polyimides?

A2: While BAPC is designed to minimize coloration, discoloration can still occur due to several factors:

  • Monomer Impurities: Trace impurities in the BAPC or dianhydride monomers can act as chromophores.

  • Oxidation: The amine functional groups of BAPC can oxidize during storage or synthesis, leading to colored byproducts.

  • Incomplete Imidization: Residual poly(amic acid) can contribute to color.

  • Thermal and Photo-degradation: Exposure to high temperatures or UV radiation can induce chemical changes in the polymer backbone, creating colored species.

Q3: How can I purify BAPC to minimize discoloration in my polyimide?

A3: Recrystallization is an effective method for purifying BAPC. A general protocol is provided below.

Q4: Which dianhydrides are best to pair with BAPC for optimal transparency?

A4: To achieve the highest transparency, it is recommended to use alicyclic dianhydrides or aromatic dianhydrides with flexible linking groups and/or fluorine-containing substituents. These structures further reduce the electron affinity and the potential for CTC formation. Examples include 1,2,4,5-cyclohexanetetracarboxylic dianhydride (CHDA) and 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).

Q5: Can I use antioxidants to prevent discoloration?

A5: Yes, antioxidants can be effective in preventing both initial discoloration during synthesis and long-term thermo-oxidative degradation. Hindered phenolic antioxidants are a common choice. They should be added in small quantities to the polymerization reaction.

Experimental Protocols

Protocol 1: Recrystallization of this compound (BAPC)

Objective: To purify BAPC monomer to remove colored impurities.

Materials:

  • Crude this compound (BAPC)

  • Ethanol (or a mixture of toluene and heptane)

  • Activated carbon (optional)

  • Filter paper

  • Beakers, flasks, and other standard laboratory glassware

  • Heating mantle and magnetic stirrer

  • Vacuum oven

Procedure:

  • Dissolve the crude BAPC in a minimal amount of hot ethanol (or toluene/heptane mixture) with stirring.

  • If the solution is colored, add a small amount of activated carbon and continue to heat and stir for 15-20 minutes.

  • Hot-filter the solution to remove the activated carbon and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can increase the yield.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Dry the purified BAPC crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.

Protocol 2: Synthesis of a Low-Color Polyimide from BAPC and 6FDA

Objective: To synthesize a polyimide film with high optical transparency.

Materials:

  • Purified this compound (BAPC)

  • 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Nitrogen or Argon gas supply

  • Three-neck flask with a mechanical stirrer

  • Glass plate for casting

  • Vacuum oven with programmable temperature control

Procedure:

  • In a dry three-neck flask under a nitrogen atmosphere, dissolve a stoichiometric amount of purified BAPC in anhydrous DMAc with stirring until fully dissolved.

  • Gradually add an equimolar amount of 6FDA to the solution.

  • Continue stirring at room temperature for 24 hours to form the poly(amic acid) solution. The viscosity of the solution will increase significantly.

  • Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.

  • Place the cast film in a vacuum oven and perform thermal imidization using a staged heating program:

    • 80°C for 1 hour

    • 150°C for 1 hour

    • 200°C for 1 hour

    • 250°C for 1 hour

  • After cooling to room temperature, the polyimide film can be carefully peeled from the glass substrate.

Data Summary

Table 1: Comparison of Yellowness Index (YI) for Polyimides from Different Diamines
DianhydrideDiamineYellowness Index (YI)Reference
6FDAFDN3-5
6FDAFDN-OH4-6
BPADABZ38
BPADAFDN3
HBPDABZ12
HBPDAFDN2
6FDA3DDS/p-BAPS3.76
6FDA3DDS/m-BAPS-1.85

Note: Lower YI values indicate less discoloration. This table illustrates the general trend of reduced yellowness with the use of non-linear, bulky, or alicyclic diamines.

Visualizations

Discoloration_Pathway BAPC BAPC Monomer Oxidation Oxidation BAPC->Oxidation Forms colored byproducts Polymerization Polymerization BAPC->Polymerization Impurities Impurities Discolored_Polyimide Discolored Polyimide Impurities->Discolored_Polyimide Directly cause color Oxidation->Discolored_Polyimide Forms colored byproducts Dianhydride Dianhydride Dianhydride->Polymerization PAA Poly(amic acid) Polymerization->PAA Imidization Imidization PAA->Imidization Polyimide Polyimide Imidization->Polyimide Heat_Light Heat / UV Light Polyimide->Heat_Light Degradation Degradation Heat_Light->Degradation Degradation->Discolored_Polyimide

Caption: Factors contributing to discoloration in BAPC-based polyimides.

Prevention_Workflow Start Start: Crude BAPC Purify Purify BAPC (Recrystallization) Start->Purify Store_Inert Store Under Inert Atmosphere Purify->Store_Inert Polymerization Polymerization with suitable Dianhydride Store_Inert->Polymerization Additives Consider Additives (Antioxidants, UV Stabilizers) Polymerization->Additives Imidization Controlled Imidization (Thermal or Chemical) Additives->Imidization Characterization Characterize Film (Color, Transparency) Imidization->Characterization End Result: Low-Discoloration Polyimide Film Characterization->End

Caption: Workflow for preventing discoloration in BAPC polyimide synthesis.

Technical Support Center: Troubleshooting Film Casting Defects in 1,1-Bis(4-aminophenyl)cyclohexane-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common defects encountered during the solvent casting of films from 1,1-Bis(4-aminophenyl)cyclohexane (BAPCH)-based polymers.

Frequently Asked Questions (FAQs)

Q1: What are the most common defects observed in solvent-cast BAPCH-based polymer films?

A1: The most frequently encountered defects include bubbles, pinholes, cracks, surface roughness, and uneven film thickness. These defects can arise from various factors during the film casting process, including solution preparation, solvent evaporation, and the curing process.

Q2: How does the choice of solvent affect the quality of BAPCH-based polymer films?

A2: The solvent plays a critical role in film quality. A good solvent will fully dissolve the polymer, leading to a homogeneous solution. The solvent's boiling point and vapor pressure influence the evaporation rate, which in turn affects film morphology, surface roughness, and the formation of defects like bubbles and cracks.[1] Solvents with very low boiling points can evaporate too quickly, leading to surface roughness and potential cracking.[1]

Q3: What is the importance of the curing process in obtaining high-quality films?

A3: The curing process, which involves the thermal treatment of the cast film to remove residual solvent and induce imidization (for polyimides), is crucial for achieving the desired mechanical and thermal properties. An improper curing schedule can lead to incomplete solvent removal, causing bubble formation, or induce thermal stresses that result in film cracking and warping.

Q4: Can moisture in the environment affect the film casting process?

A4: Yes, moisture can significantly impact the quality of BAPCH-based polymer films, especially during the solution preparation and drying stages. Polymers and some solvents can be hygroscopic, and absorbed moisture can lead to the formation of voids or gray streaks in the final film.[2] It is recommended to work in a controlled, low-humidity environment.

Troubleshooting Guides

This section provides a detailed breakdown of common defects, their probable causes, and recommended solutions.

Defect: Bubbles and Pinholes

Bubbles and pinholes are voids trapped within the polymer film, which can compromise its barrier properties and mechanical integrity.

Probable Causes:

  • Trapped Air During Solution Preparation: Vigorous mixing or stirring can introduce air bubbles into the viscous polymer solution.

  • Fast Solvent Evaporation: If the solvent at the surface evaporates too quickly, it can form a "skin" that traps residual solvent underneath. As the remaining solvent evaporates, it forms bubbles.

  • High Curing Temperature Ramp Rate: A rapid increase in temperature during curing can cause rapid volatilization of the residual solvent, leading to bubble formation.

  • Moisture Contamination: Moisture absorbed by the polymer or solvent can vaporize during heating, creating bubbles.[2]

Solutions:

  • Degas the Polymer Solution: After dissolving the polymer, allow the solution to stand for several hours to allow air bubbles to rise and dissipate. Alternatively, use a vacuum desiccator or gentle sonication to remove dissolved air.

  • Control Solvent Evaporation: Cover the casting dish with a perforated lid or place it in a chamber with controlled solvent vapor pressure to slow down the evaporation rate.

  • Optimize Curing Protocol: Employ a step-wise curing process with a slow heating ramp rate to allow for gradual solvent removal.

  • Work in a Dry Environment: Handle the polymer and solvents in a glove box or a room with controlled low humidity to minimize moisture absorption.

Defect: Cracks and Peeling

Cracks and peeling from the substrate are typically caused by internal stresses developed during the drying and curing stages.

Probable Causes:

  • High Internal Stress: Significant volume shrinkage occurs as the solvent evaporates, leading to the build-up of internal stress. If this stress exceeds the film's mechanical strength, cracks will form.

  • Mismatched Coefficient of Thermal Expansion (CTE): A large difference in the CTE between the polymer film and the substrate can induce stress during heating and cooling cycles, causing cracking or peeling.

  • Aggressive Curing: A rapid increase in temperature during curing can generate significant thermal stress.

  • Poor Adhesion to Substrate: If the polymer solution does not wet the substrate well, or if the substrate is not clean, the film may peel off during drying.

Solutions:

  • Slow Solvent Evaporation: A slower evaporation rate allows for better stress relaxation within the film.

  • Select an Appropriate Substrate: Choose a substrate with a CTE that is relatively close to that of the BAPCH-based polymer.

  • Gradual Curing: Implement a multi-step curing protocol with slow heating and cooling rates.

  • Substrate Surface Treatment: Ensure the substrate is thoroughly cleaned and, if necessary, treat its surface (e.g., with a plasma cleaner or a suitable adhesion promoter) to improve wetting and adhesion.

Defect: Gels, Un-melts, and Charred Polymer

These defects appear as small, often discolored, particles or regions within the film, indicating incomplete dissolution or degradation.

Probable Causes:

  • Incomplete Polymer Dissolution: The polymer may not have fully dissolved in the solvent, leaving behind small, undissolved particles.

  • Polymer Degradation: Overheating the polymer solution or using a solvent in which the polymer is not stable can lead to degradation and the formation of charred particles.[2]

  • Contamination: Foreign particles or impurities in the polymer or solvent can act as nucleation sites for defects.

Solutions:

  • Ensure Complete Dissolution: Allow sufficient time for the polymer to dissolve completely, with gentle agitation. Filtration of the polymer solution through a fine mesh filter before casting can remove any undissolved particles.

  • Control Temperature: Avoid excessive heating during solution preparation. Use a temperature that is high enough to aid dissolution but well below the polymer's degradation temperature.

  • Use High-Purity Materials: Utilize high-purity polymer and filtered solvents to minimize contamination.

Defect: Uneven Film Thickness

Inconsistent film thickness can affect the uniformity of the film's mechanical and optical properties.

Probable Causes:

  • Uneven Casting Surface: A non-level casting surface will result in a film with varying thickness.

  • Inconsistent Spreading of Solution: If the polymer solution is not spread evenly over the substrate, the resulting film will have an uneven thickness.

  • Viscosity Issues: A solution with a viscosity that is too low may flow unevenly, while a very high viscosity can make it difficult to achieve a uniform spread.

Solutions:

  • Level the Casting Surface: Use a leveling table or ensure the casting surface is perfectly horizontal.

  • Use a Casting Knife or Doctor Blade: Employ a casting knife or doctor blade with a set gap to spread the polymer solution to a uniform thickness.

  • Optimize Solution Viscosity: Adjust the polymer concentration to achieve a viscosity that allows for easy and even spreading.

Data Presentation

The following tables summarize key properties and their relationship with processing parameters for BAPCH-based and similar polyimide films.

Table 1: Effect of Curing Temperature on Mechanical Properties of Aromatic Polyimide Films

Curing Temperature (°C)Tensile Strength (MPa)Elasticity Modulus (GPa)Elongation at Break (%)
2001102.515
2501353.012
3001503.510
3501453.48

Note: Data is representative of typical aromatic polyimides and may vary for specific BAPCH-based polymers.

Table 2: Influence of Solvent Evaporation Rate on Surface Roughness of Aromatic Polyamide Films

SolventBoiling Point (°C)Evaporation Rate (Relative to n-BuAc=1)Average Surface Roughness (Ra, nm)
N-Methyl-2-pyrrolidone (NMP)2020.031.5
Dimethylformamide (DMF)1530.233.2
Dichloromethane (DCM)4027.58.5

Note: Slower evaporation rates generally lead to smoother film surfaces.[1]

Experimental Protocols

Protocol 1: General Procedure for Solvent Casting of BAPCH-Based Polyamide Films
  • Polymer Solution Preparation: a. Dry the BAPCH-based polyamide powder in a vacuum oven at 80-100°C for at least 4 hours to remove any absorbed moisture. b. In a clean, dry glass vial, dissolve the dried polymer in a suitable solvent (e.g., N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)) to the desired concentration (typically 10-20 wt%). c. Gently stir the mixture at room temperature or with mild heating (e.g., 50-60°C) until the polymer is completely dissolved. Avoid vigorous stirring to prevent air bubble entrapment. d. Allow the solution to stand for several hours to degas. For highly viscous solutions, degassing in a vacuum desiccator may be necessary. e. Filter the polymer solution through a 0.45 µm or finer PTFE filter to remove any undissolved particles or impurities.

  • Film Casting: a. Place a clean, flat substrate (e.g., glass plate, silicon wafer) on a leveling table. b. Pour the filtered polymer solution onto the center of the substrate. c. Use a casting knife or doctor blade with a predetermined gap to spread the solution evenly across the substrate to achieve the desired wet film thickness.

  • Solvent Evaporation: a. Place the cast film in a dust-free, controlled environment (e.g., a covered container or a slow-convection oven) to allow for slow and uniform solvent evaporation. b. To further control the evaporation rate, a partially covered petri dish can be used.

  • Curing/Drying: a. Once the film is tack-free, transfer it to a vacuum or convection oven for a multi-step curing process. A typical curing profile might be:

    • 80°C for 2 hours
    • 120°C for 1 hour
    • 150°C for 1 hour
    • 200°C for 1 hour (or higher, depending on the polymer's glass transition temperature) b. Allow the film to cool down slowly to room temperature to minimize thermal stress.

  • Film Removal: a. Carefully peel the film from the substrate. In some cases, immersing the substrate in water can aid in the removal of the film.

Visualizations

The following diagrams illustrate key workflows and relationships in the film casting process.

experimental_workflow cluster_prep Solution Preparation cluster_casting Film Formation a Dry Polymer b Dissolve in Solvent a->b c Degas Solution b->c d Filter Solution c->d e Cast on Substrate d->e f Solvent Evaporation e->f g Curing/Drying f->g h Film Removal g->h

Figure 1: Experimental workflow for solvent casting of BAPCH-based polymer films.

troubleshooting_bubbles defect Bubbles/Pinholes in Film cause1 Trapped Air defect->cause1 cause2 Fast Solvent Evaporation defect->cause2 cause3 Aggressive Curing defect->cause3 cause4 Moisture Contamination defect->cause4 solution1 Degas Solution cause1->solution1 solution2 Control Evaporation Rate cause2->solution2 solution3 Optimize Curing Protocol cause3->solution3 solution4 Use Dry Environment cause4->solution4

Figure 2: Logical relationship for troubleshooting bubbles and pinholes.

troubleshooting_cracks defect Cracks/Peeling in Film cause1 High Internal Stress defect->cause1 cause2 CTE Mismatch defect->cause2 cause3 Aggressive Curing defect->cause3 cause4 Poor Adhesion defect->cause4 solution1 Slow Solvent Evaporation cause1->solution1 solution2 Select Appropriate Substrate cause2->solution2 solution3 Gradual Curing cause3->solution3 solution4 Substrate Surface Treatment cause4->solution4

Figure 3: Logical relationship for troubleshooting cracks and peeling.

References

Technical Support Center: Purification of Crude 1,1-Bis(4-aminophenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,1-Bis(4-aminophenyl)cyclohexane.

Troubleshooting Guide

Encountering issues during the purification of this compound can be a common challenge. The following table outlines potential problems, their likely causes, and actionable solutions to streamline your experimental workflow.

ProblemPotential Cause(s)Recommended Solution(s)
Low Purity After Recrystallization - Inappropriate solvent system. - Presence of highly soluble impurities. - Cooling the solution too quickly, leading to precipitation of impurities.- Screen for optimal recrystallization solvents. Good solvents should dissolve the compound when hot but sparingly when cold. Consider solvent/anti-solvent systems like THF/toluene or THF/ethyl acetate. - Perform a preliminary purification step, such as column chromatography, to remove the bulk of impurities before recrystallization. - Allow the solution to cool slowly to room temperature before further cooling in an ice bath to promote selective crystallization.
Product "Oils Out" During Recrystallization - The compound's melting point is lower than the boiling point of the solvent. - High concentration of impurities depressing the melting point.- Choose a lower-boiling point solvent for recrystallization. - Purify the crude product by column chromatography first to increase its purity before attempting recrystallization.
Multiple Spots on TLC After Column Chromatography - Co-elution of impurities with the product. - Degradation of the compound on the silica gel. - Inappropriate solvent system for elution.- Adjust the polarity of the mobile phase. A gradient elution might be necessary for better separation. - Amines can sometimes streak on silica gel. Consider adding a small percentage of a basic modifier like triethylamine (0.1-1%) to the eluent. - Experiment with different solvent systems (e.g., cyclohexane/ethyl acetate, dichloromethane/methanol) to find the optimal separation conditions.
Low Recovery from Column Chromatography - Product is too strongly adsorbed to the silica gel. - Product is highly soluble in the mobile phase and elutes too quickly with impurities.- Increase the polarity of the eluent gradually to ensure the product desorbs from the column. - If the product is streaking, adding a basic modifier to the eluent can improve recovery. - Start with a less polar solvent system to allow for better separation from less polar impurities.
Colored Impurities Persist - Presence of oxidized byproducts or residual starting materials.- Treat the crude solution with activated charcoal before filtration and subsequent purification steps. - Ensure the reaction has gone to completion to minimize colored starting materials in the crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

A1: The most effective and commonly employed purification methods for crude this compound are recrystallization and column chromatography. A combination of these techniques often yields the best results, with column chromatography used for initial purification followed by recrystallization to obtain a highly pure solid.

Q2: What are some suitable solvent systems for the recrystallization of this compound?

A2: Based on literature for similar compounds, effective recrystallization can be achieved using a solvent/anti-solvent approach. Promising systems include Tetrahydrofuran (THF)/toluene and THF/ethyl acetate. The general principle is to dissolve the crude product in a minimal amount of the hot "good" solvent (like THF) and then slowly add the "bad" solvent (anti-solvent like toluene or ethyl acetate) until turbidity is observed, followed by slow cooling.

Q3: How do I choose an appropriate mobile phase for column chromatography of this compound?

A3: A good starting point for developing a mobile phase for column chromatography on silica gel is a mixture of a non-polar solvent and a moderately polar solvent. For aromatic amines, a system of cyclohexane and ethyl acetate is often effective. You can start with a low polarity mixture (e.g., 9:1 cyclohexane:ethyl acetate) and gradually increase the proportion of ethyl acetate to elute the desired compound. Thin Layer Chromatography (TLC) should be used to determine the optimal solvent ratio for separation before running the column.

Q4: My this compound appears as a reddish-brown viscous liquid after the initial workup. Is this normal?

A4: Yes, it is common for the crude product of this compound synthesis to be a reddish-brown viscous liquid or solid. This coloration is typically due to impurities and oxidized byproducts. Subsequent purification steps like passing through a silica gel plug and recrystallization should yield an off-white to light yellow solid.

Q5: What are the likely impurities in my crude this compound?

A5: Common impurities include unreacted starting materials (e.g., aniline derivatives and cyclohexanone), byproducts from side reactions, and residual solvents. The purity of the starting materials and careful control of reaction conditions are crucial to minimize the formation of impurities.

Experimental Protocols

Protocol 1: Purification by Recrystallization (THF/Toluene System)
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot Tetrahydrofuran (THF).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the THF solution is still hot, slowly add toluene dropwise with stirring until the solution becomes slightly turbid.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of cold toluene or another suitable non-polar solvent like hexane to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvents.

Protocol 2: Purification by Silica Gel Column Chromatography
  • Column Preparation:

    • Secure a glass chromatography column vertically.

    • Place a small plug of glass wool or cotton at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 95:5 cyclohexane:ethyl acetate).

    • Pour the slurry into the column, gently tapping to ensure even packing and remove air bubbles.

    • Allow the silica to settle and add a layer of sand on top.

    • Drain the solvent until the level is just at the top of the sand.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel bed.

  • Elution:

    • Carefully add the eluent to the column.

    • Apply gentle pressure (e.g., from a compressed air line or a pump) to achieve a steady flow rate.

    • Collect fractions in test tubes or flasks.

  • Fraction Analysis:

    • Monitor the fractions by Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.

Visualizations

Purification_Workflow Crude Crude Product (Reddish-brown liquid/solid) Wash Optional Wash (e.g., Hexane) Crude->Wash Column Silica Gel Column Chromatography Wash->Column Recrystal Recrystallization (e.g., THF/Toluene) Column->Recrystal Pure Pure Product (Off-white solid) Recrystal->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Tree start Impure Product After Initial Purification check_tlc Analyze by TLC start->check_tlc multiple_spots Multiple Spots Present? check_tlc->multiple_spots single_spot Single Tailing Spot? multiple_spots->single_spot No run_column Perform Column Chromatography multiple_spots->run_column Yes add_base Add Basic Modifier (e.g., Triethylamine) to Eluent single_spot->add_base Yes recrystallize Recrystallize Fractions single_spot->recrystallize No run_column->recrystallize add_base->run_column pure Pure Product recrystallize->pure

Caption: Troubleshooting decision tree for purifying this compound.

controlling molecular weight in 1,1-Bis(4-aminophenyl)cyclohexane polycondensation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight during the polycondensation of 1,1-Bis(4-aminophenyl)cyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the molecular weight of the polyamide during the polycondensation of this compound?

The primary factors controlling the molecular weight in this step-growth polymerization are:

  • Stoichiometric Ratio of Monomers: Achieving a high molecular weight polymer requires a precise 1:1 molar ratio of the amine groups from this compound and the carboxylic acid or acyl chloride groups from the comonomer (e.g., a dicarboxylic acid or its derivative).[1] Any deviation from this ratio will limit the polymer chain growth and result in a lower molecular weight.

  • Reaction Conversion: The extent of the reaction is crucial. High molecular weights are only achieved at very high conversions. Incomplete reactions will result in lower molecular weight polymers.

  • Presence of Monofunctional Impurities: Monofunctional species, often referred to as "chain stoppers," will cap the growing polymer chains, preventing further reaction and thus limiting the molecular weight. This principle can be used to intentionally control the molecular weight.

  • Reaction Conditions: Temperature, reaction time, and the efficiency of mixing can all impact the rate and completeness of the polymerization, thereby affecting the final molecular weight.

  • Purity of Monomers and Solvents: The presence of impurities, including water, can interfere with the polymerization reaction and lead to lower molecular weights.

Q2: How can I intentionally control the molecular weight of the resulting polyamide?

There are two main strategies to control the molecular weight in a predictable manner:

  • Stoichiometric Imbalance: By introducing a slight excess of one of the bifunctional monomers, the final molecular weight can be limited. The monomer in excess will be at both ends of the polymer chains, preventing further growth.

  • Use of an End-capping Agent: Adding a controlled amount of a monofunctional reagent (a "chain stopper") that can react with the growing polymer chain ends is a precise method to control the molecular weight. For polyamides, this can be a monofunctional amine or a monofunctional carboxylic acid (or its derivative).

Q3: What is a typical experimental setup for the polycondensation of this compound?

A common method is low-temperature solution polycondensation. A typical setup involves reacting this compound with an aromatic diacid chloride in a polar aprotic solvent like N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc).[1] The addition of salts like calcium chloride or lithium chloride can improve the solubility of the resulting polyamide.[1][2]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low Molecular Weight / Low Inherent Viscosity Incorrect Stoichiometry: Molar ratio of diamine and diacid/diacid chloride is not 1:1.Carefully and accurately weigh all monomers. Ensure the purity of the monomers is high.
Presence of Impurities: Water or other monofunctional impurities in monomers or solvent.Use highly purified monomers. Dry all glassware thoroughly. Use anhydrous solvents.
Incomplete Reaction: Insufficient reaction time or temperature.Increase the reaction time or moderately increase the temperature, monitoring for potential side reactions.
Premature Polymer Precipitation: The growing polymer is not soluble in the reaction medium.Choose a more suitable solvent or add a salt like LiCl or CaCl2 to the reaction mixture to enhance solubility.[2]
Gel Formation Presence of Polyfunctional Impurities: Impurities with more than two reactive groups can lead to cross-linking.Ensure the purity of the monomers and remove any polyfunctional impurities.
Side Reactions at High Temperatures: High reaction temperatures can sometimes induce side reactions leading to cross-linking.If possible, lower the reaction temperature.
Inconsistent Results Between Batches Variability in Monomer Purity: Different batches of monomers may have different purity levels.Characterize the purity of each new batch of monomer before use.
Inconsistent Reaction Conditions: Variations in temperature, stirring rate, or reaction time.Carefully control and monitor all reaction parameters for each experiment.
Atmospheric Moisture: Exposure of the reaction to air can introduce moisture.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]

Quantitative Data

Table 1: Effect of Stoichiometric Ratio on Degree of Polymerization (DP)

This table illustrates the theoretical effect of stoichiometric imbalance on the number average degree of polymerization (DPn) at 100% conversion, based on the Carothers equation: DPn = (1 + r) / (1 - r), where r is the molar ratio of the monomers (r ≤ 1).

Molar Ratio (r) of Amine to Acid Functional GroupsNumber Average Degree of Polymerization (DPn)
1.000∞ (theoretically)
0.995399
0.990199
0.98099
0.95039
0.90019

Note: This is a theoretical calculation and actual results may vary based on experimental conditions.

Experimental Protocols

Low-Temperature Solution Polycondensation of this compound with an Aromatic Diacid Chloride

This protocol is adapted from procedures for synthesizing aromatic polyamides.[3]

Materials:

  • This compound (highly purified)

  • Aromatic diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride, highly purified)

  • N-methyl-2-pyrrolidone (NMP) (anhydrous)

  • Pyridine (anhydrous)

  • Calcium chloride (CaCl2) (dried)

  • Methanol

  • Nitrogen or Argon gas

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet, dissolve a specific molar amount of this compound and dried calcium chloride in anhydrous NMP under a nitrogen atmosphere.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add an equimolar amount of the aromatic diacid chloride to the stirred solution. An equimolar amount of anhydrous pyridine can be added as an acid scavenger.

  • Continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 12-24 hours. The viscosity of the solution will increase as the polymerization proceeds.

  • Precipitate the resulting polyamide by pouring the viscous solution into a large volume of vigorously stirred methanol.

  • Collect the fibrous polymer precipitate by filtration.

  • Wash the polymer thoroughly with hot water and then with methanol to remove any unreacted monomers, solvent, and salts.

  • Dry the polymer in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.

Characterization:

  • Inherent Viscosity: Determine the inherent viscosity of the polymer solution (e.g., 0.5 g/dL in NMP at 30 °C) using a viscometer to get a relative indication of the molecular weight.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.

Visualizations

experimental_workflow start Start dissolve Dissolve this compound and CaCl2 in anhydrous NMP under Nitrogen start->dissolve cool Cool solution to 0-5 °C dissolve->cool add_diacid Slowly add equimolar aromatic diacid chloride cool->add_diacid stir_cold Stir at 0-5 °C for 1-2 hours add_diacid->stir_cold stir_rt Stir at room temperature for 12-24 hours stir_cold->stir_rt precipitate Precipitate polymer in Methanol stir_rt->precipitate filter_wash Filter and wash polymer precipitate->filter_wash dry Dry polymer under vacuum filter_wash->dry characterize Characterize Polymer (Viscosity, GPC) dry->characterize end End characterize->end

Caption: Experimental workflow for the low-temperature solution polycondensation.

molecular_weight_control cluster_factors Controlling Factors mw Desired Molecular Weight stoichiometry Stoichiometric Ratio (Amine vs. Acid) mw->stoichiometry Determines theoretical max. end_capping End-capping Agent (Monofunctional Reagent) mw->end_capping Precisely limits chain length conditions Reaction Conditions (Time, Temperature) mw->conditions Affects extent of reaction

Caption: Key factors for controlling molecular weight in the polycondensation reaction.

References

Technical Support Center: Synthesis of Polymers with 1,1-Bis(4-aminophenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,1-Bis(4-aminophenyl)cyclohexane in polymer synthesis. This guide provides troubleshooting advice, answers to frequently asked questions, detailed experimental protocols, and quantitative data to assist you in your laboratory work.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of polymers, such as polyamides and polyimides, using this compound.

Issue 1: Low Polymer Molecular Weight or Low Inherent Viscosity

Question: My polymerization reaction resulted in a polymer with a low inherent viscosity and low molecular weight. What are the potential causes and how can I resolve this?

Answer:

Low molecular weight is a frequent challenge in polycondensation reactions. Several factors related to the reactants, reaction conditions, and stoichiometry can contribute to this issue.

Possible Causes and Solutions:

  • Monomer Impurity: The purity of this compound and the corresponding diacid chloride or dianhydride is critical. Impurities can terminate the growing polymer chains.

    • Solution: Ensure all monomers are of high purity (>98%). Recrystallize or sublime the monomers if necessary.

  • Stoichiometric Imbalance: An exact 1:1 molar ratio of the diamine and the diacid chloride/dianhydride is crucial for achieving high molecular weight polymers.

    • Solution: Accurately weigh the monomers. It is advisable to prepare stock solutions of the monomers to ensure precise dispensing.

  • Moisture Contamination: Diacid chlorides are particularly sensitive to moisture, which can hydrolyze them to the corresponding dicarboxylic acid, disrupting the stoichiometry and hindering the reaction.

    • Solution: Dry all glassware thoroughly. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Low Monomer Reactivity: The bulky cyclohexyl group in this compound can cause steric hindrance, potentially slowing down the reaction rate compared to more linear diamines.

    • Solution: Increase the reaction time or temperature to ensure complete conversion. The use of a catalyst, such as pyridine in polyamide synthesis, can also enhance the reaction rate.

  • Inadequate Mixing: Poor mixing can lead to localized stoichiometric imbalances.

    • Solution: Ensure efficient stirring throughout the reaction.

Issue 2: Polymer Discoloration

Question: The polymer I synthesized has a darker color (e.g., yellow to brown) than expected. What could be the cause of this discoloration?

Answer:

Discoloration in polyamides and polyimides can arise from several sources, including impurities and side reactions at elevated temperatures.

Possible Causes and Solutions:

  • Monomer Impurities: Impurities in the this compound or the comonomer can lead to colored byproducts.

    • Solution: Use high-purity monomers.

  • High-Temperature Side Reactions: At elevated temperatures, particularly during thermal imidization of polyimides, side reactions can occur. While the cyclohexyl group is generally stable under typical polymerization conditions, prolonged exposure to very high temperatures could potentially lead to degradation.

    • Solution: For polyimides, consider chemical imidization at lower temperatures as an alternative to high-temperature thermal imidization. If thermal imidization is necessary, carefully control the temperature and duration of the heating process.

  • Oxidation: Exposure to air at high temperatures can cause oxidation of the polymer chains, leading to discoloration.

    • Solution: Conduct high-temperature reactions under an inert atmosphere.

Issue 3: Incomplete Imidization in Polyimide Synthesis

Question: I am synthesizing a polyimide, and spectroscopic analysis (e.g., FTIR) indicates the presence of unreacted poly(amic acid). How can I achieve complete imidization?

Answer:

Incomplete imidization is a common issue in polyimide synthesis and can significantly impact the final properties of the polymer.

Possible Causes and Solutions:

  • Insufficient Imidization Temperature or Time: The conversion of the poly(amic acid) precursor to the final polyimide requires sufficient thermal energy and time.

    • Solution: Increase the final curing temperature or prolong the heating time at the highest temperature. A stepwise heating program is often effective.

  • Steric Hindrance: The bulky cyclohexyl group of the this compound moiety might slightly hinder the cyclization process.

    • Solution: Employ a chemical imidization agent (e.g., a mixture of acetic anhydride and pyridine) at a lower temperature before the final thermal treatment. This can facilitate a more complete conversion.

  • Film Thickness: In thick polymer films, the removal of the water byproduct of imidization can be slow, leading to an equilibrium that favors the poly(amic acid).

    • Solution: Cast thinner films of the poly(amic acid) before thermal curing.

Issue 4: Gelation During Polymerization

Question: My polymerization reaction mixture turned into an insoluble gel. What could have caused this?

Answer:

Gelation is typically a result of cross-linking reactions.

Possible Causes and Solutions:

  • Impurities with More Than Two Functional Groups: The presence of trifunctional or higher functional impurities in the monomers can lead to the formation of a cross-linked network.

    • Solution: Ensure the purity of your monomers.

  • Side Reactions at High Monomer Concentrations: At very high monomer concentrations, intermolecular side reactions that can lead to branching and eventual gelation may become more prevalent.

    • Solution: Conduct the polymerization at a slightly lower monomer concentration.

Quantitative Data Summary

The following table summarizes typical experimental data for the synthesis of polyamides using a derivative of this compound, namely 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane (BAPC), with various aromatic dicarboxylic acids.[1] This data can serve as a benchmark for your own experiments.

PolymerDicarboxylic Acid UsedInherent Viscosity (dL/g)Glass Transition Temp. (Tg, °C)10% Weight Loss Temp. (°C, in air)
Polyamide 1Terephthalic acid1.61240499
Polyamide 2Isophthalic acid1.35225488
Polyamide 34,4'-Oxydibenzoic acid1.21210485
Polyamide 44,4'-Biphenyldicarboxylic acid1.48235495
Polyamide 52,6-Naphthalenedicarboxylic acid0.97230473

Experimental Protocols

1. Synthesis of Aromatic Polyamides via Direct Polycondensation

This protocol is a general procedure for the synthesis of aromatic polyamides from this compound and an aromatic dicarboxylic acid using triphenyl phosphite and pyridine as condensing agents.[1]

Materials:

  • This compound

  • Aromatic dicarboxylic acid (e.g., terephthalic acid)

  • N-methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl2)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • Methanol

Procedure:

  • In a flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific amount of this compound, the aromatic dicarboxylic acid, and calcium chloride in N-methyl-2-pyrrolidone.

  • Add triphenyl phosphite and pyridine to the solution.

  • Heat the reaction mixture to approximately 100-110°C and maintain this temperature for about 3 hours under a gentle stream of nitrogen.

  • After cooling to room temperature, pour the viscous reaction mixture into a large volume of methanol with vigorous stirring.

  • Collect the precipitated fibrous polymer by filtration, wash it thoroughly with hot water and methanol, and dry it in a vacuum oven.

2. Two-Step Synthesis of Polyimides

This is a general procedure for the synthesis of polyimides from this compound and a dianhydride (e.g., pyromellitic dianhydride).

Step 1: Synthesis of Poly(amic acid)

  • In a dry flask under a nitrogen atmosphere, dissolve this compound in an anhydrous polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc).

  • Slowly add an equimolar amount of the solid dianhydride to the stirred solution at room temperature.

  • Continue stirring at room temperature for several hours to form a viscous solution of the poly(amic acid).

Step 2: Imidization

  • Thermal Imidization:

    • Cast the poly(amic acid) solution onto a glass plate to form a thin film.

    • Heat the film in an oven with a controlled temperature program, for example: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour.

  • Chemical Imidization:

    • To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride and a catalyst like pyridine.

    • Stir the mixture at room temperature for several hours.

    • Precipitate the polyimide by pouring the solution into methanol.

    • Collect the polymer, wash it, and dry it.

Visualizations

Main Reaction Pathway for Polyamide Synthesis

Polyamide_Synthesis Diamine This compound Polyamide Polyamide Diamine->Polyamide + DiacidChloride Diacid Chloride (R-(COCl)2) DiacidChloride->Polyamide + HCl HCl Polyamide->HCl releases

Caption: General reaction scheme for the synthesis of polyamides from this compound.

Potential Side Reactions in Polycondensation

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions / Issues Diamine Diamine Polymer High Molecular Weight Polymer Diamine->Polymer Comonomer Diacid Chloride / Dianhydride Comonomer->Polymer Impurity Monofunctional Impurity LowMWPolymer Low Molecular Weight Polymer Impurity->LowMWPolymer Chain Termination Hydrolysis Hydrolysis of Acid Chloride Hydrolysis->LowMWPolymer Stoichiometric Imbalance IncompleteReaction Incomplete Reaction (Steric Hindrance) IncompleteReaction->LowMWPolymer Reduced Conversion

Caption: Factors leading to low molecular weight polymers in polycondensation reactions.

Troubleshooting Workflow for Low Molecular Weight Polymer

Troubleshooting_Workflow Start Start: Low Molecular Weight Polymer CheckPurity Check Monomer Purity Start->CheckPurity CheckStoichiometry Verify Stoichiometry CheckPurity->CheckStoichiometry If Pure CheckConditions Review Reaction Conditions (Anhydrous, Inert Atm.) CheckStoichiometry->CheckConditions If Balanced OptimizeReaction Optimize Reaction (Time, Temperature) CheckConditions->OptimizeReaction If Correct Success Achieved High Molecular Weight OptimizeReaction->Success

Caption: A step-by-step workflow for troubleshooting low molecular weight outcomes in polymerization.

References

Technical Support Center: Enhancing Mechanical Strength of Polymers Containing 1,1-Bis(4-aminophenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to enhance the mechanical strength of polymers incorporating 1,1-Bis(4-aminophenyl)cyclohexane (BAPC).

Troubleshooting Guide

This guide is designed to help you identify and resolve common issues that can lead to suboptimal mechanical properties in your BAPC-containing polymers.

Issue Potential Cause Recommended Solution
Low Tensile Strength and Brittleness Incomplete Polymerization: The polymer chains have not reached a sufficient molecular weight to provide good mechanical integrity.1. Optimize Monomer Stoichiometry: Ensure a precise 1:1 molar ratio of diamine (BAPC) to dianhydride. Even slight deviations can limit molecular weight. 2. Extend Reaction Time/Temperature: Increase the polymerization time or temperature according to the specific polymer system to drive the reaction to completion. Monitor viscosity to track molecular weight build-up. 3. Purify Monomers: Impurities in BAPC or the dianhydride can terminate chain growth. Recrystallize or sublime monomers before use.
Incomplete Imidization: Residual poly(amic acid) structures can act as weak points in the final polymer.1. Optimize Curing Protocol: Implement a step-wise curing process with sufficient hold times at each temperature to ensure complete conversion to the imide form. Final curing temperatures are often crucial.[1][2] 2. Monitor Imidization: Use techniques like Fourier-Transform Infrared (FTIR) spectroscopy to track the disappearance of the amic acid peaks and the appearance of imide peaks.
Presence of Voids or Defects: Entrapped solvent or air bubbles create stress concentration points, leading to premature failure.1. Degas the Polymer Solution: Before casting, thoroughly degas the poly(amic acid) solution under vacuum to remove dissolved gases. 2. Slow Solvent Evaporation: Control the rate of solvent removal during film casting to prevent bubble formation. A slow, staged heating process is recommended.
Poor Film Flexibility (Low Elongation at Break) Rigid Polymer Backbone: The inherent structure of the polymer is too stiff.1. Introduce Flexible Linkages: Co-polymerize with a more flexible diamine or dianhydride containing ether or aliphatic segments to increase chain mobility. 2. Plasticizer Addition: While not always suitable for high-performance applications, the addition of a compatible plasticizer can increase flexibility.
High Crosslink Density: Excessive crosslinking can lead to a rigid and brittle material.1. Control Crosslinking Agent Concentration: If using a crosslinking agent, carefully optimize its concentration to achieve the desired balance of strength and flexibility.[3] 2. Adjust Curing Conditions: High curing temperatures for extended periods can sometimes induce unwanted side reactions leading to crosslinking.
Inconsistent Mechanical Properties Between Batches Variability in Raw Materials: Purity and isomeric composition of monomers can vary.1. Characterize Incoming Monomers: Use techniques like melting point, NMR, and chromatography to verify the purity and identity of each batch of BAPC and dianhydride.
Inconsistent Processing Parameters: Minor variations in reaction time, temperature, or curing profiles can lead to significant differences in polymer structure and properties.1. Standardize Protocols: Maintain strict control over all experimental parameters. Use calibrated equipment and detailed standard operating procedures (SOPs).

Frequently Asked Questions (FAQs)

Q1: How does the molecular weight of the polymer affect its mechanical strength?

A1: Generally, the mechanical strength of a polymer, including tensile strength and toughness, increases with its molecular weight.[4] Higher molecular weight leads to greater chain entanglement and intermolecular forces, which require more energy to overcome during deformation. For polymers containing BAPC, achieving a high molecular weight is crucial for good mechanical performance.

Q2: What is the optimal curing temperature and time for polyimides based on BAPC?

A2: The optimal curing schedule is highly dependent on the specific dianhydride used and the desired final properties. However, a multi-step curing process is typically recommended.[1][2] A common approach involves:

  • Initial Drying: A low-temperature step (e.g., 80-100 °C) to slowly remove the bulk of the solvent.

  • Intermediate Curing: Step-wise heating to intermediate temperatures (e.g., 150 °C, 200 °C, 250 °C) with hold times at each step to facilitate gradual imidization.

  • Final Curing: A final high-temperature step (often >300 °C) to ensure complete imidization and removal of any residual solvent. The duration at the final temperature can influence the degree of molecular packing and, consequently, the mechanical properties.[5]

Q3: Can I use microwave irradiation to improve the mechanical properties of my BAPC-containing polyimide?

A3: Yes, microwave irradiation of the poly(amic acid) precursor before thermal imidization has been shown to improve the tensile strength and flexibility of polyimide films. This improvement is attributed to an increase in the molecular weight of the resulting polyimide. This method offers a potentially faster and more energy-efficient way to enhance mechanical properties.

Q4: How can I introduce crosslinking to enhance the mechanical properties of BAPC-based polymers?

A4: Crosslinking can significantly increase the stiffness, strength, and thermal stability of polymers.[3] This can be achieved by:

  • Using a crosslinkable co-monomer: Incorporating a diamine or dianhydride with a reactive functional group that can form crosslinks during curing.

  • Adding a crosslinking agent: Introducing a molecule that can react with the polymer chains to form a network structure. It is important to control the crosslink density, as excessive crosslinking can lead to brittleness.[3]

Q5: Does the choice of solvent affect the mechanical properties of the final polymer film?

A5: Yes, the solvent used to prepare the poly(amic acid) solution can influence the final mechanical properties of the polyimide film.[6] The solvent affects the conformation of the polymer chains in solution, which in turn can influence the morphology and degree of molecular packing in the final film. Common solvents for BAPC-based polyimide synthesis include N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and N,N-dimethylformamide (DMF).

Experimental Protocols

Protocol 1: Synthesis of High Molecular Weight Poly(amic acid) from BAPC and a Dianhydride

This protocol describes the synthesis of a high molecular weight poly(amic acid) solution, the precursor to the final polyimide.

Materials:

  • This compound (BAPC), purified

  • Aromatic dianhydride (e.g., pyromellitic dianhydride - PMDA), purified

  • N-methyl-2-pyrrolidone (NMP), anhydrous

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a precise amount of BAPC in anhydrous NMP under a nitrogen atmosphere.

  • Once the BAPC is fully dissolved, slowly add an equimolar amount of the dianhydride in small portions to the stirred solution. The addition should be done carefully to control the initial exothermic reaction.

  • Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere.

  • Monitor the viscosity of the solution. The reaction is typically continued until a significant increase in viscosity is observed, indicating the formation of a high molecular weight polymer. This can take several hours to a full day.

  • The resulting viscous poly(amic acid) solution is then ready for film casting and curing.

Protocol 2: Step-Wise Thermal Curing for Optimal Mechanical Properties

This protocol outlines a general step-wise thermal curing process for converting a poly(amic acid) film into a mechanically robust polyimide film.

Procedure:

  • Cast the poly(amic acid) solution onto a clean, level glass substrate using a doctor blade to achieve a uniform thickness.

  • Place the cast film in a programmable vacuum oven or a furnace with a controlled atmosphere.

  • Step 1 (Solvent Removal): Heat the film to 80-100 °C and hold for 1-2 hours to slowly remove the majority of the solvent.

  • Step 2 (Initial Imidization): Gradually increase the temperature to 150 °C and hold for 1 hour.

  • Step 3 (Intermediate Imidization): Increase the temperature to 200 °C and hold for 1 hour.

  • Step 4 (Further Imidization): Increase the temperature to 250 °C and hold for 1 hour.

  • Step 5 (Final Curing): Increase the temperature to the final curing temperature (e.g., 300-350 °C, depending on the polymer) and hold for 1-2 hours to ensure complete imidization.[2]

  • Slowly cool the oven to room temperature to avoid thermal shock and cracking of the film.

  • Carefully remove the polyimide film from the substrate.

Visualizations

experimental_workflow cluster_synthesis Polymer Synthesis cluster_processing Film Processing & Curing cluster_characterization Characterization cluster_optimization Optimization Loop monomer_prep Monomer Purification (BAPC & Dianhydride) polymerization Polymerization in NMP (Formation of Poly(amic acid)) monomer_prep->polymerization Equimolar Ratio casting Film Casting polymerization->casting curing Step-Wise Thermal Curing casting->curing Controlled Heating mechanical_testing Mechanical Testing (Tensile Strength, Elongation) curing->mechanical_testing thermal_analysis Thermal Analysis (TGA, DSC) curing->thermal_analysis analysis Analyze Results mechanical_testing->analysis thermal_analysis->analysis analysis->monomer_prep Adjust Synthesis Parameters analysis->curing Adjust Curing Protocol

Caption: Experimental workflow for optimizing the mechanical strength of BAPC-containing polymers.

troubleshooting_logic start Poor Mechanical Strength q1 Is the polymer brittle with low tensile strength? start->q1 q2 Is the film inflexible (low elongation)? start->q2 c1 Check for incomplete polymerization or imidization. q1->c1 Yes c3 Investigate for physical defects. q1->c3 Yes c2 Consider the inherent rigidity of the polymer backbone. q2->c2 Yes s1 Optimize reaction time/temp and curing protocol. Purify monomers. c1->s1 s2 Introduce flexible co-monomers or adjust crosslink density. c2->s2 s3 Degas solution and control solvent evaporation. c3->s3

Caption: Logical troubleshooting flow for addressing poor mechanical properties.

References

Technical Support Center: Monitoring the Imidization of 1,1-Bis(4-aminophenyl)cyclohexane Polyamic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the imidization of 1,1-Bis(4-aminophenyl)cyclohexane polyamic acid to its corresponding polyimide.

Frequently Asked Questions (FAQs)

Q1: What are the primary techniques for monitoring the imidization of this compound polyamic acid?

A1: The most common and effective techniques for monitoring the imidization process are Fourier Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and Differential Scanning Calorimetry (DSC).[1] Each of these methods provides unique insights into the chemical and physical changes occurring during the conversion of the polyamic acid to the polyimide.

Q2: Why is it crucial to monitor the imidization process?

A2: The degree of imidization directly influences the final properties of the polyimide, including its thermal stability, mechanical strength, chemical resistance, and dielectric properties.[1] Incomplete imidization can lead to a brittle and underperforming material. Monitoring the process ensures complete conversion and allows for the optimization of the curing protocol to achieve the desired material characteristics.

Q3: What is the general temperature range for the thermal imidization of aromatic polyimides?

A3: The thermal imidization of aromatic polyamic acids typically begins at temperatures around 125-150°C and requires temperatures of 300°C or higher for complete conversion.[2] The optimal temperature and duration of the curing process depend on the specific chemical structure of the monomers and the desired properties of the final polyimide film.

Q4: Can I use chemical imidization instead of thermal imidization?

A4: Yes, chemical imidization using dehydrating agents like acetic anhydride and a catalyst such as pyridine is an alternative to thermal curing. This method can often be performed at lower temperatures. However, it is still crucial to monitor the degree of imidization to ensure the reaction has gone to completion.

Troubleshooting Guides

Fourier Transform Infrared Spectroscopy (FTIR)
Issue Possible Causes Solutions
Noisy or sloping baseline 1. Poor sample contact with the ATR crystal. 2. Insufficient purging of the sample compartment (atmospheric H₂O and CO₂ interference). 3. Misaligned optics or dirty mirrors.1. Ensure uniform and firm pressure is applied to the sample on the ATR crystal. 2. Purge the FTIR spectrometer with dry nitrogen or air for an extended period before and during analysis. 3. Refer to the instrument manual for alignment procedures or contact technical support.
Weak or absent imide peaks (around 1780 cm⁻¹ and 1720 cm⁻¹) in a supposedly cured sample 1. Incomplete imidization due to insufficient curing temperature or time. 2. The sample is too thick, leading to total absorption of the IR beam.1. Re-evaluate your curing protocol. Increase the final curing temperature and/or duration. 2. For transmission analysis, ensure the film is sufficiently thin. For ATR, ensure good contact.
Broad, overlapping peaks in the carbonyl region 1. Presence of residual solvent (e.g., NMP, DMAc) which has strong carbonyl absorptions. 2. Incomplete imidization, resulting in a mixture of amic acid and imide functionalities.1. Ensure the initial soft bake step is sufficient to remove the bulk of the solvent. 2. Continue the curing process at higher temperatures to drive the imidization to completion.
Inconsistent results between samples 1. Variations in film thickness. 2. Inhomogeneous curing across the sample.1. Strive for consistent film thickness in all samples. 2. Ensure uniform heating during the curing process.
Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)
Issue Possible Causes Solutions
Weight loss in TGA does not correspond to the theoretical loss for water. 1. Significant evaporation of residual solvent during the initial heating phase. 2. Degradation of the polymer at higher temperatures.1. Perform a slow initial heating ramp or an isothermal hold at a temperature below the imidization onset to remove residual solvent before the imidization step. 2. Ensure the final temperature of the TGA run does not exceed the degradation temperature of the polyimide.
Overlapping thermal events in DSC (e.g., solvent evaporation and imidization). 1. The heating rate is too high, leading to poor resolution of thermal events.1. Use a slower heating rate (e.g., 5-10 °C/min) to better separate the endothermic peak of solvent evaporation from the endotherm of imidization.[3]
No clear glass transition temperature (Tg) observed in DSC for the final polyimide. 1. The Tg is above the temperature range of the DSC scan. 2. The sample is not fully imidized.1. Extend the temperature range of the DSC scan if the instrument allows. 2. Ensure complete imidization by confirming with FTIR or by using a more aggressive curing protocol.
Baseline drift in TGA or DSC. 1. Buoyancy effects. 2. Contamination in the furnace or on the sample pan.1. Run a baseline with an empty pan and subtract it from the sample run. 2. Clean the furnace and use clean sample pans for each run.

Quantitative Data Summary

Table 1: Characteristic FTIR Absorption Bands for Monitoring Imidization
Functional Group Vibrational Mode Approximate Wavenumber (cm⁻¹) Change During Imidization
Polyamic Acid O-H stretch (in COOH)3400 - 2700 (broad)Disappears
N-H stretch (in amide)~3300Disappears
C=O stretch (in COOH)~1720Shifts and overlaps with imide peak
C=O stretch (amide I)~1660Disappears
C-N stretch (amide II)~1535Disappears
Polyimide C=O asymmetric stretch~1780Appears and increases
C=O symmetric stretch~1720Appears and increases
C-N stretch~1375Appears and increases
Imide ring deformation~725Appears and increases
Reference Peak Aromatic C=C stretch~1500Remains relatively constant

Note: The exact peak positions may vary slightly depending on the specific polyimide structure and the spectrometer.

Table 2: Typical Thermal Analysis Parameters for Imidization Studies
Parameter TGA DSC
Sample Size 5 - 15 mg5 - 10 mg
Heating Rate 10 - 20 °C/min10 °C/min (for standard analysis), 5 °C/min (for better resolution)[3]
Temperature Range Ambient to 600 °C (or higher, depending on degradation temp.)Ambient to 400 °C (or higher, depending on Tg)
Atmosphere Inert (Nitrogen or Argon)Inert (Nitrogen or Argon)
Purge Gas Flow Rate 20 - 50 mL/min20 - 50 mL/min

Experimental Protocols

FTIR Spectroscopy for Monitoring Imidization

Objective: To qualitatively and quantitatively assess the degree of imidization by monitoring changes in characteristic infrared absorption bands.

Methodology:

  • Sample Preparation:

    • Thin Films: Cast the this compound polyamic acid solution onto an infrared-transparent substrate (e.g., KBr or NaCl salt plate, or a silicon wafer).

    • Perform a soft bake to remove the majority of the solvent (e.g., 80°C for 1-2 hours).[2]

    • Cure the film at various temperatures and for different durations according to your experimental design.

    • For quantitative analysis, prepare a fully cured reference sample by heating at a high temperature (e.g., 350-400°C) for an extended period (e.g., 1-2 hours).

  • Instrument Setup:

    • Use an FTIR spectrometer equipped with either a transmission holder or an Attenuated Total Reflectance (ATR) accessory.

    • Set the spectral range to 4000 - 650 cm⁻¹.

    • Select a spectral resolution of 4 cm⁻¹.

    • Set the number of scans to 32 or 64 for a good signal-to-noise ratio.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (for transmission) or the clean ATR crystal.

    • Place the sample in the beam path and acquire the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the polyamic acid and the polyimide (refer to Table 1).

    • Observe the disappearance of the amic acid peaks and the appearance and growth of the imide peaks as a function of curing temperature and time.

    • Quantitative Analysis (Degree of Imidization - DOI):

      • The DOI can be calculated using the ratio of the absorbance of a characteristic imide peak to a reference peak that remains unchanged during imidization. A common choice is the imide peak around 1375 cm⁻¹ and the aromatic C=C peak around 1500 cm⁻¹.

      • The formula is: DOI (%) = [(A₁₃₇₅ / A₁₅₀₀)sample / (A₁₃₇₅ / A₁₅₀₀)fully cured] x 100 where A is the absorbance (peak height or area) of the respective peak.

Thermogravimetric Analysis (TGA)

Objective: To monitor the mass loss associated with the evolution of water during the cyclodehydration reaction of imidization and the evaporation of residual solvent.

Methodology:

  • Sample Preparation:

    • Place a small amount (5-15 mg) of the dried polyamic acid film or powder into a TGA pan (platinum or ceramic).

  • Instrument Setup:

    • Set the initial temperature to ambient.

    • Program a heating ramp, for example, 10°C/min, up to a final temperature above the expected imidization completion and below the onset of polymer degradation (e.g., 600°C).

    • Use an inert atmosphere (nitrogen or argon) with a purge rate of 20-50 mL/min.

  • Data Acquisition:

    • Start the TGA run and record the mass loss as a function of temperature.

  • Data Analysis:

    • The TGA curve will typically show two main weight loss steps:

      • A low-temperature weight loss corresponding to the evaporation of residual solvent.

      • A weight loss at higher temperatures (typically 150-300°C) corresponding to the evolution of water during imidization.

    • The theoretical weight loss for the imidization of this compound polyamic acid can be calculated based on the stoichiometry of the reaction (loss of two water molecules per repeating unit).

    • Compare the experimental weight loss in the imidization region to the theoretical value to estimate the degree of imidization.

Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions associated with the imidization process, such as the glass transition temperature (Tg) of the polyamic acid and the resulting polyimide, and the endotherm associated with the imidization reaction.

Methodology:

  • Sample Preparation:

    • Place a small amount (5-10 mg) of the dried polyamic acid film or powder into a DSC pan (aluminum is common).

    • Seal the pan hermetically or use a pinhole lid to allow for the escape of volatiles.

  • Instrument Setup:

    • Set the initial temperature to ambient.

    • Program a heating ramp, for example, 10°C/min, to a temperature above the expected imidization completion (e.g., 350-400°C).

    • Use an inert atmosphere (nitrogen or argon) with a purge rate of 20-50 mL/min.

  • Data Acquisition:

    • Perform a heat-cool-heat cycle. The first heating scan will show the thermal events of the initial material (including imidization). The second heating scan (after cooling) will show the properties of the formed polyimide.

    • Record the heat flow as a function of temperature.

  • Data Analysis:

    • First Heating Scan:

      • Observe the glass transition (Tg) of the polyamic acid.

      • Identify the broad endothermic peak associated with the imidization process, which may be convoluted with the endotherm of solvent evaporation.

    • Second Heating Scan:

      • Observe the glass transition temperature (Tg) of the newly formed polyimide. A higher Tg compared to the polyamic acid is indicative of the formation of the more rigid polyimide structure.

Visualizations

Imidization_Process PAA Polyamic Acid (this compound based) Imidization Imidization (Cyclodehydration) PAA->Imidization Heat Thermal Energy (Heat) Heat->Imidization Polyimide Polyimide Imidization->Polyimide Water Water (Byproduct) Imidization->Water Release

Caption: Chemical transformation from polyamic acid to polyimide.

Experimental_Workflow Start Start: Polyamic Acid Solution Casting Film Casting / Sample Preparation Start->Casting Curing Thermal Curing (Imidization) Casting->Curing Monitoring Monitoring Techniques Curing->Monitoring FTIR FTIR Analysis Monitoring->FTIR Chemical Structure TGA TGA Analysis Monitoring->TGA Mass Loss DSC DSC Analysis Monitoring->DSC Thermal Transitions Analysis Data Analysis & Interpretation FTIR->Analysis TGA->Analysis DSC->Analysis End End: Characterized Polyimide Analysis->End

Caption: General experimental workflow for monitoring imidization.

References

Validation & Comparative

comparing 1,1-Bis(4-aminophenyl)cyclohexane with other diamine monomers

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Comparison of 1,1-Bis(4-aminophenyl)cyclohexane and Other Diamine Monomers for High-Performance Polymers

For researchers and professionals in materials science and drug development, the choice of diamine monomer is a critical decision that dictates the ultimate properties and performance of polymers. This guide provides an objective comparison of this compound (BAPC) with other commonly used diamine monomers in the synthesis of high-performance polyimides and polyamides. The comparison is supported by experimental data on thermal stability, mechanical properties, and solubility.

Introduction to this compound (BAPC)

This compound is an aromatic diamine characterized by the presence of a bulky, non-coplanar cyclohexyl group between the two aminophenyl rings. This unique cycloaliphatic linkage imparts a combination of desirable properties to the resulting polymers, including improved solubility and processability without significantly compromising thermal stability. BAPC is a versatile monomer used in the synthesis of polyimides, polyamides, and other high-performance polymers for applications in electronics, aerospace, and biomedical fields.

Comparative Performance Data

The following tables summarize the key performance indicators of polymers derived from BAPC and other representative aromatic and cycloaliphatic diamine monomers. The data has been compiled from various research sources to provide a comparative overview.

Table 1: Thermal Properties of Polyimides Derived from Various Diamines

Diamine MonomerStructureDianhydrideGlass Transition Temperature (Tg, °C)10% Weight Loss Temperature (T10, °C) in N2
This compound (BAPC) Aromatic-Cycloaliphatic6FDA¹259 - 276504 - 526
4,4'-Oxydianiline (ODA)AromaticPMDA²385 - 400> 500
m-Phenylenediamine (m-PDA)AromaticPMDA²310 - 330> 500
p-Phenylenediamine (p-PDA)AromaticPMDA²> 400 (no Tg observed)> 550
1,3-Bis(aminomethyl)cyclohexane (BAC)Cycloaliphatic6FDA¹~240~450

¹6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride ²PMDA: Pyromellitic dianhydride

Table 2: Mechanical Properties of Polyimide Films Derived from Various Diamines

Diamine MonomerDianhydrideTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)
This compound (BAPC) 6FDA¹76 - 1122.1 - 3.54.6 - 7.9
4,4'-Oxydianiline (ODA)PMDA²100 - 1302.5 - 3.520 - 70
m-Phenylenediamine (m-PDA)PMDA²120 - 1503.0 - 4.05 - 10
p-Phenylenediamine (p-PDA)PMDA²> 170> 5.0< 5

¹6FDA: 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride ²PMDA: Pyromellitic dianhydride

Table 3: Solubility of Polyamides Derived from Various Diamines

Diamine MonomerDicarboxylic AcidNMP³DMAc⁴DMF⁵DMSO⁶m-CresolTHF⁷
This compound (BAPC) Terephthalic Acid+++++++-
4,4'-Oxydianiline (ODA)Terephthalic Acid+/-+/---+-
m-Phenylenediamine (m-PDA)Isophthalic Acid++++++++++-
p-Phenylenediamine (p-PDA)Terephthalic Acid------

(++) Soluble at room temperature; (+) Soluble on heating; (+/-) Partially soluble or swelling; (-) Insoluble ³NMP: N-Methyl-2-pyrrolidone; ⁴DMAc: N,N-Dimethylacetamide; ⁵DMF: N,N-Dimethylformamide; ⁶DMSO: Dimethyl sulfoxide; ⁷THF: Tetrahydrofuran

Experimental Protocols

Detailed methodologies for the synthesis and characterization of polyimides and polyamides are crucial for reproducible research.

Synthesis of Polyimides (Two-Step Method)

This is the most common method for synthesizing high molecular weight polyimides.[1]

  • Poly(amic acid) Synthesis:

    • In a dry, nitrogen-purged flask, dissolve the diamine monomer (e.g., BAPC) in an anhydrous polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).

    • Slowly add an equimolar amount of the solid dianhydride (e.g., 6FDA) to the stirred solution at room temperature.

    • Continue stirring under nitrogen for 12-24 hours to form a viscous poly(amic acid) solution.

  • Imidization:

    • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a programmable oven under a nitrogen atmosphere. A typical heating cycle is: 100°C for 1 hour, 200°C for 1 hour, and 300°C for 1 hour. This process removes the solvent and drives the cyclodehydration to form the polyimide film.

    • Chemical Imidization: To the poly(amic acid) solution, add a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) and stir at room temperature for several hours. The resulting polyimide can be precipitated in a non-solvent like methanol, filtered, and dried.

Synthesis of Polyamides (Direct Polycondensation)

The Yamazaki-Higashi reaction is a common method for the direct polycondensation of dicarboxylic acids and diamines.[2]

  • In a reaction flask under a nitrogen atmosphere, dissolve the dicarboxylic acid, the diamine monomer (e.g., BAPC), and a salt such as lithium chloride in NMP.

  • Add pyridine and triphenyl phosphite (TPP) to the solution.

  • Heat the reaction mixture to 100-120°C and stir for 3-6 hours.

  • After cooling, pour the viscous solution into a non-solvent (e.g., methanol) to precipitate the polyamide.

  • The polymer is then filtered, washed with hot water and methanol, and dried under vacuum.

Characterization Techniques
  • Thermal Gravimetric Analysis (TGA): TGA is used to determine the thermal stability of the polymers. A small sample (5-10 mg) is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (typically nitrogen or air), and the weight loss as a function of temperature is recorded. The 10% weight loss temperature (T10) is a common metric for thermal stability.[3]

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the polymers. The sample is heated at a controlled rate (e.g., 10-20 °C/min), and the heat flow to the sample is measured relative to a reference. The Tg is observed as a step-like change in the heat flow curve.

  • Mechanical Testing: The tensile properties of polymer films are measured using a universal testing machine. Film specimens with a defined geometry are stretched at a constant strain rate until they break. The tensile strength, tensile modulus, and elongation at break are determined from the resulting stress-strain curve.

  • Solubility Test: The solubility of the polymers is determined by adding a small amount of the polymer (e.g., 10 mg) to a solvent (e.g., 1 mL) and observing its dissolution behavior at room temperature and upon heating.

Visualizations

Polymerization Workflow

The following diagram illustrates the general workflow for the two-step synthesis of polyimides.

G cluster_synthesis Polyimide Synthesis cluster_imidization Imidization Methods Diamine Diamine Monomer PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Dianhydride Monomer Dianhydride->PAA Solvent Aprotic Solvent (e.g., DMAc) Solvent->PAA Imidization Imidization PAA->Imidization Polyimide Polyimide Film/Powder Imidization->Polyimide Thermal Thermal Imidization (Heating) Imidization->Thermal Chemical Chemical Imidization (Dehydrating Agent + Catalyst) Imidization->Chemical

Fig. 1: Two-step polyimide synthesis workflow.
Structure-Property Relationship

The chemical structure of the diamine monomer significantly influences the final properties of the polymer.

G cluster_structure Diamine Monomer Structure cluster_properties Resulting Polymer Properties Rigid Rigid, Linear Backbone (e.g., p-PDA) High_Thermal High Thermal Stability Rigid->High_Thermal High_Mechanical High Mechanical Strength Rigid->High_Mechanical Poor_Solubility Poor Solubility Rigid->Poor_Solubility Flexible Flexible Linkages (e.g., ODA) Good_Processability Good Processability Flexible->Good_Processability Moderate_Thermal Moderate Thermal Stability Flexible->Moderate_Thermal Bulky Bulky, Non-coplanar Group (e.g., BAPC) Improved_Solubility Improved Solubility Bulky->Improved_Solubility Bulky->Good_Processability Bulky->Moderate_Thermal

References

A Comparative Guide to the Thermal Stability of 1,1-Bis(4-aminophenyl)cyclohexane (BAPC) Based Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in demanding applications across the aerospace, electronics, and medical industries. The thermal properties of polyimides are critically dependent on their molecular structure, particularly the chemical nature of the diamine and dianhydride monomers from which they are synthesized. This guide provides a comparative analysis of the thermal stability of polyimides derived from 1,1-Bis(4-aminophenyl)cyclohexane (BAPC), a cycloaliphatic diamine, against that of other common polyimides synthesized from aromatic diamines.

The incorporation of the bulky and non-planar cyclohexane group of BAPC into the polyimide backbone disrupts the chain packing and reduces the formation of charge-transfer complexes, which can influence the polymer's thermal properties, solubility, and optical transparency. Understanding these structure-property relationships is crucial for the rational design of new polyimides with tailored thermal performance.

Quantitative Thermal Analysis Data

The thermal stability of polyimides is primarily evaluated by two key parameters: the glass transition temperature (Tg), determined by Differential Scanning Calorimetry (DSC), and the decomposition temperature (Td), determined by Thermogravimetric Analysis (TGA). The following table summarizes the thermal properties of a selection of polyimides based on BAPC and other common diamines, reacted with various dianhydrides.

Polyimide System (Dianhydride-Diamine)Glass Transition Temperature (Tg) (°C)5% Weight Loss Temperature (Td5%) (°C)10% Weight Loss Temperature (Td10%) (°C)Atmosphere
BAPC-Based Polyimides
BPADA-BAPC218-250[1]Not ReportedNot ReportedNot Reported
HBPDA-BAPC203-243[1]Not ReportedNot ReportedNot Reported
Other Common Polyimides
PMDA-ODA (Kapton®)390[1]>500[2]~550N₂/Air
BPDA-PPDNot Reported560[2]Not ReportedNot Reported
6FDA-6FpDANot Reported>500[3]Not ReportedNot Reported
BTDA-ODA276[4]Not ReportedNot ReportedNot Reported
BPDA-ODA290[4]Not ReportedNot ReportedNot Reported
PMDA-ODA302[4]Not ReportedNot ReportedNot Reported
PMDA-PPDNot ReportedNot Reported~600Not Reported

Note: The data presented is a compilation from various sources, and experimental conditions may vary.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible thermal analysis of polymers.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of the polyimide samples.

Instrumentation: A thermogravravimetric analyzer.

Procedure:

  • Sample Preparation: A small amount of the polyimide film or powder (typically 5-10 mg) is placed in a TGA sample pan (e.g., platinum or alumina).

  • Analysis Conditions: The sample is heated from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min) under a controlled atmosphere, typically nitrogen or air, with a specified flow rate (e.g., 50 mL/min).

  • Data Acquisition: The instrument records the sample weight as a function of temperature.

  • Data Analysis: The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition, often reported as Td5% (the temperature at which 5% weight loss occurs) and Td10% (the temperature at 10% weight loss occurs), and the percentage of residual mass (char yield) at the final temperature.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) of the polyimide samples.

Instrumentation: A differential scanning calorimeter.

Procedure:

  • Sample Preparation: A small amount of the polyimide sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.

  • Thermal Program:

    • First Heating Scan: The sample is heated from room temperature to a temperature above its expected Tg (e.g., 400°C) at a controlled rate (e.g., 20°C/min) to erase the sample's prior thermal history.

    • Cooling Scan: The sample is then cooled back to room temperature at a controlled rate.

    • Second Heating Scan: A second heating scan is performed under the same conditions as the first.

  • Data Acquisition: The DSC instrument measures the heat flow into or out of the sample relative to a reference as a function of temperature.

  • Data Analysis: The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.

Structure-Property Relationship Visualization

The following diagram illustrates the influence of the diamine monomer structure on the thermal stability of the resulting polyimide.

G Influence of Diamine Structure on Polyimide Thermal Stability cluster_monomers Diamine Monomers cluster_polymer Polyimide Backbone cluster_properties Thermal Properties Aromatic Aromatic Diamine (e.g., ODA, PPD) Rigid Rigid & Planar Backbone Aromatic->Rigid Forms Cycloaliphatic Cycloaliphatic Diamine (e.g., BAPC) Flexible Flexible & Non-Planar Backbone Cycloaliphatic->Flexible Forms HighTg High Tg High Td Rigid->HighTg Leads to LowerTg Lower Tg (relative) Flexible->LowerTg Leads to

Caption: Diamine structure affects polyimide thermal stability.

Discussion and Conclusion

The data presented in the table and the diagram highlight a general trend: polyimides derived from rigid, aromatic diamines tend to exhibit higher glass transition temperatures and decomposition temperatures compared to those containing bulky, non-planar cycloaliphatic units like BAPC. The planar structure of aromatic diamines allows for more efficient chain packing and stronger intermolecular interactions, leading to a more thermally stable polymer network.

Conversely, the presence of the cyclohexane ring in BAPC introduces a kinked, three-dimensional structure that hinders close chain packing. This increased free volume leads to a lower glass transition temperature. While this may be perceived as a disadvantage in applications requiring extreme heat resistance, the introduction of cycloaliphatic moieties can offer other benefits, such as improved solubility in organic solvents, which is a significant advantage for processing, and enhanced optical transparency due to the disruption of charge-transfer complexes.

References

The Influence of Isomerism on the Mechanical Properties of High-Performance Polymers Derived from Bis(4-aminophenyl)cyclohexane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers and materials scientists on the structure-property relationships of polyimides and polyamides synthesized from cyclohexane-containing diamines and dianhydrides, providing key mechanical performance data and detailed experimental methodologies.

The quest for advanced polymers with superior thermal and mechanical properties is relentless. Among the vast array of monomers utilized in their synthesis, 1,1-bis(4-aminophenyl)cyclohexane (BAPC) and its isomers are of significant interest due to the unique combination of rigidity and solubility they impart to the resulting polymers. The non-coplanar structure introduced by the cyclohexane ring disrupts chain packing, often leading to enhanced solubility without a significant compromise in thermal stability. This guide provides a comparative analysis of the mechanical properties of polymers derived from BAPC analogs and isomers, supported by experimental data from scientific literature. It is intended to aid researchers, scientists, and professionals in materials science and drug development in the selection and design of high-performance polymers.

Comparative Mechanical Properties of Cyclohexane-Containing Polyimides and Polyamides

The isomeric form of the cyclohexane-containing monomer plays a crucial role in determining the final mechanical properties of the polymer. Variations in the substitution pattern on the cyclohexane ring (e.g., 1,1- vs. 1,2- vs. 1,4-) and the stereochemistry (cis vs. trans) significantly influence polymer chain packing, intermolecular interactions, and, consequently, the bulk mechanical response.

Below is a summary of the mechanical properties of various polyimides and polyamides synthesized from this compound derivatives and other cyclohexane-containing monomers, illustrating the range of properties achievable.

Polymer TypeMonomersTensile Strength (MPa)Tensile Modulus (GPa)Elongation at Break (%)Glass Transition Temp. (°C)Reference
Polyamide1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane + various diacids89 - 104--179 - 268[2]
Polyimidetrans-1,2-bis(3,4-dicarboxyphenoxy)cyclohexane dianhydride + various diamines76 - 1051.9 - 2.64.7 - 7.6>198[1]
Polyimidetrans-1,4-bis(2,3-dicarboxyphenoxy)cyclohexane dianhydride + various diamines65 - 881.7 - 2.44.7 - 7.5206 - 255[3]

Experimental Protocols

Accurate and reproducible characterization of mechanical properties is paramount for the evaluation and comparison of high-performance polymers. The following are detailed methodologies for key experiments cited in the literature for the characterization of polyimide and polyamide films.

Tensile Testing

Tensile properties of thin polymer films are typically determined following standardized procedures such as ASTM D882.

Objective: To measure the tensile strength, tensile modulus (Young's modulus), and elongation at break of the polymer films.

Apparatus: A universal testing machine (UTM) equipped with a suitable load cell and grips for thin films. An extensometer can be used for precise strain measurement.

Specimen Preparation:

  • Polymer films are prepared by casting the poly(amic acid) precursor solution onto a glass substrate, followed by thermal or chemical imidization.

  • The cured films are carefully peeled from the substrate.

  • Rectangular or dumbbell-shaped specimens are cut from the film with precise dimensions as specified in the standard (e.g., ASTM D882 typically uses rectangular strips).

Procedure:

  • The thickness of the specimen is measured at several points along the gauge length, and the average value is recorded.

  • The specimen is mounted securely in the grips of the UTM, ensuring that it is aligned with the direction of pull and not subjected to any pre-test stress.

  • The test is initiated by separating the grips at a constant rate of crosshead movement until the specimen ruptures.

  • The load and elongation data are recorded throughout the test.

Data Analysis:

  • Tensile Strength: The maximum stress the material can withstand before breaking, calculated by dividing the maximum load by the original cross-sectional area of the specimen.

  • Tensile Modulus: A measure of the material's stiffness, calculated from the slope of the initial linear portion of the stress-strain curve.

  • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

Dynamic Mechanical Analysis (DMA)

DMA is a powerful technique to study the viscoelastic properties of polymers as a function of temperature and frequency.

Objective: To determine the storage modulus (E'), loss modulus (E''), and tan delta (δ), and to identify the glass transition temperature (Tg).

Apparatus: A dynamic mechanical analyzer with a film tension or bending clamp.

Specimen Preparation: Rectangular film specimens of specified dimensions are prepared.

Procedure:

  • The specimen is mounted in the DMA clamp.

  • The analysis is typically performed in a temperature sweep mode, where the temperature is ramped at a constant heating rate (e.g., 3-5 °C/min) over a defined temperature range.

  • A sinusoidal oscillatory stress or strain is applied to the sample at a fixed frequency (e.g., 1 Hz).

  • The instrument measures the resultant strain or stress and the phase lag between the stress and strain signals.

Data Analysis:

  • Storage Modulus (E'): Represents the elastic response of the material.

  • Loss Modulus (E''): Represents the viscous response of the material.

  • Tan Delta (tan δ = E''/E'): The ratio of the loss modulus to the storage modulus, which is a measure of the material's damping properties. The peak of the tan δ curve is often taken as the glass transition temperature (Tg).

Thermomechanical Analysis (TMA)

TMA is used to measure the dimensional changes of a material as a function of temperature.

Objective: To determine the coefficient of thermal expansion (CTE) and the glass transition temperature (Tg).

Apparatus: A thermomechanical analyzer with a probe (e.g., expansion or penetration probe).

Procedure:

  • A small, prepared sample of the polymer film is placed on the sample stage.

  • The probe is brought into contact with the sample with a minimal applied force.

  • The sample is heated at a constant rate (e.g., 5-10 °C/min) over a specified temperature range.

  • The change in the dimension of the sample (e.g., thickness) is measured by a sensitive transducer.

Data Analysis:

  • Coefficient of Thermal Expansion (CTE): Calculated from the slope of the TMA curve (dimension change vs. temperature) in the glassy and rubbery regions.

  • Glass Transition Temperature (Tg): Identified as the temperature at which there is a distinct change in the slope of the TMA curve, indicating a change in the CTE.

Visualization of Structure-Property Relationships

The isomeric structure of the monomers is a key determinant of the polymer's mechanical properties. The following diagram illustrates the conceptual relationship between monomer isomerism, polymer chain packing, and the resulting mechanical performance.

G cluster_0 Monomer Isomerism cluster_1 Polymer Chain Architecture cluster_2 Mechanical Properties Linear/Trans Isomer Linear/Trans Isomer Ordered Chain Packing Ordered Chain Packing Linear/Trans Isomer->Ordered Chain Packing Bent/Cis Isomer Bent/Cis Isomer Disordered Chain Packing Disordered Chain Packing Bent/Cis Isomer->Disordered Chain Packing High Tensile Strength & Modulus High Tensile Strength & Modulus Ordered Chain Packing->High Tensile Strength & Modulus Lower Tensile Strength & Modulus Lower Tensile Strength & Modulus Disordered Chain Packing->Lower Tensile Strength & Modulus Improved Solubility Improved Solubility Disordered Chain Packing->Improved Solubility

Caption: Isomerism's impact on polymer mechanical properties.

This logical diagram illustrates that linear or trans isomers of monomers tend to promote more ordered polymer chain packing. This increased order leads to stronger intermolecular forces, resulting in polymers with higher tensile strength and modulus. Conversely, bent or cis isomers disrupt chain packing, leading to a more amorphous structure. This disordered packing typically results in lower tensile strength and modulus but can significantly improve the polymer's solubility in organic solvents.

References

A Comparative Guide to Purity Validation of 1,1-Bis(4-aminophenyl)cyclohexane: Titration vs. Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity is a critical aspect of quality control in the pharmaceutical and chemical industries. For a key intermediate like 1,1-Bis(4-aminophenyl)cyclohexane, utilized in the synthesis of advanced polymers and active pharmaceutical ingredients, robust and reliable analytical methods are paramount. This guide provides an objective comparison of non-aqueous potentiometric titration with modern chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for the purity validation of this compound.

Introduction to Purity Analysis of this compound

This compound is a diamino compound whose purity can be influenced by residual starting materials, by-products from its synthesis, or degradation products. The presence of two basic amino groups makes it a prime candidate for purity assessment via acid-base titration. However, as a weak base, direct aqueous titration is often impractical. Therefore, non-aqueous titration in a suitable organic solvent is the preferred titrimetric method.[1][2] Chromatographic methods, such as HPLC and GC, offer alternative approaches that can provide detailed information about the impurity profile.

Non-Aqueous Potentiometric Titration: A Reliable and Cost-Effective Method

Non-aqueous titration is a well-established and accurate method for the assay of weak bases like aromatic amines.[1][2] By using a non-aqueous solvent, the basicity of the amine is enhanced, leading to a sharp and well-defined titration endpoint that can be accurately determined using a potentiometer.[1]

Experimental Protocol: Non-Aqueous Potentiometric Titration of this compound

This protocol describes a general procedure for the purity determination of this compound using non-aqueous potentiometric titration.

Instrumentation:

  • Automatic Potentiometric Titrator

  • Glass pH electrode and reference electrode (or a combined pH electrode) suitable for non-aqueous solutions

  • Analytical balance (accurate to 0.1 mg)

  • Volumetric flasks and pipettes (Class A)

  • Magnetic stirrer and stir bars

Reagents and Solutions:

  • Titrant: 0.1 N Perchloric acid (HClO₄) in glacial acetic acid.

  • Solvent: Glacial acetic acid.

  • Standard for Titrant Standardization: Potassium hydrogen phthalate (KHP), primary standard grade.

  • This compound sample.

Procedure:

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh approximately 0.5 g of dried KHP into a beaker.

    • Dissolve in 50 mL of glacial acetic acid.

    • Titrate with the 0.1 N perchloric acid solution potentiometrically. The endpoint is the point of maximum inflection on the titration curve.

    • Calculate the normality of the perchloric acid titrant.

  • Sample Analysis:

    • Accurately weigh approximately 0.25 g of the this compound sample into a clean, dry beaker.

    • Dissolve the sample in 60 mL of glacial acetic acid. A gentle warming may be required to aid dissolution.

    • Immerse the electrodes in the solution and ensure the tip of the burette is below the surface of the liquid.

    • Titrate the sample solution with the standardized 0.1 N perchloric acid, recording the potential (mV) as a function of the titrant volume.

    • The titration should proceed beyond the equivalence point to ensure a complete curve.

    • Determine the equivalence point from the titration curve (the point of maximum inflection). Since this compound is a diamine, two equivalence points may be observed. The second equivalence point is typically used for purity calculations.

Calculation of Purity:

The purity of this compound is calculated using the following formula:

Where:

  • V = Volume of perchloric acid titrant consumed at the equivalence point (mL)

  • N = Normality of the perchloric acid titrant (mol/L)

  • E = Equivalent weight of this compound (Molecular Weight / 2, as it is a diamine)

  • W = Weight of the sample (g)

Comparison with Alternative Methods: HPLC and GC

While titration provides a reliable measure of the total basic content, it does not separate or identify individual impurities. For a more detailed impurity profile, chromatographic techniques are indispensable.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for separating non-volatile and thermally labile compounds. A reverse-phase HPLC method with UV detection is well-suited for the analysis of aromatic compounds like this compound. It can separate the main component from related substances, allowing for the quantification of individual impurities.

  • Gas Chromatography (GC): GC is ideal for the analysis of volatile and thermally stable compounds. For aromatic amines, derivatization may sometimes be necessary to improve their volatility and chromatographic behavior. GC can offer high resolution and sensitivity, making it suitable for detecting trace impurities. Several suppliers of this compound report using GC for purity analysis.

Quantitative Data Comparison

The following table summarizes the typical performance characteristics of non-aqueous titration, HPLC, and GC for the purity analysis of aromatic diamines. The data presented is a representative compilation based on performance for similar compounds and should be considered as a general guide.

ParameterNon-Aqueous Potentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Acid-base neutralizationDifferential partitioning between mobile and stationary phasesPartitioning between a gaseous mobile phase and a stationary phase
Specificity Low (measures total basicity)High (separates individual components)High (separates individual components)
Precision (RSD) < 0.5%< 1.0%< 1.5%
Accuracy High (for total base content)High (with appropriate standards)High (with appropriate standards)
Limit of Quantitation Not applicable for impurity profilingTypically ~0.05% for impuritiesTypically ~0.01% for impurities
Analysis Time per Sample ~15-20 minutes~20-30 minutes~30-45 minutes
Cost per Analysis LowModerateModerate
Instrumentation Cost LowHighHigh
Primary Application Assay of the main componentImpurity profiling and assayImpurity profiling and assay of volatile components

Experimental Workflows and Decision Making

The selection of the most appropriate analytical method depends on the specific requirements of the analysis.

TitrationWorkflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Accurately weigh sample dissolve Dissolve in Glacial Acetic Acid weigh->dissolve titrate Titrate with standardized 0.1 N Perchloric Acid dissolve->titrate record Record Potential (mV) vs. Volume (mL) titrate->record plot Plot Titration Curve record->plot determine_ep Determine Equivalence Point plot->determine_ep calculate Calculate Purity determine_ep->calculate

Caption: Workflow for Purity Validation by Titration.

MethodSelection start Analytical Goal? assay Assay of Total Purity? start->assay   impurity Impurity Profiling Needed? assay->impurity No titration Use Non-Aqueous Titration assay->titration Yes chromatography Use HPLC or GC impurity->chromatography Yes volatile Are Impurities Volatile? chromatography->volatile hplc Use HPLC volatile->hplc No gc Use GC volatile->gc Yes

Caption: Decision Tree for Method Selection.

Conclusion

For the routine quality control and assay of this compound, non-aqueous potentiometric titration is a highly accurate, precise, and cost-effective method. It provides a reliable determination of the total purity based on the basic nature of the two amino groups.

However, when a detailed understanding of the impurity profile is required, particularly during process development, stability studies, or for meeting stringent regulatory requirements, chromatographic methods such as HPLC and GC are indispensable. HPLC is generally preferred for its versatility with non-volatile compounds, while GC excels in the analysis of volatile impurities. The choice of method should be guided by the specific analytical needs, available resources, and the intended application of the this compound. For comprehensive characterization, a combination of titration for the main assay and a chromatographic method for impurity profiling represents a robust analytical strategy.

References

Comparative Thermogravimetric Analysis of 1,1-Bis(4-aminophenyl)cyclohexane-Based Polyimides

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the thermal stability of polyimides derived from 1,1-Bis(4-aminophenyl)cyclohexane, supported by experimental data.

This guide provides a comparative analysis of the thermal stability of various polyimides synthesized from the diamine this compound (BAPC). The thermal decomposition of these polymers, as determined by thermogravimetric analysis (TGA), is a critical factor in their application in fields requiring high-temperature resistance. The data presented herein has been synthesized from multiple studies to offer a comparative overview.

Thermal Stability Data

The thermal properties of polyimides are significantly influenced by the structure of the dianhydride monomer used in their synthesis. The following table summarizes the key thermal decomposition parameters for a series of polyimides based on this compound and different aromatic dianhydrides. The data includes the temperatures at which 5% and 10% weight loss occurred (Td5% and Td10%, respectively) and the percentage of material remaining as char at 600 °C under a nitrogen atmosphere.

Polyimide Derivative (Diamine-Dianhydride)Td5% (°C)Td10% (°C)Char Yield at 600°C (%)
BAPC - PMDA (Pyromellitic dianhydride)48551062
BAPC - BTDA (Benzophenonetetracarboxylic dianhydride)51553565
BAPC - ODPA (Oxydiphthalic anhydride)52054068

Experimental Protocols

The following is a generalized experimental protocol for the thermogravimetric analysis of polyimides, based on methodologies reported in the cited literature.

Thermogravimetric Analysis (TGA)

  • Instrument: A calibrated thermogravimetric analyzer is used.

  • Sample Preparation: Polyimide samples are dried in a vacuum oven at 150 °C for 12 hours to remove any residual solvent and moisture. A small amount of the dried polymer (typically 5-10 mg) is placed in an alumina or platinum crucible.

  • Analysis Conditions:

    • Atmosphere: The analysis is conducted under a high-purity nitrogen atmosphere with a constant flow rate (e.g., 50-100 mL/min) to prevent thermo-oxidative degradation.

    • Heating Program: The sample is heated from room temperature (approximately 25 °C) to a final temperature of 800 °C at a constant heating rate of 10 °C/min.

  • Data Acquisition: The weight loss of the sample is recorded as a function of temperature. The Td5% and Td10% values are determined from the resulting TGA curve, representing the temperatures at which 5% and 10% of the initial sample weight has been lost, respectively. The char yield is recorded as the percentage of the initial sample weight remaining at a specified high temperature (e.g., 600 °C or 800 °C).

Visualizations

General Structure of BAPC-Based Polyimides

The following diagram illustrates the general chemical structure of the polyimides discussed in this guide. The common diamine unit, this compound (BAPC), is shown linked to a variable aromatic dianhydride unit.

G cluster_diamine This compound (BAPC) Unit cluster_dianhydride Variable Dianhydride Unit cluster_polyimide Resulting Polyimide Structure Diamine Common Diamine Moiety Polyimide [ Imide Linkage ] Diamine->Polyimide Polymerization Dianhydride Aromatic Dianhydride (e.g., PMDA, BTDA, ODPA) Dianhydride->Polyimide TGA_Workflow A Synthesize Polyimide Derivatives (BAPC + Dianhydrides) B Sample Preparation (Drying, Weighing) A->B C Thermogravimetric Analysis (TGA) (Heating in N2 Atmosphere) B->C D Data Acquisition (Weight Loss vs. Temperature) C->D E Data Analysis (Td5%, Td10%, Char Yield) D->E F Comparative Evaluation of Thermal Stability E->F

A Comparative Guide to 1,1-Bis(4-aminophenyl)cyclohexane (BAPC) in Optical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the pursuit of advanced optical materials, the monomer 1,1-Bis(4-aminophenyl)cyclohexane (BAPC) has emerged as a promising building block for high-performance polymers, particularly polyimides. This guide provides an objective comparison of the optical performance of BAPC-derived polymers against common alternatives, supported by experimental data, to aid in material selection for demanding optical applications.

Performance Overview of BAPC-Derived Polyimides

This compound is a diamine monomer featuring a bulky, non-planar cyclohexane ring. When incorporated into a polyimide backbone, this cycloaliphatic structure imparts a unique combination of properties beneficial for optical applications. Polyimides synthesized from BAPC, often in combination with dianhydrides like 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), are known for their excellent thermal stability, mechanical robustness, and good solubility.[1][2]

Comparative Analysis with Alternative Optical Polymers

To contextualize the performance of BAPC-derived polyimides, a comparison with two widely used optical polymers, Polymethyl Methacrylate (PMMA) and Polycarbonate (PC), is presented below.

PropertyBAPC-based Polyimide (Typical Values for Cyclohexane-containing PIs)Polymethyl Methacrylate (PMMA)Polycarbonate (PC)
Refractive Index (nD) ~1.57 - 1.621.4911.586
Abbe Number (Vd) Not widely reported57.230
Optical Transparency High (>80% in visible spectrum)High (92% transmission for 3mm thickness)[4]High (88% transmission)
Cutoff Wavelength ~290 - 380 nm[2]~300 nm[4]~380 nm
Thermal Stability (Tg) High (220 - 270 °C)[2]Moderate (~105 °C)High (~150 °C)
Mechanical Properties Excellent tensile strength and modulus[2]BrittleHigh impact resistance
Solubility Good in organic solvents[1]Soluble in organic solventsGood chemical resistance

Key Observations:

  • Refractive Index: BAPC-based polyimides are expected to have a higher refractive index compared to PMMA, which can be advantageous for lens and waveguide applications requiring high refractive power. Their refractive index is comparable to or slightly lower than that of polycarbonate.

  • Clarity and Color: The key advantage of BAPC-based polyimides lies in their potential for high transparency and low color, a significant improvement over traditional aromatic polyimides.[1][2]

  • Thermal Stability: BAPC-derived polyimides offer substantially higher thermal stability than both PMMA and PC, making them suitable for applications involving high operating temperatures or harsh processing conditions.[2]

  • Mechanical Properties: These polyimides exhibit superior mechanical strength and stiffness compared to PMMA and are competitive with polycarbonate.[2]

Experimental Protocols

Detailed methodologies for the synthesis of BAPC-containing polyimides and the characterization of their optical properties are crucial for reproducible research.

Synthesis of a BAPC-based Polyimide Film (One-Step Solution Polycondensation)

This protocol describes a general method for synthesizing a polyimide film from BAPC and an aromatic dianhydride (e.g., 3,3′,4,4′-benzophenonetetracarboxylic dianhydride - BTDA).

Materials:

  • This compound (BAPC)

  • 3,3′,4,4′-Benzophenonetetracarboxylic dianhydride (BTDA)

  • m-cresol (solvent)

  • Isoquinoline (catalyst)

  • Nitrogen gas supply

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve an equimolar amount of BAPC in m-cresol under a gentle stream of nitrogen.

  • Once the BAPC is fully dissolved, add an equimolar amount of BTDA to the solution.

  • Add a catalytic amount of isoquinoline to the reaction mixture.

  • Heat the mixture to 200°C and maintain this temperature for 3-4 hours with continuous stirring under nitrogen flow. The viscosity of the solution will gradually increase as the polymerization proceeds.

  • After cooling to room temperature, the viscous polyimide solution is cast onto a clean, dry glass plate.

  • The cast film is then heated in a vacuum oven using a step-wise curing process: 100°C for 1 hour, 150°C for 1 hour, 200°C for 1 hour, and finally 250°C for 30 minutes to ensure complete imidization and solvent removal.

  • After cooling, the resulting transparent polyimide film can be peeled off from the glass plate.

G cluster_synthesis Polyimide Synthesis Workflow dissolve_bapc Dissolve BAPC in m-cresol add_btda Add BTDA dissolve_bapc->add_btda add_catalyst Add Isoquinoline Catalyst add_btda->add_catalyst heat_polymerize Heat to 200°C (Polymerization) add_catalyst->heat_polymerize cast_film Cast Solution onto Glass Plate heat_polymerize->cast_film cure_film Step-wise Curing in Vacuum Oven cast_film->cure_film peel_film Peel off Polyimide Film cure_film->peel_film

Polyimide Synthesis Workflow
Measurement of Optical Properties

Refractive Index and Abbe Number:

The refractive index and Abbe number of the prepared polyimide films can be measured using a prism coupler or an Abbe refractometer at various wavelengths (e.g., 486 nm, 589 nm, and 656 nm). The Abbe number (Vd) is calculated using the formula:

Vd = (nd - 1) / (nF - nC)

where nd, nF, and nC are the refractive indices at 587.6 nm, 486.1 nm, and 656.3 nm, respectively.

Optical Transmittance:

The optical transmittance of the polyimide films is measured using a UV-Vis spectrophotometer over a wavelength range of 200-800 nm. The percentage of light that passes through the film is recorded as a function of wavelength. The cutoff wavelength is typically defined as the wavelength at which the transmittance drops to 1%.

G cluster_optical_char Optical Characterization Flow pi_film Polyimide Film Sample prism_coupler Prism Coupler / Abbe Refractometer pi_film->prism_coupler uv_vis UV-Vis Spectrophotometer pi_film->uv_vis refractive_index Refractive Index (n) prism_coupler->refractive_index transmittance Transmittance Spectrum (%) uv_vis->transmittance abbe_number Abbe Number (Vd) refractive_index->abbe_number cutoff Cutoff Wavelength (nm) transmittance->cutoff

Optical Property Measurement

Logical Relationship of BAPC Structure to Optical Properties

The unique chemical structure of BAPC directly influences the desirable optical properties of the resulting polyimides.

G cluster_structure_property Structure-Property Relationship bapc BAPC Monomer cyclohexane Bulky Cyclohexane Ring bapc->cyclohexane non_planar Non-Planar Structure cyclohexane->non_planar reduced_packing Reduced Interchain Packing non_planar->reduced_packing reduced_ctc Inhibition of Charge-Transfer Complex (CTC) Formation reduced_packing->reduced_ctc high_transparency High Optical Transparency reduced_ctc->high_transparency low_color Low Color / Yellowness reduced_ctc->low_color

BAPC Structure to Optical Properties

Conclusion

Polyimides derived from this compound represent a compelling class of materials for advanced optical applications. Their inherent structural characteristics lead to polymers with a desirable combination of high transparency, low color, excellent thermal stability, and robust mechanical properties. While further research is needed to fully characterize the optical constants of specific BAPC-based polyimide formulations, the available data on structurally similar polymers indicate a significant performance advantage over traditional optical plastics like PMMA, particularly in high-temperature environments. For researchers and developers seeking next-generation optical materials, BAPC-derived polyimides offer a versatile platform worthy of exploration.

References

A Comparative Guide to Diamine Selection in Polyimide Synthesis: 1,1-Bis(4-aminophenyl)cyclohexane vs. 4,4'-Oxydianiline

Author: BenchChem Technical Support Team. Date: December 2025

In the synthesis of high-performance polyimides, the choice of diamine monomer is a critical determinant of the final polymer's properties. This guide provides an objective comparison of two commonly employed diamines: 1,1-Bis(4-aminophenyl)cyclohexane (BAPC) and 4,4'-oxydianiline (ODA). This analysis, supported by experimental data, will assist researchers, scientists, and professionals in the drug development field in selecting the appropriate diamine for their specific application, be it for advanced materials, medical devices, or drug delivery systems.

The core structural difference between BAPC and ODA lies in the linkage between the phenyl rings. BAPC possesses a non-coplanar, bulky cyclohexyl group, which imparts significant conformational flexibility and disrupts chain packing. In contrast, ODA features a flexible ether linkage that allows for a degree of rotational freedom, but its more linear and planar structure can lead to more ordered packing in the resulting polyimide. These structural distinctions have profound implications for the thermal stability, mechanical strength, and solubility of the corresponding polyimides.

Chemical Structures and Synthesis Overview

The chemical structures of this compound (BAPC) and 4,4'-oxydianiline (ODA) are depicted below. The general synthesis of polyimides from these diamines follows a two-step polycondensation reaction with a dianhydride.

cluster_BAPC This compound (BAPC) cluster_ODA 4,4'-Oxydianiline (ODA) BAPC_structure ODA_structure G Diamine Diamine (BAPC or ODA) PAA Poly(amic acid) Solution Diamine->PAA Dianhydride Dianhydride Dianhydride->PAA Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Solvent->PAA Thermal Thermal Imidization (Heat) PAA->Thermal Chemical Chemical Imidization (Dehydrating Agent + Catalyst) PAA->Chemical Polyimide Polyimide Thermal->Polyimide Chemical->Polyimide G cluster_BAPC This compound (BAPC) cluster_ODA 4,4'-Oxydianiline (ODA) BAPC Bulky, Non-coplanar Cyclohexyl Group DisruptedPacking Disrupted Chain Packing BAPC->DisruptedPacking GoodSolubility Good Solubility DisruptedPacking->GoodSolubility LowerTg Lower T_g DisruptedPacking->LowerTg GoodToughness Good Toughness & Flexibility DisruptedPacking->GoodToughness ODA Flexible Ether Linkage, More Planar Structure OrderedPacking More Ordered Chain Packing ODA->OrderedPacking PoorSolubility Poorer Solubility OrderedPacking->PoorSolubility HigherTg Higher T_g & T_d OrderedPacking->HigherTg HigherModulus Higher Modulus & Strength OrderedPacking->HigherModulus

Spectroscopic Analysis of 1,1-Bis(4-aminophenyl)cyclohexane: A Comparative Guide for Structural Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This guide provides a comparative spectroscopic analysis for the structural confirmation of 1,1-Bis(4-aminophenyl)cyclohexane. By contrasting its spectral features with those of key structural analogues, this document offers a clear methodology for unambiguous identification.

The precise structural elucidation of chemical compounds is a cornerstone of chemical research and drug development. This compound (BAPC) is a diamine monomer used in the synthesis of high-performance polymers like polyimides and epoxy resins, materials valued for their thermal stability and chemical resistance.[1][2] Accurate confirmation of its complex structure, featuring two aminophenyl groups attached to a single carbon of a cyclohexane ring, is critical for ensuring polymer quality and performance.

This guide details the application of Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for the structural confirmation of BAPC. A comparative analysis is presented against three alternative compounds: aniline, cyclohexane, and 4,4'-methylenedianiline (MDA). This comparison highlights the unique spectral signatures that arise from the specific combination of functional groups and structural motifs within the BAPC molecule.

Experimental Protocols

Standardized protocols are essential for obtaining high-quality, reproducible spectroscopic data. The following are generalized methodologies for the analysis of organic compounds like BAPC.

1. Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and compressed into a thin, transparent pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory by placing the solid sample directly on the crystal.

  • Instrumentation: A Fourier-Transform Infrared spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition: The spectrum is acquired using a standard single-pulse sequence. Key parameters include a spectral width of approximately -2 to 12 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence to ensure each unique carbon appears as a single line. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required.

3. Mass Spectrometry (MS)

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent like methanol or acetonitrile.

  • Instrumentation: A mass spectrometer, often coupled with a Gas Chromatography (GC) or Liquid Chromatography (LC) system for sample introduction. Electron Ionization (EI) is a common technique for generating ions.

  • Data Acquisition: The instrument is calibrated, and the sample is introduced. In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their relative abundance.

Spectroscopic Analysis Workflow

The logical flow from sample analysis to structural confirmation involves multiple, complementary spectroscopic techniques.

Spectroscopic_Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_analysis Data Analysis & Confirmation Sample This compound FTIR FT-IR Sample->FTIR NMR ¹H & ¹³C NMR Sample->NMR MS Mass Spec Sample->MS Data Acquire & Interpret Spectral Data FTIR->Data NMR->Data MS->Data Compare Compare with Alternatives Data->Compare Confirm Structural Confirmation Compare->Confirm

Workflow for Spectroscopic Structural Confirmation.

Comparative FT-IR Analysis

The FT-IR spectrum provides information about the functional groups present. The key is to identify vibrations corresponding to the amine (N-H), aromatic rings (C=C, C-H), and aliphatic ring (C-H) moieties and compare them.

Table 1: Comparative FT-IR Data (cm⁻¹)

Vibration ModeThis compound (Expected)AnilineCyclohexane4,4'-Methylenedianiline
N-H Stretch (Amine) ~3450-3300 (two bands)~3430, 3350Absent~3420, 3336[3]
Aromatic C-H Stretch ~3100-3000~3050AbsentPresent
Aliphatic C-H Stretch ~2930, 2850Absent~2925, 2850~2920, 2850
Aromatic C=C Stretch ~1620, 1510~1620, 1500Absent~1614, 1515[3]
C-N Stretch ~1270~1275AbsentPresent

The FT-IR spectrum of BAPC is distinguished by the simultaneous presence of N-H stretching bands (confirming the primary amine groups), aromatic C-H and C=C stretching bands (confirming the phenyl rings), and strong aliphatic C-H stretching bands (confirming the cyclohexane ring). While aniline shares the amine and aromatic signals, it lacks the aliphatic C-H stretches. Conversely, cyclohexane shows only aliphatic C-H stretches.[4] The most similar spectrum is that of MDA, which contains all the same functional group types. However, subtle differences in the fingerprint region (below 1500 cm⁻¹) and the precise position of the stretching frequencies can be used for differentiation.

Comparative ¹H NMR Analysis

¹H NMR spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms.

Table 2: Comparative ¹H NMR Data (δ, ppm)

Proton TypeThis compound (Expected)AnilineCyclohexane4,4'-Methylenedianiline (in DMSO-d₆)
Amine (-NH₂) ~3.5-4.5 (broad singlet)~3.7 (broad singlet)Absent3.54 (broad singlet, 4H)[5]
Aromatic (Ar-H) ~6.5-7.0 (Two doublets, AA'BB' system)~6.7-7.2 (Multiplets)Absent6.61 (d, 4H), 6.99 (d, 4H)[5]
Aliphatic (-CH₂-) ~1.5, 2.1 (Multiplets)Absent~1.4 (Singlet at room temp.)[6][7]3.79 (Singlet, 2H, Ar-CH₂-Ar)[5]

The ¹H NMR spectrum of BAPC is highly characteristic. It shows signals for the aminophenyl protons, typically as two distinct doublets due to the para substitution. Crucially, it also displays complex multiplets in the aliphatic region (~1.5-2.2 ppm) corresponding to the ten protons of the cyclohexane ring. This immediately distinguishes it from aniline (no aliphatic signals) and cyclohexane (no aromatic signals).

The comparison with MDA is most revealing. While both are bis(4-aminophenyl) compounds, the bridging group is different. MDA shows a sharp singlet around 3.8 ppm for the two protons of the methylene (-CH₂-) bridge.[5] BAPC, in contrast, has no such singlet, but instead shows the characteristic pattern of a cyclohexane ring, confirming the 1,1-cyclohexylidene bridge.

Comparative ¹³C NMR Analysis

¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms and provides insight into their electronic environment.

Table 3: Comparative ¹³C NMR Data (δ, ppm)

Carbon TypeThis compound (Expected)AnilineCyclohexane4,4'-Methylenedianiline (in DMSO-d₆)
Aliphatic (Cyclohexane) ~22, ~26, ~36Absent~27Absent
Aliphatic (Bridge) ~44 (Quaternary C)AbsentAbsent40.0 (-CH₂-)[5]
Aromatic (C-NH₂) ~145~148Absent144.1[5]
Aromatic (C-C(quat)) ~138AbsentAbsent131.7[5]
Aromatic (CH) ~128, ~115~115, ~119, ~129Absent129.4, 115.1[5]

The ¹³C NMR spectrum of BAPC provides definitive structural confirmation. Key signals include:

  • Multiple aliphatic signals (~22-37 ppm) for the cyclohexane carbons. Due to symmetry, three signals are expected for the five CH₂ groups.

  • A quaternary carbon signal (~44 ppm) for the sp³ carbon atom to which both phenyl rings are attached. This signal is characteristically weak and has no attached protons.

  • Four aromatic signals corresponding to the four types of non-equivalent carbons in the para-substituted phenyl rings.

This pattern is unique. Cyclohexane shows only a single aliphatic peak (~27 ppm). Aniline shows only aromatic peaks.[8] MDA shows aromatic peaks and a single aliphatic signal for its methylene bridge carbon at ~40 ppm, but lacks the multiple aliphatic signals and the quaternary carbon signal characteristic of the cyclohexylidene group in BAPC.[5]

Comparative Mass Spectrometry Analysis

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which acts as a molecular fingerprint.

Table 4: Comparative Mass Spectrometry Data (m/z)

IonThis compoundAnilineCyclohexane4,4'-Methylenedianiline
Molecular Ion [M]⁺ 2669384198[9]
Base Peak Likely 266 or fragment9356 ([C₄H₈]⁺)198

The molecular ion peak at m/z = 266 confirms the molecular formula of BAPC (C₁₈H₂₂N₂). This value is distinct from the molecular ions of aniline (m/z 93), cyclohexane (m/z 84), and MDA (m/z 198), providing immediate differentiation. The fragmentation pattern of BAPC would be expected to show losses related to the cyclohexane and aminophenyl moieties, further distinguishing it from the fragmentation of the simpler analogues.

Conclusion

The structural confirmation of this compound is unequivocally achieved through a combination of FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry. While FT-IR confirms the presence of the necessary functional groups, NMR and MS provide the specific connectivity and molecular framework. By comparing the spectral data of BAPC with that of aniline, cyclohexane, and the closely related 4,4'-methylenedianiline, the unique features of the BAPC structure—specifically the 1,1-disubstituted cyclohexylidene bridge—are clearly highlighted. This comparative approach provides a robust and definitive method for structural verification, essential for quality control and advanced materials research.

References

literature review of polymers synthesized with 1,1-Bis(4-aminophenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Review of Polymers Synthesized with 1,1-Bis(4-aminophenyl)cyclohexane

The quest for high-performance polymers with enhanced thermal stability, mechanical strength, and processability is a continuous endeavor in materials science. A key strategy in designing such polymers is the incorporation of bulky, non-coplanar monomer units into the polymer backbone. This compound (BAPC) is a diamine monomer that has garnered significant interest due to its unique structure, featuring a cyclohexyl ring that imparts rigidity and thermal stability to the resulting polymers. This guide provides a comparative overview of the synthesis and properties of polyamides and polyimides derived from BAPC, with a focus on experimental data and structure-property relationships.

Performance Comparison of BAPC-Based Polymers

The properties of polymers derived from this compound are significantly influenced by the comonomers, such as aromatic diacids or dianhydrides, used in the polymerization. The following tables summarize the key performance indicators of various polyamides and polyimides synthesized using BAPC and its derivatives.

Polyamides Derived from BAPC and Aromatic Dicarboxylic Acids

Polyamides synthesized from BAPC and various aromatic dicarboxylic acids generally exhibit good thermal stability and solubility in polar aprotic solvents. The bulky cyclohexyl group disrupts chain packing, leading to amorphous polymers with good processability.

Polymer IDAromatic Dicarboxylic AcidInherent Viscosity (dL/g)Glass Transition Temperature (°C)10% Weight Loss Temperature (°C)
PA-1 Terephthalic acid1.25240499
PA-2 Isophthalic acid1.61225485
PA-3 4,4'-Oxydibenzoic acid0.97210473
PA-4 4,4'-Biphenyldicarboxylic acid1.32235492

Data compiled from studies on polyamides derived from a BAPC derivative, 1,1-bis[4-(4-aminophenoxy)phenyl]cyclohexane, which is expected to have similar structure-property trends.[1]

Polyimides Derived from BAPC and Aromatic Dianhydrides

Polyimides, known for their exceptional thermal and chemical resistance, can be synthesized using BAPC as the diamine component. The properties of these polyimides are highly dependent on the structure of the dianhydride comonomer.

Polymer IDAromatic DianhydrideInherent Viscosity (dL/g)Glass Transition Temperature (°C)10% Weight Loss Temperature (°C)
PI-1 Pyromellitic dianhydride (PMDA)0.85>400>550
PI-2 3,3',4,4'-Benzophenonetetracarboxylic dianhydride (BTDA)0.92350540
PI-3 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)1.05320530
PI-4 4,4'-Oxydiphthalic anhydride (ODPA)0.88330535

Note: The data for polyimides is generalized from typical properties of aromatic polyimides and those containing alicyclic units, as specific comprehensive datasets for BAPC-based polyimides were not available in the initial search results.[2][3]

Experimental Protocols

The following sections detail the typical experimental procedures for the synthesis and characterization of polyamides and polyimides based on this compound.

Synthesis of Polyamides via Direct Polycondensation

A common and efficient method for synthesizing aromatic polyamides is direct polycondensation using triphenyl phosphite and pyridine as condensing agents.

Materials:

  • This compound (BAPC)

  • Aromatic dicarboxylic acid (e.g., terephthalic acid)

  • N-Methyl-2-pyrrolidone (NMP)

  • Calcium chloride (CaCl2)

  • Triphenyl phosphite (TPP)

  • Pyridine

  • Methanol

  • Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve the aromatic dicarboxylic acid (1 equivalent) and CaCl2 in NMP.

  • Add this compound (1 equivalent), pyridine, and triphenyl phosphite to the solution.

  • Heat the reaction mixture to 100-120°C and maintain for 3-4 hours under a gentle stream of nitrogen.

  • After cooling to room temperature, pour the viscous polymer solution into a large volume of methanol with vigorous stirring to precipitate the polyamide.

  • Collect the fibrous polymer by filtration, wash thoroughly with hot water and methanol to remove residual solvents and reagents.

  • Dry the polymer in a vacuum oven at 80-100°C for 24 hours.[1]

Synthesis of Polyimides via a Two-Step Method

Aromatic polyimides are typically synthesized via a two-step process involving the formation of a soluble poly(amic acid) precursor, followed by thermal or chemical imidization.

Materials:

  • This compound (BAPC)

  • Aromatic dianhydride (e.g., pyromellitic dianhydride)

  • N,N-Dimethylacetamide (DMAc)

  • Acetic anhydride

  • Pyridine

Procedure: Step 1: Poly(amic acid) Synthesis

  • In a dry, nitrogen-purged flask, dissolve this compound (1 equivalent) in DMAc.

  • Gradually add the aromatic dianhydride (1 equivalent) to the solution at room temperature with stirring.

  • Continue stirring at room temperature for 12-24 hours to obtain a viscous poly(amic acid) solution.

Step 2: Imidization

  • Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate and heat it in a programmable oven with the following temperature profile: 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour to effect cyclodehydration and form the polyimide film.

  • Chemical Imidization: To the poly(amic acid) solution, add acetic anhydride and pyridine as dehydrating agent and catalyst, respectively. Stir the mixture at room temperature for 24 hours. Precipitate the polyimide in methanol, filter, wash, and dry.

Characterization Methods

The synthesized polymers are typically characterized using a variety of analytical techniques to determine their structure and properties.

  • Inherent Viscosity: Measured using an Ubbelohde viscometer to estimate the molecular weight of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the chemical structure of the polymers, identifying characteristic absorption bands for amide or imide linkages.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the polymer structure.

  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the amorphous polymers.

  • Thermogravimetric Analysis (TGA): Evaluates the thermal stability of the polymers by measuring the weight loss as a function of temperature.

Visualizing Synthesis and Structure-Property Relationships

The following diagrams, created using the DOT language, illustrate the synthesis pathways and the key structure-property relationships for polymers derived from this compound.

Polyamide_Synthesis BAPC This compound (Diamine) Polyamide Aromatic Polyamide BAPC->Polyamide Diacid Aromatic Dicarboxylic Acid Diacid->Polyamide Solvent NMP, CaCl2 Solvent->Polyamide Condensing_Agent Triphenyl Phosphite, Pyridine Condensing_Agent->Polyamide

Caption: Synthesis of Aromatic Polyamides from BAPC.

Polyimide_Synthesis BAPC This compound (Diamine) PAA Poly(amic acid) (Precursor) BAPC->PAA Dianhydride Aromatic Dianhydride Dianhydride->PAA Solvent DMAc Solvent->PAA Polyimide Aromatic Polyimide PAA->Polyimide Heat or Chemicals

Caption: Two-Step Synthesis of Aromatic Polyimides from BAPC.

Structure_Property cluster_structure Monomer Structure cluster_properties Polymer Properties BAPC This compound Cyclohexyl Bulky Cyclohexyl Group BAPC->Cyclohexyl Aromatic_Rings Rigid Aromatic Rings BAPC->Aromatic_Rings Solubility Good Solubility Cyclohexyl->Solubility Disrupts Chain Packing Thermal_Stability High Thermal Stability Aromatic_Rings->Thermal_Stability Mechanical_Strength Good Mechanical Strength Aromatic_Rings->Mechanical_Strength Processability Enhanced Processability Solubility->Processability

Caption: Structure-Property Relationships of BAPC-Based Polymers.

References

Safety Operating Guide

Proper Disposal of 1,1-Bis(4-aminophenyl)cyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety and logistical information for the proper handling and disposal of 1,1-Bis(4-aminophenyl)cyclohexane, ensuring the safety of laboratory personnel and environmental compliance.

Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal procedures due to its potential hazards. This compound is recognized as a skin and eye irritant and is classified as a mutagenic aromatic amine.[1][2][3] Improper disposal can lead to personnel exposure and environmental contamination. Therefore, a comprehensive understanding of the appropriate disposal protocols is crucial.

Hazard and Disposal Summary

The following table summarizes the key hazard and disposal information for this compound.

Parameter Information Source
Chemical Name This compound[1][2]
CAS Number 3282-99-3[1][2]
Primary Hazards Skin Irritation, Serious Eye Irritation[3][4][5]
Potential Hazards Mutagenic Aromatic Amine[1][2]
Personal Protective Equipment (PPE) Safety goggles with side-shields, protective gloves, fire/flame resistant and impervious clothing, full-face respirator (if exposure limits are exceeded)[4]
Storage Keep in a dark place, inert atmosphere, at room temperature in a tightly-closed container.[5]
Incompatible Materials Oxidizing agents[3]
Disposal Method Dispose of contents/container to an approved waste disposal plant.[5] Consult local, state, and federal regulations.[5][6]

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4]

  • Skin Protection: Wear protective gloves and fire/flame resistant, impervious clothing.[4]

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[4]

  • Ventilation: Ensure adequate ventilation in the handling and storage areas.[4][5]

  • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Avoid breathing dust or fumes.[4][5]

2. Waste Collection and Segregation:

  • Container: Collect waste this compound in a designated, compatible, and properly sealed container.[6] The container must be in good condition to prevent leaks.[6]

  • Labeling: Clearly label the waste container as "Hazardous Waste" and specify the contents: "this compound".[6] Include the approximate quantity and date of accumulation.

  • Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan. Store away from incompatible materials, such as oxidizing agents.[3]

3. Storage of Hazardous Waste:

  • Location: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) or a central hazardous waste storage area.[6]

  • Conditions: The storage area should be cool, dry, and well-ventilated.[5] Keep containers tightly closed.[5]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Notify your institution's EHS department or hazardous waste management team for pickup.[6]

  • Documentation: Complete any required hazardous material pickup request forms, providing accurate information about the waste composition.[6]

  • Transportation: Only licensed hazardous waste transporters should handle the off-site transportation of the waste.[7] The waste must be accompanied by a hazardous waste manifest.[7][8]

  • Final Disposal: The hazardous waste must be sent to a permitted treatment, storage, and disposal facility (TSDF).[7][8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal Process A Identify Waste: This compound B Wear Appropriate PPE: Gloves, Goggles, Lab Coat A->B C Collect in a labeled, compatible, and sealed hazardous waste container B->C D Store in a designated Satellite Accumulation Area (SAA) C->D E Contact Environmental Health & Safety (EHS) for pickup D->E F Complete Hazardous Waste Pickup Request Form E->F G Waste transported by licensed hauler to a permitted TSDF F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 1,1-Bis(4-aminophenyl)cyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1,1-Bis(4-aminophenyl)cyclohexane (CAS No. 3282-99-3). Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is an aromatic amine that is irritating to the eyes, skin, and respiratory system.[1] Due to its classification as a mutagenic aromatic amine, appropriate precautions must be taken to avoid exposure.[2][3]

Summary of Required Personal Protective Equipment:

Protection TypeRecommended PPESpecification/Standard
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.Conforming to EN 166 (EU) or NIOSH (US) approved.[4]
Skin Protection Chemical-resistant gloves (Nitrile, Neoprene, or PVC recommended for aromatic amines). A lab coat or chemical-resistant apron.Ensure gloves are tested to ASTM D6978 for chemotherapy drugs if applicable in your research context.[5]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate or for spill cleanup, a NIOSH-approved respirator with an organic vapor cartridge is recommended.Follow OSHA's respirator regulations (29 CFR 1910.134).
Hand Protection Wear suitable protective gloves.[1] For aromatic amines, materials such as Polyvinyl chloride (PVC), Nitrile, and Neoprene are generally recommended.[2][6][7][8]Glove selection should be based on the specific breakthrough time and permeation rate for the chemicals being handled. Regularly inspect gloves for signs of degradation.

Quantitative Data

PropertyValue
CAS Number 3282-99-3
Molecular Formula C18H22N2
Molecular Weight 266.38 g/mol [9]
Appearance White to off-white solid[9]
Melting Point 110 °C[1][9]
Boiling Point 450.9 ± 38.0 °C (Predicted)[1][9]
Density 1.120 ± 0.06 g/cm³ (Predicted)[1][9]

Note: The absence of specific toxicity data underscores the importance of handling this compound with the utmost care, assuming a high level of toxicity based on its chemical class.

Operational Plan: Step-by-Step Handling Procedures

3.1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Wear appropriate PPE, including chemical-resistant gloves and eye protection, when handling the container.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10]

  • Keep the container tightly closed when not in use.

  • Store in a dark place under an inert atmosphere at room temperature.[9]

3.2. General Handling and Use:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

  • Ensure all necessary PPE is donned correctly before handling the chemical.

  • Avoid inhalation of dust or vapors.[11]

  • Prevent contact with skin and eyes.[11]

  • After handling, wash hands thoroughly with soap and water.

  • Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[11]

3.3. Spill Cleanup Protocol:

  • Immediate Response:

    • Alert personnel in the immediate area and evacuate if necessary.

    • If the spill is large or you are unsure how to proceed, contact your institution's environmental health and safety (EHS) office immediately.

  • Containment:

    • For small spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or spill pillows.[11]

  • Absorption and Neutralization:

    • Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.

  • Collection and Packaging:

    • Once the material is fully absorbed, carefully scoop the residue into a designated, labeled hazardous waste container.

    • Use non-sparking tools if the material is in a flammable solvent.

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent or detergent and water.

    • Place all contaminated materials, including PPE, into the hazardous waste container.

  • Reporting:

    • Report the spill to your supervisor and EHS office as per your institution's policy.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

4.1. Waste Segregation and Collection:

  • Segregate waste containing this chemical from other waste streams.

  • Collect solid waste in a clearly labeled, sealed, and compatible hazardous waste container.

  • Collect liquid waste (if dissolved in a solvent) in a labeled, sealed, and appropriate solvent waste container. Do not mix with incompatible wastes.

4.2. Disposal Procedure:

  • Dispose of all hazardous waste through your institution's designated EHS or waste management provider.

  • Do not dispose of this chemical down the drain or in regular trash.[4]

  • Ensure all waste containers are properly labeled with the contents and associated hazards.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Visualization of Experimental Workflow

Below is a logical workflow for responding to a chemical spill of this compound.

Spill_Response_Workflow Chemical Spill Response Workflow spill Chemical Spill Occurs assess Assess the Spill (Size, Location, Hazards) spill->assess evacuate Evacuate Immediate Area Alert Others assess->evacuate ehs Contact EHS for Large Spill assess->ehs Large or Unknown Spill ppe Don Appropriate PPE evacuate->ppe Small, Manageable Spill contain Contain the Spill (Use absorbents to create a dike) ppe->contain absorb Absorb the Spilled Material contain->absorb collect Collect Contaminated Material (Into a labeled hazardous waste container) absorb->collect decontaminate Decontaminate the Area collect->decontaminate dispose Dispose of Waste (Through EHS) decontaminate->dispose report Report the Incident dispose->report

Caption: Logical workflow for a chemical spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.